molecular formula C26H50N4O10 B609437 N-(Azido-PEG2)-N-Boc-PEG4-Boc

N-(Azido-PEG2)-N-Boc-PEG4-Boc

货号: B609437
分子量: 578.7 g/mol
InChI 键: WILFBOXOPLSLTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester is a branched PEG derivative with a terminal azide group, Boc protected amine, and a terminal t-butyl ester. The azide group enables PEGylation via Click Chemistry. The protected amine can be deprotected by acidic conditions, and the t-butyl protected carboxyl group can be deprotected under mild acidic conditions.

属性

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O10/c1-25(2,3)39-23(31)7-11-33-15-19-37-21-22-38-20-18-36-14-10-30(24(32)40-26(4,5)6)9-13-35-17-16-34-12-8-28-29-27/h7-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILFBOXOPLSLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-Boc: A Versatile Building Block for PROTACs and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-(Azido-PEG2)-N-Boc-PEG4-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Primarily serving as a synthetic intermediate, this molecule is a cornerstone in the construction of more complex linkers for Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugation applications. This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to facilitate its effective use.

Core Concepts and Chemical Properties

This compound is a branched PEG linker featuring two key functional groups: an azide (B81097) (-N₃) and a Boc-protected amine. The azide group is a versatile handle for "click chemistry" reactions, while the Boc (tert-butyloxycarbonyl) group provides a stable, yet readily removable, protection for a primary amine. This dual functionality allows for the sequential and controlled conjugation of different molecular entities.

While this compound itself is typically a precursor, its deprotected and activated derivatives, such as the corresponding carboxylic acid or NHS ester, are the workhorses in bioconjugation. The PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Data Presentation: Physicochemical Properties of Related Linkers

Quantitative data for the specific this compound molecule is not widely published as it is a synthetic intermediate. However, the properties of its common, functionally active derivatives, N-(Azido-PEG2)-N-Boc-PEG4-acid and N-(Azido-PEG2)-N-Boc-PEG4-NHS ester, are well-characterized and provided below for reference.

PropertyN-(Azido-PEG2)-N-Boc-PEG4-acidN-(Azido-PEG2)-N-Boc-PEG4-NHS ester
Molecular Formula C₂₂H₄₂N₄O₁₀[][2][3]C₂₆H₄₅N₅O₁₂
Molecular Weight 522.6 g/mol [][2][3]619.67 g/mol
CAS Number 2093153-82-1[][2][3]2093153-95-6
Purity Typically >95%Typically >95%
Solubility Soluble in water, DMSO, DCM, and DMF[2]Soluble in DMSO, DMF, DCM
Storage Conditions -20°C[2]-20°C

Synthesis and Functionalization

The synthesis of functional N-(Azido-PEG2)-N-Boc-PEG4 linkers typically involves a multi-step process. A plausible synthetic pathway starts from commercially available PEG building blocks. The core structure of this compound can be assembled and then further modified to yield the active forms for conjugation.

G cluster_synthesis Synthetic Pathway Start Commercially Available PEG Precursors Intermediate1 Assembly of Branched PEG Backbone Start->Intermediate1 Intermediate2 Introduction of Azide and Boc-Protected Amine (this compound) Intermediate1->Intermediate2 Acid Selective Deprotection and Oxidation to Carboxylic Acid (N-(Azido-PEG2)-N-Boc-PEG4-acid) Intermediate2->Acid NHS_Ester Activation with NHS (N-(Azido-PEG2)-N-Boc-PEG4-NHS ester) Acid->NHS_Ester G cluster_boc Boc Deprotection Workflow Start Dissolve Boc-protected linker in DCM Step1 Cool to 0°C Start->Step1 Step2 Add TFA Step1->Step2 Step3 Stir at RT for 1-2h Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step5 Rotary Evaporation Step4->Step5 End Purified Amine-Linker Step5->End G cluster_click Azide-Alkyne Cycloaddition Workflow Start Dissolve Azide-Linker and Alkyne-Molecule CuAAC_Path CuAAC Start->CuAAC_Path SPAAC_Path SPAAC Start->SPAAC_Path Add_Reagents Add Sodium Ascorbate and CuSO₄ CuAAC_Path->Add_Reagents Stir_SPAAC Stir at RT (no catalyst) SPAAC_Path->Stir_SPAAC Stir_CuAAC Stir at RT Add_Reagents->Stir_CuAAC Monitor Monitor by LC-MS Stir_CuAAC->Monitor Stir_SPAAC->Monitor Purify Purify Product Monitor->Purify End Triazole Conjugate Purify->End G cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb Poly-ubiquitination of POI Ternary_Complex->PolyUb Recruits E2-Ub Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation G cluster_assembly PROTAC Assembly using N-(Azido-PEG2)-N-Boc-PEG4-linker Start N-(Azido-PEG2)-N-Boc-PEG4-acid Step1 Boc Deprotection Start->Step1 Amine_Linker Azido-PEG-Amine Linker Step1->Amine_Linker Amidation Amide Coupling Amine_Linker->Amidation E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Amidation Azido_PROTAC_Intermediate Azido-PROTAC Intermediate Amidation->Azido_PROTAC_Intermediate Click CuAAC or SPAAC Azido_PROTAC_Intermediate->Click POI_Ligand POI Ligand (with Alkyne) POI_Ligand->Click Final_PROTAC Final PROTAC Click->Final_PROTAC

References

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(Azido-PEG2)-N-Boc-PEG4-acid, a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in chemical biology and drug development, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for advanced bioconjugation applications.[1] Its unique structure, featuring an azide (B81097) group for click chemistry, a terminal carboxylic acid for amide bond formation, and a Boc-protected amine, offers researchers a versatile tool for covalently linking molecules.[2]

Core Molecular Data

The fundamental physicochemical properties of N-(Azido-PEG2)-N-Boc-PEG4-acid are summarized below. This data is critical for experimental design, including reaction stoichiometry calculations and analytical characterization.

PropertyValueReference(s)
Molecular Weight 522.6 g/mol [2][3][4]
Chemical Formula C₂₂H₄₂N₄O₁₀[2][3][4]
CAS Number 2093153-82-1[2][3][4]
Purity Typically >95% - 98%[2][3][4]
Solubility Soluble in Water, DMSO, DCM, DMF[2]
Storage Condition -20°C, sealed and dry[2][5]

Molecular Structure and Functional Utility

N-(Azido-PEG2)-N-Boc-PEG4-acid is a branched linker designed with three distinct functional ends, enabling sequential and orthogonal conjugation strategies. The PEG chains enhance solubility and can reduce the steric hindrance of the final conjugate.[5]

  • Azido (N₃) Group: Enables covalent linkage to alkyne-containing molecules via the highly efficient and bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click chemistry" reactions.[1][2]

  • Carboxylic Acid (-COOH) Group: Allows for the formation of a stable amide bond with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU).[2][6]

  • Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) protecting group masks a primary amine.[7][8] This amine can be revealed by deprotection under acidic conditions, providing another handle for conjugation.[9][10]

The diagram below illustrates the logical relationship between these functional components.

G cluster_molecule N-(Azido-PEG2)-N-Boc-PEG4-acid cluster_arms cluster_reactivity Functional Reactivity main Branched PEG Core (Polyethylene Glycol) azido Azido Group (N₃-PEG2-) main->azido acid Carboxylic Acid (-PEG4-COOH) main->acid boc Boc-Protected Amine (-N-Boc) main->boc click Click Chemistry (e.g., CuAAC) azido->click Reacts with Alkyne amide Amide Coupling (e.g., EDC, HATU) acid->amide Reacts with Amine deprotection Acidic Deprotection (e.g., TFA) boc->deprotection Reveals Amine

Diagram 1: Functional components and reactivity of the linker.

Experimental Protocols

The utility of this linker is realized through a series of well-established chemical reactions. Below are detailed, representative protocols for the key transformations.

This procedure describes the removal of the Boc protecting group to expose the primary amine using trifluoroacetic acid (TFA).

Materials:

  • N-(Azido-PEG2)-N-Boc-PEG4-acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[10] If the substrate contains acid-sensitive groups, TIS can be added (2-5% v/v) to act as a scavenger.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[10]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).

    • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent, wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[10]

This protocol outlines the conjugation of the linker's azide group to a terminal alkyne-containing molecule. This version is suitable for bioconjugation in aqueous buffer systems.[11]

Materials:

  • Azido-PEG linker (the product from Protocol 1 or the parent compound)

  • Alkyne-containing molecule (e.g., a modified peptide or small molecule)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, prepared fresh)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50-200 mM in water)[11][12]

  • Reaction Buffer (e.g., Phosphate-buffered saline, PBS)

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents as listed above. The sodium ascorbate solution should be made fresh to ensure its reducing capability.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order: a. The azido-PEG linker and the alkyne-containing molecule in the desired reaction buffer. The azide component is typically used in a slight excess (e.g., 1.2 to 2 equivalents) relative to the alkyne.[13][14] b. Add the THPTA ligand solution. A common molar ratio is 5 equivalents of ligand to 1 equivalent of copper.[14] c. Add the CuSO₄ solution. The final catalyst concentration is typically 50-250 µM.[14]

  • Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 1-5 mM.[14]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light, as it can degrade some components.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the resulting triazole-linked conjugate can be purified using methods appropriate for the product, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Application Workflow: Synthesis of a Bifunctional Conjugate

The primary application of this linker is to connect two different molecules (Molecule A and Molecule B). The workflow below illustrates a common synthetic strategy where the carboxylic acid and azide functionalities are used for conjugation.

G start N-(Azido-PEG2)-N-Boc-PEG4-acid (Linker) step1 Step 1: Amide Coupling (EDC, HATU) start->step1 molA Molecule A (contains -NH₂) molA->step1 molB Molecule B (contains Alkyne) step2 Step 2: Click Chemistry (CuAAC) molB->step2 intermediate Intermediate Conjugate (A-Linker) step1->intermediate Forms Amide Bond intermediate->step2 final Final Conjugate (A-Linker-B) step2->final Forms Triazole Ring

Diagram 2: General workflow for synthesizing an A-Linker-B conjugate.

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of Branched PEG Linkers in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of branched polyethylene (B3416737) glycol (PEG) linkers in various organic solvents, a critical consideration for their application in bioconjugation, drug delivery, and materials science. Understanding the solubility of these versatile polymers is paramount for designing efficient reaction conditions, ensuring homogeneity, and achieving reproducible results.

Introduction to Branched PEG Linkers and Solubility

Branched or multi-arm PEG linkers are macromolecules where multiple PEG chains radiate from a central core.[1][2] This architecture offers several advantages over linear PEGs, including a higher number of functional groups for conjugation and a more compact structure, which can influence the pharmacokinetic properties of conjugated molecules.[3] The solubility of these linkers is governed by the interplay of the hydrophilic ethylene (B1197577) glycol repeats and the nature of the central core, end-functional groups, and the chosen solvent.

Generally, PEGs are known for their solubility in a wide range of aqueous and organic solvents.[4] This dual solubility is a key attribute for their use in bioconjugation, which often involves molecules with differing polarity.

Qualitative and Semi-Quantitative Solubility of Branched PEG Linkers

While precise quantitative solubility data (e.g., in g/L) for a wide array of branched PEG linkers across numerous organic solvents is not extensively published in a centralized format, a wealth of qualitative and semi-quantitative information is available from manufacturers and scientific literature. The following table summarizes the general solubility of branched PEG linkers in commonly used organic solvents.

Organic SolventChemical FormulaPolarityGeneral Solubility of Branched PEG LinkersNotes
Dimethylformamide (DMF) C₃H₇NOPolar AproticHigh A common solvent for bioconjugation reactions involving PEG linkers.[5]
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar AproticHigh Another widely used solvent for PEGylation, known for its ability to dissolve a broad range of compounds.[5][6]
Dichloromethane (DCM) CH₂Cl₂Polar AproticHigh Effective for dissolving PEGs, particularly during synthesis and purification steps.[4]
Chloroform CHCl₃Polar AproticHigh Similar to DCM, it is a good solvent for PEG linkers.[4]
Tetrahydrofuran (THF) C₄H₈OPolar AproticModerate to High Solubility can be influenced by the molecular weight of the PEG.
Methanol CH₃OHPolar ProticModerate Lower molecular weight PEGs tend to be more soluble.
Ethanol C₂H₅OHPolar ProticModerate Similar to methanol, solubility is dependent on PEG size.[2]
Toluene (B28343) C₇H₈NonpolarLow to Moderate Heating can improve the solubility of PEGs in toluene.[1][4]
Isopropanol C₃H₈OPolar ProticLow to Moderate Heating may be required to achieve dissolution.[1][4]
Diethyl Ether (C₂H₅)₂ONonpolarInsoluble PEGs are generally not soluble in diethyl ether.[1][4]
Hexane C₆H₁₄NonpolarInsoluble As a nonpolar aliphatic hydrocarbon, it is a poor solvent for PEG.

Factors Influencing Solubility:

  • Molecular Weight: As the molecular weight of the PEG linker increases, its solubility in many organic solvents tends to decrease.[7]

  • Architecture: The branched structure can lead to higher solubility compared to linear PEGs of the same molecular weight due to a more compact hydrodynamic volume.

  • Functional Groups: The presence of large, hydrophobic functional groups on the PEG arms can reduce its overall solubility in polar solvents.[1][4]

  • Temperature: For some solvents with moderate to low dissolving power, such as toluene and isopropanol, increasing the temperature can significantly enhance the solubility of PEG linkers.[4][5]

Experimental Protocol: Determination of Branched PEG Linker Solubility

The following protocol outlines a general method for determining the solubility of a branched PEG linker in an organic solvent. This method is adapted from established procedures for polymer solubility determination.[8]

3.1. Materials and Equipment

  • Branched PEG linker (dried under vacuum to remove residual moisture)

  • Anhydrous organic solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps

  • Vortex mixer

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

  • Gravimetric analysis equipment (e.g., evaporating dish, vacuum oven)

3.2. Procedure

  • Preparation of Stock Solutions:

    • Accurately weigh a series of masses of the dried branched PEG linker into separate pre-weighed glass vials.

    • Add a precise volume of the organic solvent to each vial to create a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/mL).

  • Dissolution:

    • Tightly cap the vials to prevent solvent evaporation.

    • Vortex each vial for 30-60 seconds to initially disperse the PEG linker.

    • Place the vials on an orbital shaker or use a magnetic stirrer at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow for equilibration. For solvents where heating is required to aid dissolution, this process should be conducted at the desired temperature.

  • Observation and Assessment of Solubility:

    • After the equilibration period, visually inspect each vial for any undissolved material. The absence of any visible particles indicates complete dissolution at that concentration.

    • For a more quantitative assessment, filter the solutions that appear to be saturated through a 0.45 µm syringe filter to remove any undissolved microparticles.

  • Gravimetric Determination of Solubility (for saturated solutions):

    • Take a known volume of the clear filtrate from the saturated solution and place it in a pre-weighed evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

    • Dry the residue in a vacuum oven at a temperature below the PEG's melting point until a constant weight is achieved.

    • Calculate the mass of the dissolved PEG and determine the solubility in g/L or mg/mL.

Visualizing Experimental and Logical Workflows

4.1. General Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of branched PEG linker solubility.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis prep_peg Dry Branched PEG weigh_peg Weigh PEG into Vials prep_peg->weigh_peg prep_solvent Select Anhydrous Solvent add_solvent Add Solvent (Known Volume) prep_solvent->add_solvent weigh_peg->add_solvent vortex Vortex to Disperse add_solvent->vortex equilibrate Equilibrate (Shaker/Stirrer) vortex->equilibrate visual_insp Visual Inspection equilibrate->visual_insp gravimetric Gravimetric Analysis (if saturated) visual_insp->gravimetric Undissolved material present solubility_calc Calculate Solubility visual_insp->solubility_calc Completely dissolved gravimetric->solubility_calc G cluster_selection Component Selection cluster_reaction Reaction cluster_purification_analysis Purification & Analysis select_protein Target Protein react_protein React PEG-Drug with Protein select_protein->react_protein select_drug Small Molecule Drug activate_drug Activate Drug (if necessary) select_drug->activate_drug select_peg Branched PEG Linker (with compatible functional groups) dissolve_peg Dissolve PEG in Organic Solvent select_peg->dissolve_peg react_peg_drug React PEG with Drug dissolve_peg->react_peg_drug activate_drug->react_peg_drug purify_peg_drug Purify PEG-Drug Conjugate react_peg_drug->purify_peg_drug purify_peg_drug->react_protein purify_final Purify Final Conjugate (e.g., SEC, Dialysis) react_protein->purify_final characterize Characterize Conjugate (e.g., SDS-PAGE, MS) purify_final->characterize

References

function of Boc protecting group in peg linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of the Boc Protecting Group in PEG Linkers

Introduction

In the advanced fields of bioconjugation, drug delivery, and peptide synthesis, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][] The precise, controlled construction of these complex molecular architectures hinges on the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group serves as a cornerstone for the temporary protection of amine functionalities.[4][5]

This technical guide provides a comprehensive overview of the Boc protecting group's pivotal role in PEG linkers. It details its chemical principles, applications in sophisticated synthetic strategies, and the detailed experimental protocols required for its successful implementation, targeting researchers, scientists, and professionals in drug development.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to reversibly render a primary or secondary amine on a PEG linker unreactive.[4] This temporary "masking" is essential to direct chemical reactions to other functional groups on the linker or an attached molecule, preventing unwanted side reactions and enabling controlled, sequential synthesis.[4][6]

The Boc group's utility is defined by its distinct chemical properties:

  • Acid Lability : It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine.[4][5][]

  • Base and Nucleophile Stability : It remains stable in a wide range of basic and nucleophilic conditions, making it compatible with many common synthetic steps, such as esterifications and amide bond formations.[4][8]

This combination of reactivity and stability allows for an orthogonal protection strategy, where different protecting groups can be removed selectively without affecting others.[][10]

Boc_Protection_Principle Amine R-PEG-NH₂ (Free Amine) BocProtected R-PEG-NH-Boc (Protected Amine) Amine->BocProtected Protection ((Boc)₂O, Base) BocProtected->Amine Deprotection (Acid, e.g., TFA)

Caption: General principle of reversible Boc protection of an amine.

Mechanism of Boc Protection and Deprotection

The protection of a PEG-amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a non-nucleophilic base.[4][11]

Boc_Protection_Mechanism peg_amine PEG-NH₂ Amino-PEG Linker reaction_step + base Base (e.g., DIPEA) DCM, Room Temp peg_amine->base boc_anhydride (Boc)₂O Di-tert-butyl dicarbonate arrow boc_peg Boc-NH-PEG Boc-Protected PEG byproducts tBuOH + CO₂ Byproducts base->arrow

Caption: Reaction scheme for the protection of an amino-PEG linker.

Deprotection is an acid-catalyzed elimination that generates the protonated amine, carbon dioxide, and the stable carbocation isobutylene.[12]

Boc_Deprotection_Mechanism boc_peg Boc-NH-PEG Protected Linker arrow acid Strong Acid (TFA) DCM boc_peg->acid deprotected_peg ⁺H₃N-PEG Deprotected Amine Salt byproducts CO₂ + Isobutylene Gaseous Byproducts reaction_step + acid->arrow

Caption: Acid-catalyzed deprotection of a Boc-protected PEG linker.

Applications in Bioconjugation and Drug Development

Heterobifunctional PEG Linkers

The Boc group is fundamental to the design of heterobifunctional PEG linkers, which possess distinct reactive groups at each terminus.[4] A common example is a linker with a Boc-protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other (Boc-PEG-NHS).[] This design allows for a controlled, two-step conjugation strategy:

  • The NHS ester reacts with an amine on a target molecule (e.g., a protein).

  • The Boc group is removed under acidic conditions to expose the terminal amine on the PEG linker.

  • This newly freed amine is then available for conjugation to a second molecule.

This stepwise approach is critical for assembling complex constructs like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), preventing polymerization and ensuring a well-defined final product.[4]

Sequential_Conjugation_Workflow start linker Start with Boc-PEG-NHS Linker start->linker step1 Step 1: Couple Molecule A (via NHS-amine reaction) linker->step1 intermediate1 Molecule A-NHS-PEG-NH-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Molecule A-NHS-PEG-NH₃⁺ step2->intermediate2 step3 Step 3: Couple Molecule B (to newly exposed amine) intermediate2->step3 final_product Molecule A-PEG-Molecule B (Final Conjugate) step3->final_product end final_product->end

Caption: Workflow for sequential conjugation using a heterobifunctional linker.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Boc group is used in the "Boc/Bzl" protection strategy.[12] A PEG resin functionalized with a Boc-protected amine can serve as the solid support.[4] The synthesis proceeds through a cycle of deprotection to expose the amine, followed by the coupling of the next Boc-protected amino acid. This cycle is repeated to elongate the peptide chain. The Boc group's acid lability allows for its removal without cleaving the benzyl-based (Bzl) side-chain protecting groups, which require much stronger acids like HF for removal.[10][12]

SPPS_Workflow start Start: Boc-NH-PEG-Resin swell 1. Swell Resin (DCM or DMF) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 3. Wash (DCM, DMF) deprotect->wash1 neutralize 4. Neutralize (10% DIPEA in DMF) wash1->neutralize couple 5. Couple next Boc-Amino Acid neutralize->couple wash2 6. Wash (DMF, DCM) couple->wash2 decision End of Sequence? wash2->decision decision->deprotect No cleave Final Cleavage & Deprotection decision->cleave Yes

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) on a PEG resin.

Quantitative Analysis and Comparative Data

The efficiency of Boc protection and deprotection is paramount for achieving high yields and purity. The following tables provide key quantitative data for these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers This table summarizes common reagents, solvents, and reaction parameters for the addition and removal of the Boc group, along with typical yields.[4]

ProcessReagent(s)SolventTime (h)TemperatureTypical Yield
Protection (Boc)₂O (1.1-1.5 eq.), DIPEA (2-3 eq.)DCM3-12Room Temp>90%
Deprotection 20-50% TFADCM1-20°C to Room Temp>95%
Deprotection 4M HClDioxane1-4Room Temp>95%

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.[4][14]

ReagentConcentrationSolventTime (min)Product Purity (%)
TFA50%DCM5~78% (incomplete)
TFA50%DCM60>95%
HCl4MDioxane5~80% (incomplete)
HCl4MDioxane60>95%

Table 3: Comparison of Boc and Fmoc Protecting Groups This table highlights the key differences between the two most common amine protecting groups used in bioconjugation and peptide synthesis.[4][][10]

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA, HCl, HF)Base (e.g., 20% Piperidine in DMF)
Stability Stable to bases and nucleophilesStable to acids
Byproducts CO₂, Isobutylene (gaseous)Dibenzofulvene-piperidine adduct
Common Strategy SPPS (Boc/Bzl strategy), PROTACs, ADCsSPPS (Fmoc/tBu strategy)

Detailed Experimental Protocols

Detailed and optimized protocols are crucial for reproducible results. The following are general procedures for the protection and deprotection of amino-PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for protecting a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[4]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Upon completion, wash the reaction mixture sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and finally brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[4][15]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger for sensitive peptides)[15]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[15]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger like TIS (2.5-5% v/v).[15]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[15]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[15]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[4][15]

Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).[4]

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, DCC/HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in the synthesis vessel.[4]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group, exposing the terminal amine.[4]

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove TFA and byproducts.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the terminal ammonium (B1175870) salt.[4] Wash again with DMF and DCM.

  • Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for several minutes. Add the activated amino acid solution to the resin.[4]

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat steps 2-7 for each amino acid in the desired sequence.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a vital and versatile tool in the field of PEG linker chemistry. Its unique properties—robust stability under basic conditions and facile cleavage under acidic conditions—provide the chemical orthogonality required for complex, multi-step synthetic strategies. From enabling the controlled assembly of heterobifunctional bioconjugates like ADCs to serving as a cornerstone of solid-phase peptide synthesis, the Boc group allows researchers to build sophisticated, well-defined molecules with high precision and efficiency. A thorough understanding of its function, quantitative performance, and associated experimental protocols is essential for professionals dedicated to advancing the frontiers of drug delivery and biomedical research.

References

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-Boc for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched PEG linker, N-(Azido-PEG2)-N-Boc-PEG4-Boc, and its application in the development of next-generation antibody-drug conjugates (ADCs). This document details the linker's core attributes, a generalized synthesis and conjugation workflow, and the critical role of its components in optimizing ADC performance. Experimental protocols and representative data are presented to illustrate the practical application and advantages of this technology.

Introduction: The Pivotal Role of Linker Technology in ADCs

Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index.

The this compound linker is a sophisticated, branched polyethylene (B3416737) glycol (PEG) derivative designed to address key challenges in ADC development. Its unique architecture offers several advantages:

  • Improved Hydrophilicity: The inherent hydrophilicity of the PEG chains enhances the solubility of the entire ADC, which is particularly beneficial when working with hydrophobic payloads. This can mitigate aggregation issues, especially at higher drug-to-antibody ratios (DARs).[][2]

  • Enhanced Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic molecules, leading to reduced renal clearance and a longer plasma half-life.[3] This extended circulation time can result in greater accumulation of the ADC in tumor tissues.

  • Site-Specific Conjugation: The terminal azide (B81097) group facilitates bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable precise, site-specific conjugation of the linker to an antibody or drug payload, leading to homogeneous ADCs with a defined DAR.

  • Bifunctionality and Controlled Synthesis: The Boc (tert-butyloxycarbonyl) protecting group on the secondary amine allows for a controlled, stepwise synthesis and conjugation strategy. The amine can be deprotected under acidic conditions to reveal a reactive site for payload attachment, while the azide remains available for conjugation to the antibody.

Chemical Structure and Properties

The this compound linker is characterized by a central nitrogen atom from which two distinct PEG chains emanate. One chain is terminated with an azide group, and the other, longer chain is terminated with a carboxylic acid (or its activated form) and a Boc-protected amine.

PropertyValue
Chemical Name This compound
Molecular Formula C₂₂H₄₂N₄O₁₀
Purity Typically >95%
Reactive Group 1 Azide (for Click Chemistry)
Reactive Group 2 Boc-protected Amine / Carboxylic Acid

Experimental Protocols

This section outlines the key experimental methodologies for the synthesis and conjugation of ADCs using the this compound linker.

Boc-Deprotection of the Linker

The first step in utilizing the linker is the removal of the Boc protecting group to expose the free amine, which can then be conjugated to a payload.

Materials:

  • N-(Azido-PEG2)-N-Boc-PEG4-COOH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Protocol:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next conjugation step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Payload Conjugation to the Deprotected Linker

Once deprotected, the linker's free amine can be coupled to a payload containing a carboxylic acid group, typically activated as an NHS ester, using standard amide bond formation chemistry.

Site-Specific Antibody Modification and Click Chemistry Conjugation

For a site-specific ADC, the antibody is first engineered to contain a bioorthogonal handle, such as an alkyne group. This can be achieved through various methods, including the incorporation of unnatural amino acids. The azido-linker-payload construct is then conjugated to the modified antibody via click chemistry.

Materials:

  • Azide-functionalized linker-payload construct

  • Alkyne-modified antibody

  • Phosphate-buffered saline (PBS), pH 7.4

  • For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).

  • For SPAAC: A drug-linker conjugated with a strained alkyne like DBCO.

  • Desalting column

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol:

  • Purify the alkyne-modified antibody and exchange the buffer to PBS (pH 7.4) using a desalting column.

  • Prepare a stock solution of the azide-linker-payload in an organic solvent like DMSO.

  • Add the azide-linker-payload solution to the antibody solution. A typical molar excess of the linker-payload is used.

  • Incubate the reaction mixture for 2-4 hours at room temperature or 37°C.

  • Remove the excess, unreacted linker-payload by size-exclusion chromatography (SEC) or using a desalting column.

  • Concentrate the final ADC product using an appropriate molecular weight cutoff centrifugal filter.

Characterization of the Resulting ADC

Thorough characterization is essential to ensure the quality and homogeneity of the synthesized ADC.

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), LC-MSTo determine the average number of drug molecules conjugated to each antibody.
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the percentage of monomeric ADC and detect the presence of aggregates.
Antigen Binding Affinity Surface Plasmon Resonance (SPR), ELISATo confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Cytotoxicity Cell-based viability assaysTo measure the potency of the ADC on target antigen-positive and negative cell lines.

Representative Data and Outcomes

While specific data for ADCs using this compound is not yet widely published, studies on structurally similar branched, azido-PEG linkers provide valuable insights. A recent study synthesized homogeneous DAR 6 ADCs using branched amino triazide linkers of varying lengths.[4]

Table 1: Characterization of Homogeneous DAR 6 Trastuzumab-MMAE ADCs with Branched Linkers [4]

ADC ConstructLinker TypeAffinity (KD, nM)HIC Retention Time (min)
Homogeneous DAR 6 ("Short" Linker)Branched Azide0.14 ± 0.0215.6
Homogeneous DAR 6 ("Long" Linker)Branched Azide + PEG40.15 ± 0.0316.1
Heterogeneous DAR 6 (Control)Thiol-Maleimide0.16 ± 0.0218.2
Homogeneous DAR 2 (Control)Linear0.14 ± 0.0210.5

These data show that the inclusion of a branched PEG linker did not negatively impact the binding affinity of the antibody to its target. The HIC retention time indicates the relative hydrophobicity, with longer retention suggesting greater hydrophobicity.

Table 2: In Vitro Cytotoxicity of Homogeneous DAR 6 Trastuzumab-MMAE ADCs [4]

ADC ConstructIC₅₀ on SK-BR-3 cells (pM)IC₅₀ on BT-474 cells (pM)
Homogeneous DAR 6 ("Short" Linker)160 ± 30150 ± 20
Homogeneous DAR 6 ("Long" Linker)17 ± 219 ± 3
Heterogeneous DAR 6 (Control)15 ± 218 ± 2
Homogeneous DAR 2 (Control)55 ± 1060 ± 10

These results highlight the critical impact of linker length and structure on ADC potency. The "long" branched linker ADC demonstrated cytotoxicity comparable to the heterogeneous control, while the "short" linker was significantly less potent, possibly due to steric hindrance affecting payload release.

Visualizing the Workflow and Concepts

To further elucidate the processes described, the following diagrams illustrate the key workflows and relationships.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_assembly ADC Assembly linker N-(Azido-PEG2)-N-Boc-PEG4-COOH deprotection Boc Deprotection (TFA/DCM) linker->deprotection activated_linker Azido-PEG-Amine Linker deprotection->activated_linker activation Amide Coupling activated_linker->activation payload Payload-COOH payload->activation linker_payload Azido-Linker-Payload activation->linker_payload click_chem Click Chemistry (SPAAC or CuAAC) linker_payload->click_chem linker_payload->click_chem antibody Alkyne-Modified Antibody antibody->click_chem adc Homogeneous ADC click_chem->adc purification Purification (SEC) adc->purification final_adc Purified ADC purification->final_adc Linker_Advantages center_node This compound Linker hydrophilicity Improved Solubility & Reduced Aggregation center_node->hydrophilicity pk Enhanced Pharmacokinetics (Longer Half-Life) center_node->pk dar Potential for Higher DAR center_node->dar homogeneity Site-Specific Conjugation (via Click Chemistry) center_node->homogeneity synthesis Controlled, Stepwise Synthesis (Boc Group) center_node->synthesis ADC_MoA adc ADC in Circulation binding ADC Binds to Tumor Antigen adc->binding internalization Receptor-Mediated Endocytosis binding->internalization lysosome Trafficking to Lysosome internalization->lysosome release Linker Cleavage & Payload Release lysosome->release apoptosis Payload Induces Cell Death (Apoptosis) release->apoptosis

References

Biophysical Characteristics of PEGylated Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug development. This modification imparts significant changes to the biophysical properties of the parent compound, leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed examination of these characteristics, offering quantitative data, experimental methodologies, and visual representations of key processes to aid researchers in the design and characterization of PEGylated therapeutics.

Core Biophysical Alterations Induced by PEGylation

PEGylation fundamentally alters the physicochemical properties of a molecule, primarily by increasing its hydrodynamic size and masking its surface. These changes translate into several key biophysical advantages.[1]

Increased Hydrodynamic Radius

The attachment of PEG chains dramatically increases the effective size of a molecule in solution, known as the hydrodynamic radius (Rh). This is due to the large volume occupied by the flexible, hydrated PEG polymer.[2] An enlarged hydrodynamic radius is a primary factor in reduced renal clearance, as the PEGylated molecule exceeds the glomerular filtration threshold.[1] This directly contributes to a longer circulating half-life.

Table 1: Impact of PEGylation on Hydrodynamic Radius (Rh)

Parent MoleculePEG Size (kDa)Degree of PEGylationHydrodynamic Radius (Rh) of Conjugate (nm)Fold Increase in RhReference
Human Serum Albumin (HSA)5Mono4.31.20[3]
Human Serum Albumin (HSA)10Mono5.21.48[3]
Human Serum Albumin (HSA)20 (linear)Mono6.21.75[3]
Human Serum Albumin (HSA)20 (branched)Mono6.51.83[3]
α-lactalbumin5.613.8-[4]
α-lactalbumin5.624.5-[4]
α-lactalbumin5.635.2-[4]
β-lactoglobulin5.613.8-[4]
β-lactoglobulin5.624.5-[4]
Bovine Serum Albumin (BSA)5.614.2-[4]
Bovine Serum Albumin (BSA)5.624.9-[4]
Enhanced Protein Stability

PEGylation can significantly enhance the conformational stability of proteins. The flexible PEG chains can act as a molecular shield, protecting the protein from proteolytic degradation.[5] Furthermore, by creating a hydrophilic shell around the protein, PEG can reduce aggregation and increase solubility.[5] However, the effect on thermal stability can vary and is not universally predictable.[6]

Reduced Immunogenicity

The PEG "shield" can mask antigenic epitopes on the surface of therapeutic proteins, thereby reducing their recognition by the immune system. This leads to a decrease in immunogenicity and the formation of anti-drug antibodies, which can otherwise neutralize the therapeutic effect and cause adverse reactions.[7]

Altered Pharmacokinetics and Pharmacodynamics

The culmination of these biophysical changes is a profound alteration of the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The increased hydrodynamic size and reduced immunogenicity lead to a longer plasma half-life and sustained systemic exposure.[8] While this is generally beneficial, the steric hindrance from the PEG chains can sometimes lead to reduced binding affinity for the target receptor or enzyme.[8] Therefore, a key aspect of developing PEGylated therapeutics is balancing the improved PK with potentially altered PD.

Experimental Protocols for Characterization

A thorough biophysical characterization is essential for the development and quality control of PEGylated compounds. The following are detailed methodologies for key analytical techniques.

Size Exclusion Chromatography (SEC)

Purpose: To separate molecules based on their hydrodynamic size, allowing for the determination of purity, aggregation state, and the extent of PEGylation.

Methodology:

  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWXL) with a mobile phase appropriate for the protein of interest (e.g., 150 mM phosphate (B84403) buffer, pH 7.0).[9]

    • Ensure the mobile phase is filtered and degassed.[10]

    • Set the flow rate to a constant value (e.g., 0.5-1.0 mL/min).[9][10]

    • Calibrate the column using a set of protein standards with known molecular weights and hydrodynamic radii.

  • Sample Preparation:

    • Prepare the PEGylated protein sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).[9]

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Data Acquisition:

    • Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.[9][10]

    • Monitor the elution profile using a UV detector at 214 nm or 280 nm.[9] For PEGs that lack a chromophore, a refractive index (RI) or evaporative light scattering detector (ELSD) can be used in series.[11]

  • Data Analysis:

    • Determine the retention times of the peaks corresponding to the native protein, PEGylated species (mono-, di-, etc.), and any aggregates or fragments.

    • Compare the retention times to the calibration curve to estimate the apparent molecular weight and hydrodynamic radius.

Dynamic Light Scattering (DLS)

Purpose: To measure the hydrodynamic radius (Rh) and assess the size distribution and polydispersity of molecules in solution.

Methodology:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize.

    • Select the appropriate measurement parameters, including temperature and scattering angle (typically 90°).

  • Sample Preparation:

    • Prepare the sample in a suitable buffer, ensuring it is free of dust and other particulates by filtering through a 0.2 µm or smaller filter.[12]

    • The sample concentration should be optimized to obtain a stable and adequate scattering signal (typically between 150k and 250k counts per second for protein solutions).[12]

    • Transfer the filtered sample (approximately 30 µL) into a clean, scratch-free cuvette.[12]

  • Data Acquisition:

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

    • Perform a series of measurements (e.g., 10-20 runs) to ensure data reproducibility.

  • Data Analysis:

    • The instrument's software calculates the translational diffusion coefficient from the fluctuations in scattered light intensity.

    • The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation.

    • Analyze the size distribution plot and polydispersity index (PDI) to assess the homogeneity of the sample.

Circular Dichroism (CD) Spectroscopy

Purpose: To assess the secondary and tertiary structure of the protein component of the PEGylated compound and to evaluate its conformational stability.

Methodology:

  • Instrument Preparation:

    • Purge the CD spectrometer with nitrogen gas.

    • Calibrate the instrument using a standard such as camphor-10-sulfonic acid.

  • Sample Preparation:

    • Prepare a stock solution of the PEGylated protein in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) at a concentration of approximately 1 mg/mL.[13]

    • Determine the precise protein concentration of the stock solution.

    • Dilute the stock solution to the desired concentration for CD measurements (typically 0.1-0.5 mg/mL).[13]

  • Data Acquisition:

    • Far-UV CD (Secondary Structure):

      • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

      • Scan the sample in the wavelength range of 190-260 nm.

      • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

    • Near-UV CD (Tertiary Structure):

      • Use a quartz cuvette with a longer path length (e.g., 1 cm).

      • Scan the sample in the wavelength range of 250-320 nm.

    • Thermal Denaturation:

      • Monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical content) as the temperature is increased at a controlled rate (e.g., 1°C/min).[13]

  • Data Analysis:

    • Convert the raw CD signal (ellipticity) to mean residue ellipticity.

    • Analyze the Far-UV spectrum to estimate the percentages of different secondary structure elements (alpha-helix, beta-sheet, etc.).

    • Analyze the Near-UV spectrum for information on the tertiary structure.

    • Determine the melting temperature (Tm) from the thermal denaturation curve as a measure of conformational stability.

Differential Scanning Calorimetry (DSC)

Purpose: To directly measure the thermal stability of a protein by determining its melting temperature (Tm) and the enthalpy of unfolding (ΔH).

Methodology:

  • Instrument and Sample Preparation:

    • Ensure the DSC instrument is clean and calibrated.

    • Prepare the PEGylated protein sample and a matching buffer solution. The protein concentration is typically around 1 mg/mL.[13]

    • Degas both the sample and buffer solutions.

  • Data Acquisition:

    • Load the sample into the sample cell and the matching buffer into the reference cell of the calorimeter.

    • Equilibrate the system at the starting temperature (e.g., 20°C).[13]

    • Scan to the final temperature (e.g., 95°C) at a constant rate (e.g., 1°C/min).[13]

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample-buffer scan to obtain the protein's heat capacity curve.

    • Fit the transition peak to a suitable model to determine the melting temperature (Tm), which is the temperature at the peak of the transition, and the calorimetric enthalpy (ΔHcal), which is the area under the peak.

Mass Spectrometry (MS)

Purpose: To determine the precise molecular weight of the PEGylated compound, confirm the degree of PEGylation, and identify the sites of PEG attachment.

Methodology:

  • Sample Preparation:

    • For intact mass analysis, the sample is typically desalted and may be diluted in a solvent containing a charge-reducing agent like triethylamine (B128534) (TEA) to simplify the mass spectrum.[14]

    • For peptide mapping to identify PEGylation sites, the protein is first denatured, reduced, alkylated, and then digested with a specific protease (e.g., trypsin).

  • Instrumentation and Data Acquisition:

    • Intact Mass Analysis:

      • Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used.[15]

      • The sample is infused directly or separated by liquid chromatography (LC) before entering the mass spectrometer.

    • Peptide Mapping:

      • The peptide digest is separated by reverse-phase HPLC and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Intact Mass: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different PEGylated species. The mass difference between peaks will correspond to the mass of the attached PEG moiety.

    • Peptide Mapping: Search the MS/MS data against the protein sequence to identify peptides. A mass shift on a specific peptide corresponding to the mass of the PEG linker and any remaining fragments after cleavage (if a cleavable linker is used) will indicate the site of PEGylation.

Visualizing Key Pathways and Workflows

Signaling Pathway of a PEGylated Therapeutic

PEGylation itself does not introduce a new signaling pathway but rather modifies the delivery and persistence of the active drug, which in turn interacts with its specific target pathway. A prominent example is PEGylated Granulocyte Colony-Stimulating Factor (PEG-G-CSF), such as Pegfilgrastim, which is used to stimulate the production of neutrophils. The G-CSF component acts on hematopoietic cells via the JAK-STAT signaling pathway.

PEG_GCSF_Signaling cluster_nucleus Inside Nucleus PEG_GCSF PEG-G-CSF GCSF_R G-CSF Receptor PEG_GCSF->GCSF_R Binds JAK JAK GCSF_R->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT pSTAT (dimer) STAT->P_STAT Dimerizes Nucleus Nucleus P_STAT->Nucleus Translocates to DNA DNA P_STAT->DNA Binds to Promoter Region Transcription Gene Transcription DNA->Transcription Response Proliferation, Differentiation, Survival Transcription->Response

Caption: PEG-G-CSF signaling via the JAK-STAT pathway.

Experimental Workflow for Biophysical Characterization

A systematic workflow is crucial for the comprehensive characterization of a PEGylated compound. This typically involves a multi-faceted approach employing several of the techniques described above.

Biophysical_Characterization_Workflow Start PEGylated Compound SEC Size Exclusion Chromatography (SEC) Start->SEC DLS Dynamic Light Scattering (DLS) Start->DLS MS Mass Spectrometry (MS) Start->MS CD Circular Dichroism (CD) Start->CD DSC Differential Scanning Calorimetry (DSC) Start->DSC Purity Purity & Aggregation SEC->Purity Hydro_Radius Hydrodynamic Radius DLS->Hydro_Radius Identity Identity & Degree of PEGylation MS->Identity Structure Secondary & Tertiary Structure CD->Structure Stability Thermal Stability (Tm) DSC->Stability Final Comprehensive Biophysical Profile Purity->Final Hydro_Radius->Final Identity->Final Structure->Final Stability->Final

Caption: Workflow for biophysical characterization.

This guide provides a foundational understanding of the biophysical characteristics of PEGylated compounds, along with practical experimental guidance. A thorough and multi-pronged analytical approach is paramount to successfully developing safe and effective PEGylated therapeutics.

References

Methodological & Application

Application Notes and Protocols for N-(Azido-PEG2)-N-Boc-PEG4-Boc Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-(Azido-PEG2)-N-Boc-PEG4-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in bioconjugation. This linker is particularly valuable in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where controlled, stepwise assembly of molecular components is critical.[1] The azide (B81097) and Boc-protected amine moieties allow for sequential conjugation reactions, typically involving "click chemistry" and standard amide bond formation.

Core Applications

The this compound linker is designed for multi-step conjugation strategies. The azide group serves as a handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation, often via amide bond formation.[2][3] This linker is frequently used in the development of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[4][5][6]

Experimental Protocols

This section details the key experimental procedures for the effective use of the this compound linker.

Protocol 1: Boc Deprotection of the PEG Linker

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[4]

  • Trifluoroacetic acid (TFA)[4]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]

  • For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine- and azide-functionalized PEG linker.[1]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azide moiety of the linker with an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized PEG linker (from Protocol 1 or the original molecule)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)[4]

  • Sodium ascorbate[4]

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions[7]

  • Suitable solvent (e.g., t-BuOH/H₂O, DMF)[4]

Procedure:

  • Dissolve the alkyne-functionalized molecule and the azide-functionalized PEG linker in a suitable solvent mixture (e.g., t-BuOH/H₂O).[4]

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and a stabilizing ligand like TBTA or THPTA.[7]

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[7]

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product using an appropriate method such as preparative HPLC or column chromatography.

Data Presentation

The following tables provide representative quantitative data for the key reactions. Note that actual yields and purity may vary depending on the specific substrates and reaction conditions.

ParameterValueAnalytical Method
Purity of Deprotected Linker >95%HPLC
Yield of Deprotected Linker 85-95%Gravimetric
Reaction Time 1-2 hoursTLC, LC-MS

Table 1: Representative Data for Boc Deprotection

ParameterValueAnalytical Method
Purity of Conjugate >98%HPLC
Yield of Conjugate 70-90%Gravimetric
Reaction Time 12-24 hoursLC-MS

Table 2: Representative Data for CuAAC Reaction

Purification and Characterization of the Final Bioconjugate

Following the conjugation reactions, it is crucial to purify the desired product and confirm its identity and purity.

  • Purification Methods:

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller, unreacted molecules.[8]

    • Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on differences in their net charge.[8]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying and analyzing the final conjugate.[8]

  • Characterization Methods:

    • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the conjugate.

    • UV-Vis Spectroscopy: To quantify the concentration of the bioconjugate, if it contains a chromophore.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: First Conjugation (Click Chemistry) cluster_2 Step 3: Second Conjugation (Amide Coupling) cluster_3 Step 4: Purification & Characterization start This compound deprotection Boc Deprotection start->deprotection reagents1 TFA, DCM reagents1->deprotection product1 Azido-PEG-Amine Linker deprotection->product1 click_reaction CuAAC Reaction product1->click_reaction molecule1 Alkyne-Molecule A (e.g., Target Protein Ligand) molecule1->click_reaction reagents2 CuSO4, NaAsc, Ligand reagents2->click_reaction product2 Molecule A-PEG-Amine click_reaction->product2 amide_coupling Amide Bond Formation product2->amide_coupling molecule2 Carboxylic Acid-Molecule B (e.g., E3 Ligase Ligand) molecule2->amide_coupling reagents3 EDC, NHS reagents3->amide_coupling final_product Molecule A-PEG-Molecule B (e.g., PROTAC) amide_coupling->final_product purification Purification (HPLC, SEC) final_product->purification characterization Characterization (MS, NMR) purification->characterization

Caption: Experimental workflow for a two-step bioconjugation.

PROTAC Mechanism of Action

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein of Interest (POI) PROTAC PROTAC (Molecule A-Linker-Molecule B) POI->PROTAC binds PolyUb Poly-ubiquitination PROTAC->PolyUb induces E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targets for Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycling Degradation->Recycling

Caption: General signaling pathway for PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Click Chemistry with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing click chemistry reactions using azido-polyethylene glycol (PEG) linkers. The protocols detailed below are essential for researchers and professionals in drug development and various scientific fields who aim to leverage the power of click chemistry for bioconjugation, surface modification, and the synthesis of complex molecular architectures. Azido-PEG linkers are invaluable tools due to their ability to participate in highly efficient and specific "click" reactions, while the PEG component enhances solubility, reduces aggregation, and improves the pharmacokinetic properties of the resulting conjugates.[1][2][3][4]

There are two primary types of click chemistry reactions utilized with azido-PEG linkers: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for covalently linking molecules.[] It involves the reaction between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole ring.[6][7] This reaction is known for its high yields, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[6][8]

Experimental Protocol: General Procedure for CuAAC with an Azido-PEG Linker

This protocol outlines a general method for conjugating an alkyne-containing molecule to an azido-PEG linker. Optimization of specific parameters may be required depending on the substrates.

Materials:

  • Alkyne-functionalized molecule

  • Azido-PEG linker (e.g., Azido-PEG2-C6-Cl)[9]

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended)[6][10]

  • Reaction Solvent: Degassed, anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of an organic solvent and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)[6][11]

  • Nitrogen or Argon gas

  • Purification supplies (e.g., size-exclusion chromatography columns, dialysis tubing)[11][]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-functionalized molecule in the chosen reaction solvent.

    • Prepare a stock solution of the Azido-PEG linker in the same solvent.[6]

    • Prepare a stock solution of CuSO₄ in water.

    • Freshly prepare a stock solution of sodium ascorbate in water immediately before use.[6]

    • If using a ligand, prepare a stock solution of TBTA in a compatible organic solvent like DMSO or DMF.[6]

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.

    • Add the Azido-PEG linker stock solution. A slight excess of the azide (1.1 - 1.5 equivalents) is typically used.[6]

    • Add the reaction solvent to achieve the desired final concentration of reactants.

    • If using a ligand, add the TBTA stock solution (typically 1-10 mol% relative to the alkyne).[6]

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[6]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the CuSO₄ stock solution (typically 1-10 mol% relative to the alkyne).[6]

    • Immediately follow with the addition of the freshly prepared sodium ascorbate stock solution (typically 10-100 mol% relative to the alkyne).[6]

    • Incubate the reaction mixture at room temperature with stirring. Reaction times can vary from 1 to 24 hours.[13][14] The reaction progress can be monitored by techniques such as TLC, LC-MS, or FTIR to observe the disappearance of the azide peak (around 2100 cm⁻¹) and alkyne peak (around 2100-2260 cm⁻¹).[13]

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove the copper catalyst, excess reagents, and byproducts.

    • Common purification methods include size-exclusion chromatography, dialysis, or reverse-phase HPLC.[11][][15] For protein conjugates, aqueous biphasic systems can also be employed.[16][17]

Quantitative Data for CuAAC Reactions

The following table summarizes typical quantitative parameters for CuAAC reactions. These values should be optimized for specific substrates and desired outcomes.

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.[6]
Azido-PEG Linker1.1 - 1.5 equivalentsA slight excess of the azide ensures complete conversion of the alkyne.[6]
Copper(II) Sulfate0.01 - 0.1 equivalents (1-10 mol%)The catalytic source of copper.[6]
Sodium Ascorbate0.1 - 1.0 equivalents (10-100 mol%)Reducing agent to maintain copper in the +1 oxidation state.[6]
Ligand (e.g., TBTA)0.01 - 0.1 equivalents (1-10 mol%)Stabilizes the Cu(I) catalyst and enhances reaction efficiency.[6][10]
Reaction Time1 - 48 hoursDependent on substrate reactivity and concentration.[13][14]
TemperatureRoom Temperature (20-25°C) or 35-40°CMild temperatures are generally sufficient.[7][13][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly well-suited for biological applications where the cytotoxicity of copper is a concern.[11][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) which reacts rapidly and specifically with an azide without the need for a catalyst.[11][19] The driving force for this reaction is the release of ring strain in the cyclooctyne.[]

Experimental Protocol: General Procedure for SPAAC with an Azido-PEG Linker

This protocol describes a general procedure for conjugating an azido-PEG linker to a strained alkyne-functionalized molecule, such as a DBCO-modified protein.

Materials:

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Azido-PEG linker

  • Reaction Buffer: Amine-free buffer such as Phosphate-buffered saline (PBS), pH 7.4.[11]

  • Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the azido-PEG linker.[11]

  • Purification supplies (e.g., size-exclusion chromatography columns, dialysis tubing)[11][]

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the strained alkyne-functionalized molecule in the reaction buffer.

    • Dissolve the Azido-PEG linker in a minimal amount of organic solvent (if necessary) and then dilute it into the reaction buffer. Ensure the final concentration of the organic solvent is low (e.g., <10%) to prevent denaturation of biomolecules.[11]

  • Reaction Setup and Incubation:

    • Add the Azido-PEG linker solution to the solution of the strained alkyne-functionalized molecule. A molar excess of the azide linker (e.g., 5-20 fold) is often used to ensure efficient conjugation.[11]

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive molecules, the reaction can be performed at 4°C overnight.[11]

  • Reaction Quenching (Optional):

    • If desired, the reaction can be quenched by adding a reagent that reacts with any unreacted strained alkyne groups.[11]

  • Purification:

    • Remove the excess, unreacted Azido-PEG linker and other small molecules by size-exclusion chromatography or dialysis.[11][15]

Quantitative Data for SPAAC Reactions

The following table provides typical quantitative parameters for SPAAC reactions.

ParameterRecommended RangeNotes
Strained Alkyne Substrate1 equivalentThe limiting reagent.
Azido-PEG Linker5 - 20 fold molar excessA larger excess is often used to drive the reaction to completion.[11]
Reaction Time1 - 4 hoursCan be extended to overnight at lower temperatures.[11]
Temperature4°C, Room Temperature, or 37°CThe reaction is typically performed under mild temperature conditions.[11]
pH7.0 - 8.5Neutral to slightly basic pH is generally optimal.

Visualization of Workflows and Pathways

Diagrams

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Alkyne Alkyne-functionalized Molecule Mix Mix Reactants & Degas (N2/Ar) Alkyne->Mix AzidoPEG Azido-PEG Linker AzidoPEG->Mix Catalyst_Sol CuSO4 / Na-Ascorbate Ligand Solution Catalyst_Sol->Mix Initiate Incubate Incubate (RT, 1-48h) Mix->Incubate Purify Purification (SEC / Dialysis) Incubate->Purify Product Purified PEGylated Conjugate Purify->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Strained_Alkyne Strained Alkyne (e.g., DBCO-Protein) Mix_Incubate Mix & Incubate (4-37°C, 1-16h) Strained_Alkyne->Mix_Incubate AzidoPEG Azido-PEG Linker AzidoPEG->Mix_Incubate Purify Purification (SEC / Dialysis) Mix_Incubate->Purify Product Purified PEGylated Conjugate Purify->Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Click_Chemistry_Logic Start Need to Conjugate Molecules? Biocompatibility Is Biocompatibility (in vivo) Critical? Start->Biocompatibility Yes CuAAC Use CuAAC Protocol Biocompatibility->CuAAC No (in vitro) SPAAC Use SPAAC Protocol Biocompatibility->SPAAC Yes (Copper-free) End Achieve PEGylated Conjugate CuAAC->End SPAAC->End

Caption: Decision tree for selecting the appropriate click chemistry method.

Applications in Drug Development and Research

Azido-PEG linkers, in conjunction with click chemistry, have a wide array of applications:

  • Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by click chemistry is ideal for attaching potent cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.[11]

  • PROTACs (Proteolysis Targeting Chimeras): Azido-PEG linkers are used to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.[9][11]

  • Biomolecule Labeling and Imaging: Fluorophores, biotin, or other imaging agents can be conjugated to biomolecules for in vitro and in vivo tracking and visualization.[11]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics, biomaterials, and biosensors.[11]

  • Drug Delivery Systems: The PEG linker itself improves the solubility and pharmacokinetic profile of drugs, and click chemistry provides a robust method for attaching targeting ligands or other functional moieties.[2][20]

References

Application Notes and Protocols for Boc Deprotection with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its popularity is due to its stability under a broad range of reaction conditions and its straightforward removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection because of its efficacy and volatility, which simplifies product isolation.[1] This document provides detailed application notes and protocols for the efficient and clean removal of the Boc protecting group using TFA.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction. The process involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[1][2]

It is critical to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide gas.[1]

The Role of Scavengers

The tert-butyl cation generated during the deprotection is a potent electrophile that can lead to undesirable side reactions, such as the alkylation of electron-rich amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3] To prevent these side reactions, scavengers are added to the reaction mixture to trap the reactive tert-butyl cation.[3][4] The choice of scavenger depends on the specific substrate and the presence of sensitive functional groups.

Common Scavengers and Their Applications
ScavengerConcentrationApplication
Water (H₂O)2.5% - 5%General scavenger for tert-butyl cations, particularly when sensitive residues are absent.[1]
Triisopropylsilane (TIS)1% - 2.5%Effective in reducing trityl groups and preventing tryptophan alkylation.[1]
Triethylsilane (TES)10-20 equivalentsA carbocation scavenger used for the deprotection of NHBoc groups.[3][5]
Ethanedithiol (EDT)2.5%Protects cysteine and methionine from oxidation and alkylation.[1][6]
Thioanisole5%Accelerates the deprotection of arginine (Pmc) and scavenges cations.[1][6]
Phenol5%Scavenges trityl groups.[1]

A commonly used scavenger cocktail for peptides with multiple sensitive residues is "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[3] Another common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]

Typical TFA Deprotection Conditions

The concentration of TFA and reaction conditions can be varied depending on the substrate's sensitivity and the desired reaction rate.

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
20-25%2 hoursRoom TemperatureA common and generally effective condition.[1][7]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[1]
55%30 minutesRoom TemperatureShown to yield higher purity peptides compared to 100% TFA in some cases.[1][8]
100% (neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side products.[1][8]

Experimental Protocols

Protocol 1: Boc Deprotection in Solution (General Procedure)

This protocol is suitable for the deprotection of Boc-protected amines in a solution of TFA and dichloromethane (B109758) (DCM).

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1 to 0.5 M.[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add the desired amount of TFA to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (refer to the table above).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]

  • To isolate the product, precipitate the amine salt by adding cold diethyl ether.[1]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[1]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for the deprotection of a Boc-protected peptide attached to a solid support.

Materials:

  • Boc-protected peptide-resin

  • TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5)[1]

  • Dichloromethane (DCM) for washing

  • Reaction vessel for solid-phase synthesis

  • Shaker

Procedure:

  • Wash the peptide-resin with DCM to remove any residual solvents.[1]

  • Add the pre-prepared TFA cleavage cocktail to the resin.[1]

  • Agitate the mixture at room temperature for 2-4 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[1]

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[1]

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.[1]

  • Isolate the peptide by centrifugation or filtration.[1]

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[1]

  • Dry the peptide under vacuum.[1]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cation Formation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation BocN Boc-NH-R ProtonatedBoc Boc(H+)-NH-R BocN->ProtonatedBoc + H+ TFA TFA (CF3COOH) tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation - R-NH-COOH CarbamicAcid R-NH-COOH Amine R-NH2 CarbamicAcid->Amine - CO2 AmineSalt R-NH3+ CF3COO- Amine->AmineSalt + H+ TFA2 TFA

Caption: Mechanism of TFA-mediated Boc deprotection.

Boc_Deprotection_Workflow Start Start: Boc-Protected Compound Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddTFA Add TFA +/- Scavengers Cool->AddTFA React React at RT AddTFA->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Workup Monitor->Workup Evaporate Evaporate Solvent & Excess TFA Workup->Evaporate Precipitate Precipitate with Cold Diethyl Ether Evaporate->Precipitate Isolate Isolate Product (Filtration/Centrifugation) Precipitate->Isolate Dry Dry Under Vacuum Isolate->Dry End End: Deprotected Amine Salt Dry->End

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Antibody-Payload Conjugation using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance solubility, reduce immunogenicity, and improve the overall therapeutic index.[][2][3] This document provides detailed protocols and application notes for the conjugation of a payload to an antibody using a PEG linker.

Overview of PEG Linker Conjugation Chemistries

The choice of conjugation chemistry is paramount for a successful ADC. The most common strategies involve reactions with specific amino acid residues on the antibody, primarily lysines and cysteines.[4]

Lysine (B10760008) Conjugation via NHS Ester Chemistry

This method targets the primary amines on the side chains of lysine residues and the N-terminus of the antibody.[5] N-Hydroxysuccinimide (NHS) esters are amine-reactive functional groups commonly incorporated into PEG linkers.[5][6] The reaction between an NHS ester and a primary amine forms a stable amide bond.[6] While this method is straightforward, it can result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) due to the abundance of lysine residues on the antibody surface.[4]

Cysteine Conjugation via Maleimide-Thiol Chemistry

This approach offers a more site-specific conjugation by targeting thiol groups on cysteine residues.[] Antibodies typically have interchain disulfide bonds that can be selectively reduced to generate free thiols for conjugation.[8] Maleimide (B117702) functional groups on PEG linkers react specifically with these thiols to form a stable thioether bond.[] This method allows for greater control over the DAR, leading to a more homogeneous ADC product.[9]

Click Chemistry

Click chemistry refers to a class of biocompatible reactions that are highly efficient and specific.[10] This strategy often involves a two-step process where the antibody and the payload are first functionalized with complementary "click" handles (e.g., an azide (B81097) and an alkyne).[11] A PEG linker containing the corresponding reactive group can then be used to conjugate the two components.[11] This approach provides excellent control over the conjugation site and stoichiometry.[10]

Experimental Protocols

The following sections detail the experimental procedures for preparing an ADC using both lysine and cysteine conjugation strategies with PEG linkers.

Materials and Reagents
  • Monoclonal antibody (mAb)

  • Payload with an appropriate functional group

  • PEG linker with a reactive group (e.g., NHS ester or maleimide)

  • Reaction buffers (e.g., Phosphate-Buffered Saline - PBS)

  • Reducing agent (for cysteine conjugation, e.g., TCEP)

  • Quenching reagent (e.g., Tris or glycine)

  • Solvents (e.g., DMSO or DMF) for dissolving the linker and payload

  • Purification system (e.g., Tangential Flow Filtration, Size Exclusion Chromatography, or Hydrophobic Interaction Chromatography)

Protocol 1: Lysine Conjugation using NHS-PEG-Payload

This protocol describes the conjugation of a payload to the lysine residues of an antibody.

Step 1: Antibody Preparation

  • Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[12]

  • Ensure the buffer pH is between 7.0 and 9.0 for optimal NHS ester reactivity.[5]

Step 2: Linker-Payload Activation

  • Dissolve the NHS-activated PEG-payload in a water-miscible organic solvent like DMSO or DMF immediately before use.[12] The NHS-ester moiety is susceptible to hydrolysis.[12]

Step 3: Conjugation Reaction

  • Add a calculated molar excess of the dissolved NHS-PEG-payload to the antibody solution. A 20-fold molar excess is a common starting point to achieve a DAR of 4-6.[12]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

Step 4: Quenching the Reaction

  • Add a quenching buffer containing primary amines (e.g., Tris or glycine) to stop the reaction by consuming any unreacted NHS esters.[12]

Step 5: Purification of the ADC

  • Purify the ADC from unconjugated payload, linker, and other reaction byproducts. Common purification methods include Tangential Flow Filtration (TFF) for buffer exchange and removal of small molecules, or chromatography techniques like Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[]

Protocol 2: Cysteine Conjugation using Maleimide-PEG-Payload

This protocol details the site-specific conjugation to cysteine residues.

Step 1: Antibody Reduction

  • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA) at a concentration of around 10 mg/mL.[8]

  • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to selectively reduce the interchain disulfide bonds. The molar excess of TCEP will determine the extent of reduction.[8]

  • Incubate the mixture at 37°C for 1-3 hours.

Step 2: Removal of Reducing Agent

  • Immediately before conjugation, remove the excess TCEP using a desalting column or TFF to prevent it from reacting with the maleimide linker.

Step 3: Conjugation Reaction

  • Dissolve the maleimide-PEG-payload in a suitable solvent (e.g., DMSO).

  • Add the dissolved linker-payload to the reduced antibody solution. The reaction with thiols is most specific in the pH range of 6.5-7.5.[]

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

Step 4: Capping Unreacted Thiols (Optional)

  • To prevent re-formation of disulfide bonds or other unwanted reactions, unreacted thiol groups on the antibody can be capped by adding a capping agent like N-ethylmaleimide.

Step 5: Purification of the ADC

  • Purify the ADC using methods such as TFF, SEC, or Hydrophobic Interaction Chromatography (HIC).[][14] HIC is particularly useful for separating ADC species with different DARs.[15]

Characterization and Quality Control

After purification, the ADC must be thoroughly characterized to ensure its quality and consistency.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, influencing both its efficacy and safety.[16]

  • UV-Vis Spectrophotometry : This is a simple method that can be used if the payload has a distinct UV absorbance from the antibody.[17] By measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and the λmax of the payload), the concentrations of the antibody and the payload can be determined, and the average DAR calculated.[17]

  • Hydrophobic Interaction Chromatography (HIC) : HIC is a powerful technique for determining the DAR distribution.[16] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated payloads.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides a precise measurement of the mass of the intact ADC or its subunits (light and heavy chains after reduction), allowing for the determination of the DAR and the identification of different conjugated species.[16]

Stability Assays

The stability of the ADC in circulation is crucial for its therapeutic success.

  • Plasma Stability Assay : The ADC is incubated in plasma (e.g., human or mouse) at 37°C over several days.[18] Aliquots are taken at different time points, and the ADC is analyzed by LC-MS to monitor any changes in the DAR, which would indicate premature drug deconjugation.[18]

  • Aggregation Analysis : Aggregation of ADCs can impact their efficacy and immunogenicity.[19] Size Exclusion Chromatography (SEC) is commonly used to monitor the formation of high molecular weight species (aggregates) over time under different storage conditions.

Data Presentation

The following tables summarize key quantitative data related to ADC characterization.

Table 1: Comparison of DAR Determination Methods

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Measures absorbance at two wavelengths to calculate concentrations of antibody and payload.[17]Simple, rapid, and requires standard laboratory equipment.[]Requires a distinct chromophore on the payload and can be less accurate for heterogeneous mixtures.[17]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs.[15]Provides information on DAR distribution and heterogeneity.[16]May require method development and specialized columns.
Liquid Chromatography-Mass Spectrometry (LC-MS) Measures the mass of the ADC or its subunits to determine the number of conjugated payloads.[16]Highly accurate and provides detailed information on different ADC species.[]Requires specialized instrumentation and expertise.

Table 2: Representative Plasma Stability Data for a PEGylated ADC

Time Point (Days)Average DAR (Human Plasma)Average DAR (Mouse Plasma)
03.83.8
13.73.6
33.53.3
73.22.9

Note: This is example data. Actual stability will depend on the specific linker, payload, and antibody.

Visualizations

Diagrams of Conjugation Chemistries and Workflow

G cluster_0 Lysine Conjugation (NHS Ester) Antibody_Lys Antibody (Lys-NH2) ADC_Lys ADC (Stable Amide Bond) Antibody_Lys->ADC_Lys pH 7-9 NHS_PEG_Payload NHS-PEG-Payload NHS_PEG_Payload->ADC_Lys

Caption: Lysine conjugation via NHS ester chemistry.

G cluster_1 Cysteine Conjugation (Maleimide) Antibody_Cys Reduced Antibody (Cys-SH) ADC_Cys ADC (Stable Thioether Bond) Antibody_Cys->ADC_Cys pH 6.5-7.5 Maleimide_PEG_Payload Maleimide-PEG-Payload Maleimide_PEG_Payload->ADC_Cys

Caption: Cysteine conjugation via maleimide-thiol chemistry.

G cluster_2 General ADC Preparation Workflow A Antibody Preparation (e.g., Reduction) B Conjugation Reaction (Antibody + Linker-Payload) A->B C Purification (e.g., TFF, SEC, HIC) B->C D Characterization (DAR, Stability, etc.) C->D E Final ADC Product D->E

Caption: General workflow for ADC preparation and characterization.

References

Application Notes and Protocols for N-(Azido-PEG2)-N-Boc-PEG4-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to selectively degrade proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[1] Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance solubility, cell permeability, and to provide the necessary flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.

N-(Azido-PEG2)-N-Boc-PEG4-Boc is a versatile, heterobifunctional PEG-based linker designed for PROTAC synthesis. It features an azide (B81097) (N3) group for "click chemistry" conjugation and a Boc-protected amine. This configuration allows for a modular and efficient assembly of PROTACs. The azide handle enables highly specific and high-yield coupling to an alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3] The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to the second ligand, typically through amide bond formation.

Principle of Use in PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a two-step sequential conjugation strategy. This approach allows for the efficient construction of a library of PROTACs by coupling different target protein ligands and E3 ligase ligands.

  • Boc Deprotection: The synthesis begins with the removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker under acidic conditions. This step exposes a primary amine, which serves as a nucleophile for the subsequent conjugation reaction.

  • First Ligand Conjugation: The exposed amine on the linker is then coupled to the first binding ligand (either for the target protein or the E3 ligase). This is commonly achieved through an amide bond formation if the ligand has a carboxylic acid functionality.

  • Second Ligand Conjugation via Click Chemistry: The azide group on the other end of the linker is then used to attach the second ligand, which has been previously functionalized with a terminal alkyne. The formation of a stable triazole ring through a click reaction connects the two ligands, completing the PROTAC synthesis.[4][5] This method is highly efficient and proceeds with high yields.[4][5]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield N-(Azido-PEG2)-N-amino-PEG4.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected linker, N-(Azido-PEG2)-N-amino-PEG4, as a TFA salt or free amine. The product can often be used in the next step without further purification.

Protocol 2: PROTAC Synthesis via CuAAC Click Chemistry

This protocol outlines the conjugation of an alkyne-functionalized ligand to the azido-PEG linker attached to another ligand.

Materials:

  • Ligand 1-linker-azide intermediate (synthesized by coupling the deprotected linker from Protocol 1 with the first ligand)

  • Alkyne-functionalized Ligand 2

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended)

  • Solvent system (e.g., DMF/water, DMSO/water, or t-BuOH/water)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Dissolve the Ligand 1-linker-azide intermediate (1.0 eq) and the alkyne-functionalized Ligand 2 (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄ (0.1-0.2 eq) in water. If using a ligand, pre-mix the CuSO₄ with the ligand.

  • Add the CuSO₄ solution (and ligand, if used) to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the sodium ascorbate solution to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACE3 Ligase LigandLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC AVHL2-PEG>5000<20H661
PROTAC BVHL3-PEG200~80H661
PROTAC CVHL4-PEG50>90H661
PROTAC DCRBN2-PEG>5000<10H661
PROTAC ECRBN3-PEG300~75H661
PROTAC FCRBN4-PEG80>85H661

Data is illustrative and compiled from general trends observed in PROTAC linker optimization studies.[1] DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation percentage.

Table 2: Physicochemical Properties of Representative PEG Linkers

Linker TypeLength (atoms)clogP (calculated)TPSA (Ų)
Alkyl Chain103.50
PEG280.527.7
PEG414-0.255.4
PEG620-0.983.1

clogP (calculated logarithm of the partition coefficient) and TPSA (Topological Polar Surface Area) are important predictors of a molecule's pharmacokinetic properties.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection deprotected_linker N-(Azido-PEG2)-N-amino-PEG4 deprotection->deprotected_linker coupling Amide Coupling (e.g., HATU, DIPEA) deprotected_linker->coupling ligand1 Ligand 1 (POI or E3) with COOH ligand1->coupling intermediate Ligand 1-Linker-Azide coupling->intermediate click Click Chemistry (CuAAC or SPAAC) intermediate->click ligand2 Ligand 2 (E3 or POI) with Alkyne ligand2->click protac Final PROTAC click->protac

Caption: General workflow for PROTAC synthesis using this compound.

PROTAC_Mechanism cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb transfer Proteasome 26S Proteasome PolyUb->Proteasome marked for Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

A Step-by-Step Guide to Solid-Phase Peptide Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides, enabling rapid and efficient assembly of amino acid chains. The choice of the solid support and the linker chemistry are critical factors that significantly influence the overall success of the synthesis, impacting peptide purity and yield. Polyethylene glycol (PEG) linkers, grafted onto a polystyrene (PS) core (PEG-PS resins), have emerged as a superior alternative to traditional polystyrene resins, particularly for the synthesis of long or "difficult" peptide sequences.

The hydrophilic nature of the PEG spacer improves the solvation of the resin in a wide range of solvents, creating a more solution-like environment that minimizes peptide aggregation and enhances reagent accessibility to the growing peptide chain. This results in higher coupling efficiencies and, consequently, purer final products. This document provides a detailed guide to performing SPPS using PEG linkers, covering the fundamental principles, experimental protocols, and comparative data.

Advantages of PEG Linkers in SPPS

The use of PEG-based resins in SPPS offers several key advantages over conventional polystyrene supports:

  • Improved Solvation: PEG-PS resins exhibit excellent swelling properties in a broad spectrum of solvents, including polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are commonly used in SPPS. This enhanced solvation ensures better access of reagents to the growing peptide chain.[1]

  • Reduced Peptide Aggregation: The PEG chains create a hydrophilic microenvironment that helps to disrupt the secondary structures of the growing peptide, which can lead to aggregation and incomplete reactions. This is particularly beneficial for the synthesis of hydrophobic and long peptide sequences.

  • Increased Peptide Purity and Yield: By minimizing aggregation and improving reaction kinetics, PEG linkers contribute to higher coupling efficiencies at each step of the synthesis, resulting in a purer crude peptide product and higher overall yield.[2]

  • Compatibility with Various Chemistries: PEG linkers are compatible with both Boc/Bzl and the more commonly used Fmoc/tBu protection strategies.

Data Presentation: PEG-PS vs. Polystyrene Resins

The superior performance of PEG-based resins is evident in the synthesis of various peptides, including those known to be challenging. The following table summarizes a comparison of purity and yield for several peptides synthesized on a Diethylene Glycol (DEG)-crosslinked polystyrene resin (a type of PEG-PS resin) versus a standard Divinylbenzene (DVB)-crosslinked polystyrene resin.

PeptideResin TypePurity (%)Yield (%)Reference
Leu-Enkephalin DEG-PS96.1-[2]
DVB-PS83.6-[2]
ACP (65-74) DEG-PS68.1-[2]
DVB-PS39.2-[2]
ABC Analogue DEG-PS73.258.3[2]
DVB-PS72.546.3[2]
ABRF 1992 DEG-PS68.056.2[2]
Thymosin DEG-PS58.448.6[2]
DVB-PS54.039.2[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for manual Fmoc-based solid-phase peptide synthesis using a PEG-PS resin.

Materials and Reagents
  • Fmoc-protected amino acids

  • PEG-PS resin (e.g., TentaGel, NovaSyn TG) with an appropriate linker (e.g., Rink Amide for peptide amides, Wang for peptide acids)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, Dichloromethane (DCM), Methanol (B129727) (MeOH)

  • Washing solution: DMF, DCM

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker

Protocol

1. Resin Swelling and Preparation

  • Place the desired amount of PEG-PS resin in the reaction vessel.

  • Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with DMF to prepare it for the first coupling step.

2. First Amino Acid Coupling (Loading)

  • If the resin is not pre-loaded, the first Fmoc-amino acid needs to be coupled to the linker. The specific protocol for this step depends on the type of linker (e.g., for a Wang resin, activation with DIC/DMAP is common). For pre-loaded resins, proceed to step 3.

3. Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution.

  • Add fresh deprotection solution and agitate for another 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

4. Amino Acid Coupling

  • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

5. Repeat Synthesis Cycle

Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection

After the last amino acid has been coupled, perform a final Fmoc deprotection (step 3) to reveal the N-terminal amine.

7. Resin Washing and Drying

  • After the final deprotection and washing with DMF, wash the resin with DCM (3 times) and then with methanol (3 times).

  • Dry the peptide-resin under vacuum for several hours or overnight. For PEG-based supports, it is advisable to wash with a mildly acidic reagent like acetic acid before the final DCM and methanol washes to ensure complete removal of DMF, which can interfere with the final cleavage.[3] Note that acetic acid should not be used with highly acid-sensitive linkers.[3]

8. Cleavage and Deprotection

  • Place the dry peptide-resin in a clean reaction vessel.

  • In a well-ventilated fume hood, add the cleavage cocktail to the resin. The choice of cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues like Cys, Met, Trp, and Tyr, Reagent K is a good choice.[4] Use enough cocktail to ensure the resin is fully submerged and can be agitated (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the specific peptide and protecting groups.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

9. Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin PEG-PS Resin Swell Swell Resin (DCM, DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids? Wash2->Repeat Repeat->Deprotection1 Yes FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection No Wash3 Final Wash (DCM, MeOH) FinalDeprotection->Wash3 Dry Dry Resin Wash3->Dry Cleavage Cleavage & Deprotection (TFA Cocktail) Dry->Cleavage Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate Purify Purify & Analyze (RP-HPLC, MS) Precipitate->Purify

Caption: A flowchart illustrating the key steps in Fmoc-based solid-phase peptide synthesis.

Chemical Structure of a Representative PEG Linker

Caption: General structure of an Fmoc-protected amino-PEG-acid linker.

Mechanism of Peptide Cleavage from a TFA-Labile Linker

Cleavage_Mechanism PeptideResin Peptide-C(O)O-Linker-Resin Protonation Protonated Linker Intermediate PeptideResin->Protonation + H+ TFA TFA (H+) Carbocation Linker Carbocation + HOOC-Peptide Protonation->Carbocation Cleavage TrappedCarbocation Trapped Carbocation Carbocation->TrappedCarbocation + Scavenger Scavenger Scavengers

Caption: Simplified mechanism of acid-catalyzed cleavage of a peptide from the resin.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and broad functional group tolerance.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[3][4] Its bio-orthogonality, meaning the reacting groups are largely inert in biological systems, makes it an invaluable tool for bioconjugation, drug discovery, and materials science.[1][5][6]

CuAAC offers significant advantages over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, including dramatically accelerated reaction rates (10⁷ to 10⁸ times faster) and the specific formation of the 1,4-regioisomer.[7][8] The reaction proceeds under mild, often aqueous conditions, making it ideal for modifying complex biomolecules such as proteins, nucleic acids, and glycans.[9][10]

These notes provide detailed protocols and optimized conditions for performing CuAAC reactions, with a focus on applications in biological and pharmaceutical research.

Reaction Principle and Mechanism

The CuAAC reaction is catalyzed by a Cu(I) species. The most convenient method for generating the active catalyst is the in situ reduction of a Copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent such as sodium ascorbate (B8700270).[3][11] The Cu(I) catalyst first forms a copper-acetylide intermediate. This complex then reacts with the azide to form a six-membered metallacycle, which subsequently rearranges to yield the stable triazole product, regenerating the catalyst for the next cycle.[12][] To enhance reaction rates, stabilize the Cu(I) state, and protect biomolecules from oxidative damage, a copper-chelating ligand is often employed.[3][14]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_catalyst_generation Catalyst Generation CuI Cu(I) Catalyst CopperAcetylide R₁-C≡C-Cu(I) (Copper Acetylide) CuI->CopperAcetylide + Alkyne Alkyne R₁-C≡CH (Terminal Alkyne) Alkyne->CopperAcetylide Metallacycle Six-membered Cu Metallacycle CopperAcetylide->Metallacycle + Azide Azide R₂-N₃ (Azide) Azide->Metallacycle CopperTriazolide Copper Triazolide Intermediate Metallacycle->CopperTriazolide Rearrangement Product 1,4-disubstituted 1,2,3-Triazole CopperTriazolide->Product + H⁺ Protonation H⁺ (Proton Source) Protonation->Product Product->CuI Regenerates Catalyst CuII Cu(II)SO₄ CuII->CuI + Reductant Ascorbate Sodium Ascorbate Ascorbate->CuI

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation: Typical Reaction Conditions

The efficiency of the CuAAC reaction depends on several factors, including the nature of the substrates, solvent, and the catalyst system. Below are tables summarizing typical quantitative parameters for general and bioconjugation applications.

Table 1: General CuAAC Reaction Parameters
ParameterConcentration / LoadingSolvent SystemTemperatureTimeNotes
Alkyne 1.0 - 1.2 equivalentsWater, t-BuOH/H₂O, DMSO, DMFRoom Temp.1 - 24 hA slight excess of the alkyne or azide can be used.[15]
Azide 1.0 equivalentWater, t-BuOH/H₂O, DMSO, DMFRoom Temp.1 - 24 hFor hydrophobic substrates, co-solvents are essential.[15]
CuSO₄ 0.5 - 5 mol%---Lower catalyst loading (0.5 mol%) is possible in neat conditions or optimized systems.[16][17]
Sodium Ascorbate 5 - 50 equivalents to Cu---A significant excess is used to maintain a reducing environment.[3]
Ligand (TBTA/THPTA) 1 - 5 equivalents to Cu---Ligands accelerate the reaction and protect biomolecules.[14][15]
Table 2: Optimized Parameters for Bioconjugation
ParameterConcentrationNotes
Biomolecule (Alkyne/Azide) 25 µM - 100 µMReaction efficiency can be tested using a model alkyne like propargyl alcohol first.[9]
Labeling Reagent (Azide/Alkyne) 4 - 50 equivalentsAn excess of the small molecule labeling reagent is often used.[1][14]
CuSO₄ 50 µM - 250 µMFinal concentration in the reaction mixture.
Ligand (THPTA) 250 µM - 1.25 mMA 5:1 ligand-to-copper ratio is recommended to protect biomolecules from ROS.[9][18]
Sodium Ascorbate 2.5 mM - 5.0 mMA sufficient concentration is needed to counteract dissolved oxygen.[19]
Aminoguanidine (Optional) 1 mMCan be added to prevent protein crosslinking caused by ascorbate oxidation byproducts.[19]

Experimental Protocols

Protocol 1: General Procedure for CuAAC

This protocol provides a robust starting point for the synthesis of 1,2,3-triazoles from small molecule azides and alkynes.

Materials:

  • Azide-containing molecule

  • Terminal alkyne-containing molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Ligand: THPTA (for aqueous media) or TBTA (for organic solvents)[15]

  • Solvent: Deionized water, t-butanol, DMSO, or a mixture as required for substrate solubility.[15]

  • Inert gas (Argon or Nitrogen)

Reagent Preparation:

  • Azide Solution: Prepare a stock solution of the azide (e.g., 10 mM) in a compatible solvent.

  • Alkyne Solution: Prepare a stock solution of the alkyne (e.g., 10-12 mM) in a compatible solvent.

  • CuSO₄ Solution (100 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water just before use.

  • Ligand Solution (100 mM): Dissolve THPTA in water or TBTA in DMSO/DMF.

Reaction Procedure:

  • In a suitable reaction vessel, dissolve the azide (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.

  • If using an aqueous solvent system, deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.[15]

  • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA). Let this mixture stand for 1-2 minutes.[3]

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be significantly higher than the copper concentration (e.g., 20-50 equivalents).[3]

  • Stir the reaction mixture at the desired temperature (typically room temperature).

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with an appropriate solvent.

  • To remove residual copper, the mixture can be passed through a short column of silica (B1680970) gel or treated with a copper-chelating resin.[15]

  • The product can then be isolated using standard purification techniques like column chromatography or extraction.

Protocol 2: CuAAC for Labeling of Biomolecules

This protocol is optimized for conjugating a small molecule tag (e.g., a fluorescent dye) to a biomolecule in an aqueous buffer.

Materials:

  • Alkyne- or azide-modified biomolecule

  • Azide- or alkyne-modified labeling reagent

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.0)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, prepared fresh)

Experimental Workflow Diagram

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Work-up & Purification prep_azide Prepare Azide Stock Solution mix_reactants Combine Azide and Alkyne in Solvent prep_azide->mix_reactants prep_alkyne Prepare Alkyne Stock Solution prep_alkyne->mix_reactants prep_cu Prepare CuSO₄ Stock Solution premix_catalyst Premix CuSO₄ and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Stock Solution prep_ligand->premix_catalyst prep_asc Prepare fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate deoxygenate Deoxygenate Mixture (if aqueous) mix_reactants->deoxygenate add_catalyst Add Catalyst Premix to Reactants deoxygenate->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate stir Stir at Desired Temperature initiate->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Dilute/Quench Reaction monitor->quench remove_cu Remove Copper (Chelating Resin/Silica) quench->remove_cu purify Purify Product (Chromatography) remove_cu->purify analyze Analyze Final Product purify->analyze

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has revolutionized the field of bioconjugation.[][2] This copper-free click chemistry reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[][3] The reaction is highly efficient, selective, and biocompatible, proceeding readily under physiological conditions without the need for cytotoxic catalysts.[2][4] The integration of Polyethylene Glycol (PEG) linkers into SPAAC reagents offers significant advantages, including enhanced aqueous solubility, improved pharmacokinetics, reduced immunogenicity, and prevention of steric hindrance between conjugated molecules.[5][][7] These properties make SPAAC with PEG linkers an invaluable tool in drug development, diagnostics, and various life science applications.[8][9]

Mechanism of Action

The driving force for the SPAAC reaction is the high ring strain of the cyclooctyne (approximately 18 kcal/mol). This inherent energy allows the reaction to proceed without the need for a copper catalyst.[10] The cycloaddition between the strained alkyne and the azide group leads to the formation of a stable triazole ring.[]

SPAAC_Mechanism Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Transition_State Transition State Strained_Alkyne->Transition_State + Azide Azide Azide->Transition_State Triazole Stable Triazole Product Transition_State->Triazole Cycloaddition

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Applications

The versatility of SPAAC with PEG linkers has led to its widespread adoption in various fields:

  • Antibody-Drug Conjugates (ADCs): PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, improving the ADC's stability, solubility, and pharmacokinetic profile.[4][11]

  • PROTACs (Proteolysis Targeting Chimeras): PEG-based linkers connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[4]

  • Hydrogel Formation: Injectable and biocompatible hydrogels can be formed by reacting PEG chains functionalized with azides and strained alkynes, finding use in tissue engineering and as embolic agents.[12][13]

  • Biomolecule Labeling and Imaging: The bioorthogonality of SPAAC allows for the precise labeling of proteins, nucleic acids, and lipids in living cells for imaging and tracking studies.[2][8][14]

  • Surface Modification: SPAAC is employed to functionalize surfaces of materials and nanoparticles to enhance biocompatibility and create antifouling coatings.[3][14]

SPAAC_Applications SPAAC_PEG SPAAC with PEG Linkers ADCs Antibody-Drug Conjugates (ADCs) SPAAC_PEG->ADCs PROTACs PROTACs SPAAC_PEG->PROTACs Hydrogels Hydrogel Formation SPAAC_PEG->Hydrogels Labeling Biomolecule Labeling & Imaging SPAAC_PEG->Labeling Surfaces Surface Modification SPAAC_PEG->Surfaces

Caption: Key applications of SPAAC utilizing PEG linkers.

Quantitative Data

The efficiency and kinetics of SPAAC reactions can be influenced by the specific strained alkyne, the nature of the PEG linker, and the reaction conditions.

ParameterValueReactants & ConditionsSource
Second-Order Rate Constant 10⁻³ - 1 M⁻¹s⁻¹General SPAAC[15]
Reaction Time 1 - 12 hoursProtein conjugation[15]
Molar Excess (Linker) 5 - 20 foldAzido-PEG-Cl to DBCO-protein[4]
Temperature Room Temperature or 37°CProtein conjugation[4][15]
pH 7.4Protein conjugation in PBS[4]
Gelation Time 10 - 60 secondsPEG hydrogel formation[12]
Young's Modulus (Hydrogel) 1 - 18 kPaVaries with PEG molecular weight[12]
Rate Increase with PEG ~31%DBCO-antibody with PEG linker vs. non-PEGylated[4]

Experimental Protocols

Protocol 1: General Protein Bioconjugation using SPAAC-PEG

This protocol describes a general procedure for conjugating an azide- or strained alkyne-functionalized PEG linker to a protein containing the complementary reactive group.

Protein_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve Functionalized Protein R1 Mix Protein and PEG Linker P1->R1 P2 Prepare PEG Linker Stock Solution P2->R1 R2 Incubate R1->R2 U1 Purify Conjugate (e.g., SEC) R2->U1 U2 Characterize (e.g., SDS-PAGE, MS) U1->U2

Caption: Experimental workflow for protein bioconjugation via SPAAC.

Materials:

  • Azide- or Strained Alkyne-functionalized Protein

  • Complementary Strained Alkyne- or Azide-PEG Linker (e.g., DBCO-PEG, Azido-PEG)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.[4]

  • Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the linker.[4]

  • Desalting columns or Size-Exclusion Chromatography (SEC) system for purification.[16]

Procedure:

  • Protein Preparation: Dissolve the functionalized protein in the reaction buffer to a final concentration of 1-5 mg/mL.[4]

  • Linker Preparation: Prepare a stock solution of the PEG linker in an appropriate solvent (e.g., DMSO).[16]

  • SPAAC Reaction:

    • Add the PEG linker stock solution to the protein solution. A 5- to 20-fold molar excess of the linker is typically used to ensure efficient conjugation.[4]

    • Ensure the final concentration of the organic solvent is low (<10%) to prevent protein denaturation.[4]

    • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.[4][15] Alternatively, the reaction can be performed at 4°C overnight.[4]

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using a desalting column or SEC.[16]

  • Characterization:

    • Confirm conjugation and assess purity using SDS-PAGE (observing a band shift for the conjugate) and Mass Spectrometry (to confirm the increased molecular weight).[16]

Protocol 2: Synthesis of a PROTAC using SPAAC-PEG

This protocol outlines the synthesis of a PROTAC molecule by ligating an azide-functionalized target protein ligand with a DBCO-functionalized E3 ligase ligand using a PEG linker incorporated into one of the ligands.

Materials:

  • Azide-functionalized target protein ligand with an integrated PEG linker

  • DBCO-functionalized E3 ligase ligand

  • Reaction Solvent: Anhydrous DMSO or DMF.[4]

  • Reversed-phase HPLC for purification.[4]

Procedure:

  • Dissolve Reactants: Dissolve the azide-functionalized ligand and the DBCO-functionalized ligand in the reaction solvent.[4]

  • SPAAC Ligation:

    • Mix the two solutions, typically in equimolar amounts or with a slight excess of one component.[4]

    • Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by TLC or LC-MS.[4]

  • Purification: Purify the resulting PROTAC molecule using reversed-phase HPLC.[4]

  • Characterization: Confirm the structure and purity of the final PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Characterization of SPAAC-PEG Conjugates

Thorough characterization is essential to confirm successful conjugation and determine the properties of the final product.

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation, indicating a successful reaction.[16]
Mass Spectrometry (MS) To confirm the precise molecular weight of the conjugate and determine the degree of PEGylation.[16][17]
¹H NMR Spectroscopy To quantify the degree of PEGylation by integrating the PEG signal relative to a protein signal.[17][18] It can also be used to quantify PEGylated species in biological fluids.[18]
Size-Exclusion Chromatography (SEC) To purify the conjugate from unreacted components and to assess for aggregation.[16]
UV-Vis Spectroscopy To monitor the reaction by observing the decrease in absorbance of the strained alkyne (e.g., DBCO at ~309 nm).[19]

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition with PEG linkers represents a robust and versatile platform for the creation of complex biomolecules and materials. The biocompatibility of the reaction, coupled with the beneficial properties imparted by PEG, makes this methodology highly attractive for researchers in drug development, chemical biology, and materials science. The provided protocols and data serve as a starting point for the successful implementation of this powerful technology.

References

Application Note & Protocol: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely used biopharmaceutical technique to enhance the therapeutic properties of protein drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and increased stability.[1][2][3] Following a PEGylation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, and potentially multi-PEGylated species or isomers.[]

Size Exclusion Chromatography (SEC) is a powerful and commonly employed method for the purification of PEGylated proteins.[] The principle of SEC is based on the separation of molecules according to their hydrodynamic radius in solution.[] The covalent attachment of PEG chains significantly increases the hydrodynamic volume of the protein, allowing for its effective separation from the smaller, unreacted native protein and free PEG molecules.[1][] This technique is particularly effective for the initial bulk separation and removal of these major contaminants.[5]

This document provides a detailed protocol for the purification of PEGylated proteins using SEC, along with data presentation guidelines and troubleshooting advice.

Data Presentation

Effective data presentation is crucial for evaluating the success of the purification process. Quantitative data from SEC experiments should be summarized in clear, structured tables to facilitate comparison between different runs and conditions.

Table 1: Summary of SEC Purification Parameters and Results

ParameterCondition 1Condition 2Condition 3
Column TSKgel G3000SWXLSuperdex 200Zenix SEC-150
Dimensions 7.8 mm x 300 mm10 mm x 300 mm7.8 mm x 30 cm
Particle Size 5 µm13 µm3 µm
Mobile Phase 0.1 M Phosphate Buffer, 0.1 M Na2SO4, pH 6.7Phosphate Buffered Saline (PBS), pH 7.4150 mM Phosphate Buffer, pH 7.0
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Injection Volume 20 µL100 µL20 µL
Sample Conc. 1 mg/mL5 mg/mL2 mg/mL
Detection UV at 280 nmUV at 280 nmUV at 214 nm
Retention Time (PEG-Protein) 8.5 min15.2 min7.8 min
Retention Time (Protein) 10.2 min18.1 min9.1 min
Retention Time (Free PEG) 12.1 min22.5 min10.5 min
Purity of PEG-Protein (%) >95%>98%>97%
Recovery of PEG-Protein (%) 85%90%88%

Experimental Protocols

This section provides a detailed, step-by-step protocol for the purification of a PEGylated protein using SEC.

Protocol 1: General Purification of a PEGylated Protein using SEC

This protocol outlines a general framework for the separation of a mono-PEGylated protein from unreacted protein and free PEG.

Materials:

  • SEC Column (e.g., Superdex 200, TSKgel SW series, or similar, with an appropriate molecular weight fractionation range)[1][5]

  • HPLC or FPLC system

  • Reaction mixture containing the PEGylated protein

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[5]

  • 0.22 µm syringe filters

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer.

    • Ensure the system is running at the flow rate recommended by the column manufacturer until a stable baseline is achieved.[5]

  • Sample Preparation:

    • Centrifuge the PEGylation reaction mixture to remove any large precipitates (e.g., 10,000 x g for 15 minutes).[6]

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter that could clog the column.[5][6]

  • Sample Injection:

    • Inject the filtered sample onto the equilibrated column. The injection volume should be optimized to avoid column overloading, which can lead to poor resolution (typically 1-2% of the column volume).[7]

  • Chromatographic Separation:

    • Run the separation using an isocratic elution with the SEC Running Buffer.

    • Monitor the elution profile using a UV detector, typically at 280 nm for proteins. Other detectors like Refractive Index (RI) can be used to detect the PEG molecules which do not absorb UV light.[8][9]

  • Fraction Collection:

    • Collect fractions corresponding to the different peaks observed in the chromatogram. Typically, the PEGylated protein will elute first, followed by the native protein, and then the free PEG.

  • Analysis of Fractions:

    • Analyze the collected fractions using SDS-PAGE to confirm the presence of the PEGylated protein and assess its purity.[10]

    • Pool the fractions containing the pure PEGylated protein.

  • Column Cleaning and Storage:

    • After the run, wash the column extensively with the running buffer.

    • For long-term storage, follow the manufacturer's recommendations, which often involve storing the column in a solution containing an antimicrobial agent (e.g., 20% ethanol).

Visualizations

Diagram 1: SEC Purification Workflow

SEC_Workflow cluster_prep Sample & System Preparation cluster_sec SEC Separation cluster_post Post-Separation ReactionMixture PEGylation Reaction Mixture Filtration Filtration (0.22 µm) ReactionMixture->Filtration Clarify Sample Injection Sample Injection Filtration->Injection Load Sample Equilibration Column Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/RI Detection Separation->Detection Monitor Elution Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis (SDS-PAGE) Fractionation->Analysis Assess Purity Pooling Pooling of Pure Fractions Analysis->Pooling Combine Fractions

Caption: Workflow for the purification of PEGylated proteins using SEC.

Diagram 2: Principle of SEC Separation

SEC_Principle cluster_column SEC Column cluster_elution Elution Profile p1 PEG-Protein elute_peg_protein PEG-Protein (Elutes First) p1->elute_peg_protein Exclusion p2 Protein elute_protein Protein p2->elute_protein Partial Inclusion p3 Free PEG elute_free_peg Free PEG (Elutes Last) p3->elute_free_peg Total Inclusion beads Porous Beads

Caption: Separation mechanism of PEGylated proteins by SEC.

Troubleshooting

Table 2: Troubleshooting Guide for SEC of PEGylated Proteins

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution - Inappropriate column pore size.- Column overloading.- Flow rate is too high.- Select a column with a fractionation range appropriate for the size of the PEGylated protein and contaminants.[5]- Reduce the sample injection volume or concentration.[7]- Decrease the flow rate to allow for better equilibration.
Peak Tailing or Broadening - Non-specific interactions between the sample and the column matrix.- Polydispersity of the PEG reagent.- Modify the mobile phase by increasing the ionic strength (e.g., adding NaCl) or including additives like arginine to reduce secondary interactions.[2][7]- This is inherent to the PEG material; however, using a higher resolution column with smaller particle size can help sharpen peaks.[5]
Low Recovery - The protein is adsorbing to the column matrix.- The protein is precipitating on the column.- Modify the mobile phase composition (pH, ionic strength) to improve protein solubility and minimize interaction with the stationary phase.[5]- Decrease the sample concentration.
Unreacted PEG co-elutes with PEGylated Protein - The size difference between the free PEG and the PEGylated protein is not sufficient for separation.- This is more common with smaller proteins and larger PEG chains. Consider an alternative or complementary purification step such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[5][8]

For more complex separations, such as resolving mono- from multi-PEGylated species or positional isomers, SEC may not provide sufficient resolution. In such cases, orthogonal techniques like ion-exchange chromatography (IEX) are often employed as a subsequent polishing step.[1][5][10] IEX separates molecules based on charge, and the shielding of surface charges by PEG chains can be exploited to separate different PEGylated forms.[1][]

References

Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1] This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity.[2] An ADC consists of three core components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects them.[3]

The linker is a critical component that dictates the overall success of the ADC. It must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[4][5] Conversely, upon internalization into the target cancer cell, the linker must be efficiently cleaved to release the payload in its active form.[6] Therefore, the thorough analytical characterization of the linker and the conjugation process is imperative for developing safe and effective ADCs and for ensuring manufacturing consistency.[7]

Key Critical Quality Attributes (CQAs) associated with the ADC linker include the drug-to-antibody ratio (DAR), the specificity of the conjugation site, and the linker's stability.[2] This document provides detailed application notes and experimental protocols for the essential analytical techniques used to characterize these critical attributes of ADC linkers.

Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a CQA that defines the average number of drug molecules conjugated to a single antibody.[8] The DAR directly impacts the ADC's potency, pharmacokinetics (PK), and potential toxicity.[8] A low DAR may result in insufficient efficacy, while a high DAR can negatively affect stability, potentially leading to aggregation and a shorter in vivo half-life.[2][8] Therefore, accurate and reliable DAR measurement is crucial throughout ADC development.[9]

A variety of analytical techniques are employed for DAR determination, each with its own advantages and limitations. The most common methods include Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and UV-Vis Spectroscopy.[3][8]

cluster_workflow General Workflow for DAR Determination cluster_hic HIC cluster_lcms LC-MS cluster_rphplc RP-HPLC (Reduced) ADC_Sample ADC Sample Method_Selection Select Analytical Method (HIC, LC-MS, RP-HPLC, UV-Vis) ADC_Sample->Method_Selection HIC_Analysis Separation based on Hydrophobicity Method_Selection->HIC_Analysis Hydrophobic LCMS_Analysis Intact or Subunit Mass Measurement Method_Selection->LCMS_Analysis Mass-based RPHPLC_Analysis Separate Light & Heavy Chains Method_Selection->RPHPLC_Analysis Reduced Cys-linked HIC_Peak Integrate Peak Areas of DAR Species HIC_Analysis->HIC_Peak Calculate_DAR Calculate Weighted Average DAR HIC_Peak->Calculate_DAR LCMS_Deconvolution Deconvolute Mass Spectra to Identify DAR Species LCMS_Analysis->LCMS_Deconvolution LCMS_Deconvolution->Calculate_DAR RPHPLC_Peak Integrate Peak Areas of Drug-Loaded Chains RPHPLC_Analysis->RPHPLC_Peak RPHPLC_Peak->Calculate_DAR

Workflow for Drug-to-Antibody Ratio (DAR) determination.
Data Presentation: Comparison of DAR Analysis Techniques

TechniquePrincipleAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. Drug conjugation increases hydrophobicity, allowing separation of species with different DARs.[8]Robust and widely used, especially for cysteine-conjugated ADCs.[10] Can resolve individual DAR species (DAR0, DAR2, DAR4, etc.).[11]Not suitable for lysine-conjugated ADCs due to high heterogeneity, which results in a single broad peak.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Measures the molecular weight of the intact or reduced/digested ADC. The mass difference between species corresponds to the mass of the linker-payload.[12]Provides accurate mass measurements for confident identification of different drug-loaded species.[7] Can analyze heterogeneous mixtures like lysine-conjugated ADCs.[13]Requires specialized instrumentation. Native MS may be needed for some ADCs to preserve non-covalent structures.[13]
Reversed-Phase HPLC (RP-HPLC) Separates the light and heavy chains of the ADC under denaturing and reducing conditions based on hydrophobicity.[]Good correlation with other methods. Can determine the distribution of the drug across the antibody chains.[]Destroys the native ADC structure; not suitable for intact analysis of cysteine-linked ADCs due to disruption of interchain disulfide bonds.[10]
UV-Vis Spectroscopy Calculates the average DAR based on the differential UV absorbance of the antibody and the payload at specific wavelengths, using the Beer-Lambert law.[]Simple, rapid, and does not require extensive instrumentation.[8]Requires that the drug and antibody have distinct and different maximum absorption values.[8] Less precise than chromatographic or MS methods; provides only an average DAR, not the distribution.[15]
Experimental Protocols

Protocol 1.1: DAR Analysis using Hydrophobic Interaction Chromatography (HIC)

This protocol describes a general method for determining the DAR of a cysteine-linked ADC.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

    • ADC sample.

  • Methodology:

    • Prepare the ADC sample at a concentration of approximately 1 mg/mL in Mobile Phase A.

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-20 µg of the ADC sample onto the column.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

    • Peaks will elute in order of increasing hydrophobicity (and thus increasing DAR). The unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, etc.[11]

  • Data Analysis:

    • Integrate the area of each resolved peak corresponding to a specific DAR species.

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[]

Linker Stability and Cleavage Assays

Linker stability is a paramount parameter for the safety and efficacy of an ADC.[7] The linker must remain stable in the systemic circulation to avoid premature payload release, while allowing for efficient cleavage at the target site.[5] Stability is typically assessed by incubating the ADC in a relevant biological matrix, such as plasma, and monitoring the integrity of the conjugate over time.[] For cleavable linkers, specific enzymatic assays are performed to confirm their susceptibility to cleavage by target enzymes, such as lysosomal proteases.[6]

cluster_workflow Workflow for In Vitro Plasma Stability Assay Start Start: ADC Sample Incubate Incubate ADC in Plasma at 37°C Start->Incubate Timepoints Collect Aliquots at Multiple Time Points (e.g., 0, 24, 48, 72h) Incubate->Timepoints Capture Capture Intact ADC (e.g., Protein A/G affinity) Timepoints->Capture Quantify Analyze Supernatant for Released Free Payload (e.g., by LC-MS/MS) Timepoints->Quantify Parallel Analysis Analyze Analyze Captured ADC (e.g., by LC-MS to determine remaining intact ADC or DAR) Capture->Analyze Plot Plot % Intact ADC or % Released Payload vs. Time Analyze->Plot Quantify->Plot End End: Determine Stability Profile Plot->End

Workflow for an in vitro plasma stability study.
Data Presentation: Overview of Linker Stability and Cleavage Assays

Assay TypePurposeKey ParametersAnalytical Readout
Plasma Stability Assay To predict the in vivo stability of the ADC and the potential for premature payload release in circulation.[5][7]ADC concentration, plasma source (human, mouse, etc.), incubation time, temperature (37°C).[7]LC-MS/MS to quantify released payload; LC-MS or HIC to measure the decrease in average DAR over time.[6][]
Lysosomal Stability / Enzymatic Cleavage To demonstrate that a cleavable linker is efficiently processed within the lysosomal compartment of target cells.[7][17]Enzyme (e.g., Cathepsin B, β-glucuronidase), enzyme concentration, buffer conditions (pH, reducing agents), incubation time.[6][18]RP-HPLC or LC-MS/MS to quantify the payload released from the linker.[7]
In Vivo Stability (PK studies) To monitor the behavior and stability of all ADC components (total antibody, conjugated ADC, free payload) in an in vivo model.[5]Animal model, dosing, time points for blood collection.Ligand-binding assays (e.g., ELISA) for total antibody and conjugated ADC; LC-MS/MS for free payload.[5]
Experimental Protocols

Protocol 2.1: In Vitro Plasma Stability Assay

  • Instrumentation and Materials:

    • Incubator set to 37°C.

    • Human plasma (or other species as required).

    • ADC sample.

    • Affinity capture resin (e.g., Protein A magnetic beads).

    • LC-MS/MS system for payload quantification.

    • LC-MS or HIC system for intact ADC analysis.

  • Methodology:

    • Spike the ADC into human plasma to a final concentration of ~100 µg/mL.[7]

    • Incubate the mixture at 37°C.

    • Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 72, 96 hours). Immediately freeze samples not processed right away.[7]

    • For Free Payload Analysis: At each time point, precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and collect the supernatant. Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[19]

    • For Intact ADC Analysis: At each time point, use Protein A affinity resin to capture the ADC from the plasma. Wash the beads to remove unbound plasma proteins. Elute the ADC.[6]

    • Analyze the eluted ADC by LC-MS or HIC to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.

  • Data Analysis:

    • Plot the concentration of free payload versus time to determine the rate of release.

    • Plot the average DAR versus time to determine the rate of deconjugation.

Identification of Conjugation Sites and Structural Elucidation

Knowing the precise location of linker-payload conjugation on the antibody is essential for understanding an ADC's structural homogeneity, which can influence its stability, pharmacokinetics, and efficacy.[1][12] While site-specific conjugation technologies aim to produce homogeneous ADCs, even these require verification.[3] For randomly conjugated ADCs (e.g., via surface lysines), identifying the distribution of conjugation sites is critical.[13] The gold-standard technique for this is peptide mapping via LC-MS/MS.[3]

cluster_workflow Workflow for Conjugation Site Identification via Peptide Mapping ADC_Sample ADC Sample Denature Denature, Reduce, and Alkylate ADC_Sample->Denature Digest Digest with Protease (e.g., Trypsin) Denature->Digest LC_Separation Separate Peptides by RP-HPLC Digest->LC_Separation MS_Analysis Analyze by Tandem MS (MS/MS) LC_Separation->MS_Analysis Data_Analysis Identify Peptides with Mass Shift Corresponding to Linker-Payload MS_Analysis->Data_Analysis Site_ID Determine Conjugation Site from MS/MS Fragmentation Data Data_Analysis->Site_ID

Logical workflow for conjugation site identification.
Experimental Protocols

Protocol 3.1: Peptide Mapping for Conjugation Site Analysis by LC-MS/MS

  • Instrumentation and Materials:

    • LC-MS/MS system (e.g., Q-TOF or Orbitrap).

    • Reversed-phase column suitable for peptide separations (e.g., C18).

    • Denaturant (e.g., Guanidine HCl), reducing agent (e.g., DTT), and alkylating agent (e.g., Iodoacetamide).

    • Protease (e.g., Trypsin).

    • ADC sample and unconjugated antibody control.

  • Methodology (Sample Preparation):

    • Denature the ADC and control antibody samples (e.g., in 6 M Guanidine HCl).

    • Reduce the disulfide bonds by adding DTT and incubating at 37-56°C.

    • Alkylate the free cysteines by adding iodoacetamide (B48618) and incubating in the dark. This step is crucial to prevent disulfide scrambling.

    • Buffer exchange the samples into a digestion-compatible buffer (e.g., Tris-HCl, pH 8.0).

    • Add trypsin (typically at a 1:20 to 1:50 enzyme:protein ratio) and incubate overnight at 37°C.

    • Quench the digestion by adding an acid (e.g., formic acid).

  • Methodology (LC-MS/MS Analysis):

    • Inject the digested peptide mixture onto the RP-HPLC column.

    • Elute the peptides using a gradient of increasing acetonitrile (B52724) (containing 0.1% formic acid).

    • The eluent is directed into the mass spectrometer.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where a full MS scan is followed by MS/MS fragmentation of the most intense precursor ions.

  • Data Analysis:

    • Process the raw data using protein identification software.

    • Compare the peptide maps of the ADC and the unconjugated antibody.

    • Search for peptides in the ADC sample that have a mass shift corresponding to the mass of the linker-payload (or a fragment thereof).

    • Analyze the MS/MS fragmentation spectra of these modified peptides to confirm the peptide sequence and pinpoint the specific amino acid residue (e.g., lysine (B10760008) or cysteine) that is conjugated.[12]

Physicochemical Property Assessment

Beyond DAR and stability, other physicochemical properties influenced by the linker-payload can impact the ADC's developability. High payload hydrophobicity is a common issue that can lead to ADC aggregation, which in turn can affect efficacy, safety, and stability.[20][21]

Data Presentation: Techniques for Physicochemical Characterization
PropertyTechniquePrincipleInformation Gained
Hydrophobicity Reversed-Phase HPLC (RP-HPLC)Separation based on polarity. Retention time is correlated with the hydrophobicity of the molecule.[20]A relative measure of the hydrophobicity of different linker-payloads, which can be used to predict the risk of aggregation during conjugation.[20][22]
Aggregation & Fragmentation Size-Exclusion Chromatography (SEC)Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute before smaller ones (monomers, fragments).[3]Quantifies the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC sample.[11]
Charge Heterogeneity Imaged Capillary Isoelectric Focusing (iCIEF)Separates molecules based on their isoelectric point (pI) in a pH gradient.[23]Provides a high-resolution profile of charge variants, which can be altered by conjugation to charged linker-payloads or by degradation pathways like deamidation.[11][24]
Experimental Protocols

Protocol 4.1: Assessment of Linker-Payload Hydrophobicity using RP-HPLC

This protocol establishes a relative hydrophobicity scale for different linker-payloads.

  • Instrumentation and Materials:

    • HPLC or UPLC system with UV detector.

    • Reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • A set of reference compounds with known LogP values.

    • Linker-payload samples.

  • Methodology:

    • Develop a robust gradient RP-HPLC method that provides good separation of the reference compounds.

    • Inject each reference compound and record its retention time (RT).

    • Create a calibration curve by plotting the known LogP values of the reference compounds against their measured RTs.[20]

    • Inject the novel linker-payload samples using the same HPLC method to determine their RTs.

  • Data Analysis:

    • Use the calibration curve to interpolate a "hydrophobicity value" (e.g., an HPLC-derived LogP) for the linker-payloads based on their retention times. This allows for a direct comparison of the relative hydrophobicity of different linker-payload designs.[20]

Conclusion

The linker is a linchpin in the design and function of an Antibody-Drug Conjugate. Its properties directly influence the stability, efficacy, pharmacokinetics, and safety of the therapeutic. A comprehensive analytical strategy is therefore essential for the successful development of ADCs. The techniques and protocols outlined in this document—spanning DAR determination, stability and cleavage assays, conjugation site identification, and physicochemical characterization—represent the core analytical toolkit required by researchers. Employing this multi-faceted approach enables a thorough understanding of the ADC's CQAs, facilitating the selection of optimal linker chemistries and ensuring the production of a consistent, safe, and effective drug product.

References

Troubleshooting & Optimization

Technical Support Center: Copper-Catalyzed Click Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during CuAAC reactions that may lead to low product yields.

Problem 1: Very Low or No Product Yield

Q: My click reaction is yielding little to no product. What are the common causes and how can I fix this?

A: Low or no product formation is a frequent issue that can stem from several factors, ranging from the catalyst's activity to the purity of your reagents. Below is a systematic guide to addressing this problem.

Potential Cause 1: Inactive Copper Catalyst The active catalyst for the CuAAC reaction is Copper(I) [Cu(I)]. This oxidation state is readily oxidized to the inactive Cu(II) state by dissolved oxygen, or can disproportionate, leading to catalyst deactivation.

  • Solution:

    • Use a Reducing Agent: The most common solution is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate (B8700270) is the most popular choice and should be prepared fresh for each reaction.[1][2] A slight excess is recommended to prevent oxidative homocoupling of the alkyne.[2]

    • Degas Solvents: To minimize the presence of dissolved oxygen, it is highly recommended to degas all solvents and aqueous buffers by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before use.[3]

    • Work Under an Inert Atmosphere: While not always necessary for fast reactions, performing the reaction under an inert atmosphere (e.g., in a glovebox or using a balloon filled with argon or nitrogen) can significantly improve yields, especially for slow reactions or when working with sensitive substrates.[1]

Potential Cause 2: Impure or Degraded Reagents The purity of the azide (B81097), alkyne, and solvents is critical for a successful reaction. Impurities can interfere with the catalyst or participate in side reactions.

  • Solution:

    • Verify Purity: Confirm the purity of your starting materials using analytical techniques such as NMR or mass spectrometry.

    • Purify Reagents: If impurities are suspected, purify your azide and alkyne starting materials.

    • Use High-Purity Solvents: Employ anhydrous or high-purity solvents to avoid introducing contaminants.

Potential Cause 3: Ineffective Ligand In many cases, especially in bioconjugation, a ligand is used to stabilize the Cu(I) catalyst, prevent oxidation, and accelerate the reaction rate.

  • Solution:

    • Choose the Right Ligand: For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[4][5] For organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.

    • Optimize Ligand-to-Copper Ratio: The optimal ratio is crucial. For THPTA in bioconjugation, a 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidative damage.[1][6][7] For other applications, a 1:1 or 2:1 ratio may be sufficient.[6]

    • Pre-mix Copper and Ligand: It is best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1]

Below is a troubleshooting workflow for addressing low or no product yield.

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions sub_catalyst1 Add Fresh Reducing Agent (e.g., Sodium Ascorbate) catalyst->sub_catalyst1 sub_catalyst2 Degas Solvents/ Use Inert Atmosphere catalyst->sub_catalyst2 sub_catalyst3 Use/Optimize Cu(I) Ligand (e.g., THPTA, TBTA) catalyst->sub_catalyst3 sub_reagents1 Check Purity of Azide and Alkyne (NMR/MS) reagents->sub_reagents1 sub_reagents2 Use High-Purity Solvents reagents->sub_reagents2 sub_conditions1 Adjust Reactant Concentrations conditions->sub_conditions1 sub_conditions2 Vary Temperature conditions->sub_conditions2 sub_conditions3 Screen Solvents conditions->sub_conditions3 end_success High Yield Achieved end_fail Consult Further sub_catalyst1->end_success sub_catalyst2->end_success sub_catalyst3->end_success sub_reagents1->end_success sub_reagents2->end_success sub_conditions1->end_success sub_conditions2->end_success sub_conditions3->end_success

Caption: A workflow for troubleshooting low or no yield in CuAAC reactions.

Problem 2: Reaction is Slow or Incomplete

Q: My reaction starts but seems to stall or does not go to completion. What should I do?

A: Incomplete conversion often points to issues with reaction kinetics, catalyst stability over time, or substrate-specific problems.

Potential Cause 1: Low Reactant Concentration The rate of a bimolecular reaction like the CuAAC is dependent on the concentration of the reactants.[8] Very dilute conditions will lead to a slow reaction.

  • Solution:

    • If possible, increase the concentration of your azide and alkyne.

    • For bioconjugation with a precious biomolecule, use a slight excess (e.g., 1.5 to 10-fold) of the less precious reagent to drive the reaction to completion.[1]

Potential Cause 2: Substrate-Specific Issues Steric hindrance around the azide or alkyne can slow down the reaction. Additionally, some functional groups on your substrates (e.g., thiols, boronic acids, or histidines) can coordinate with the copper catalyst and inhibit the reaction.[6]

  • Solution:

    • Steric Hindrance: Increase the reaction time or gently heat the reaction (e.g., to 40-60 °C).

    • Coordinating Groups: Increase the concentration of the copper-ligand complex. In some cases, adding a sacrificial metal like Zn(II) or Ni(II) can occupy the interfering functional groups, leaving the copper catalyst free to participate in the click reaction.[1][6]

Potential Cause 3: Catalyst Degradation Over Time Even with initial precautions, the Cu(I) catalyst can degrade over the course of a long reaction.

  • Solution:

    • Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present to maintain the copper in its active Cu(I) state throughout the reaction.

    • If the reaction is very long, a second addition of the catalyst and/or reducing agent may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper concentration for my reaction? A: This is highly dependent on the application. For many bioconjugation reactions, a threshold behavior is observed where little reactivity occurs below 50 µM copper.[1][9] Maximal activity is often reached around 250 µM.[1][9] For small molecule synthesis in organic solvents, catalyst loading can be much lower, often in the range of 1-5 mol%.

Q2: Which copper source should I use? A: The most convenient and common method is to use a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), in combination with a reducing agent like sodium ascorbate.[10] While Cu(I) salts like CuI or CuBr can be used directly, they are less stable and may require more stringent inert atmosphere techniques. Using CuI is not recommended when maximal rates are desired as iodide ions can interfere with the reaction.[1]

Q3: My biomolecule is sensitive to oxidative damage. How can I minimize this? A: Reactive oxygen species (ROS) can be generated by the Cu/ascorbate system. To mitigate this:

  • Use a protective ligand like THPTA in at least a five-fold excess relative to copper. The ligand acts as a sacrificial reductant.[1][7]

  • Add aminoguanidine (B1677879) to the reaction mixture. It can intercept byproducts of ascorbate oxidation that might otherwise damage protein side chains, particularly arginine.[1][11]

  • Keep reactions capped to minimize oxygen exposure.[1]

Q4: My reaction mixture formed a precipitate. What happened and what can I do? A: Precipitate formation can be due to several factors:

  • Product Insolubility: Your triazole product may be insoluble in the reaction solvent. Try a different solvent or a co-solvent system (e.g., water/DMSO, water/t-BuOH) to improve solubility.[3]

  • Biomolecule Aggregation: This can be caused by byproducts of the ascorbate reduction. Adding excipients or modifying the buffer pH or ionic strength might help.

  • Insoluble Copper Species: In phosphate (B84403) buffers, copper-phosphate complexes can precipitate. This can often be avoided by pre-mixing the copper source with a ligand before adding it to the buffer.[1]

Data Presentation

Table 1: Recommended Reaction Parameters for Aqueous CuAAC (Bioconjugation)
ParameterRecommended RangeNotes
Copper (CuSO₄) Conc. 50 µM - 250 µMLittle reactivity is observed below 50 µM.[1][9]
Ligand (THPTA) Conc. 250 µM - 1.25 mMA 5:1 ratio of Ligand:Copper is standard.[1][6]
Sodium Ascorbate Conc. 2.5 mM - 5 mMShould be in excess. Prepare solution fresh.[1][11]
Azide/Alkyne Conc. > 2 µMA slight excess of one reagent can improve yield.[1]
Aminoguanidine (optional) 1 mM - 5 mMRecommended for protecting proteins from damage.[1][11]
pH ~7.0Reaction proceeds well over a broad pH range.[1]
Temperature Room Temperature (or 4°C)4°C is used to inhibit internalization in live cells.[11]

Experimental Protocols

Protocol 1: General CuAAC for Bioconjugation in Aqueous Buffer

This protocol is a starting point and may require optimization for specific biomolecules and reagents.

1. Preparation of Stock Solutions:

  • CuSO₄: 20 mM in deionized water.

  • Ligand (THPTA): 50 mM in deionized water.

  • Sodium Ascorbate: 100 mM in deionized water (prepare fresh before each use).

  • Aminoguanidine (Optional): 100 mM in deionized water.

  • Azide-containing Molecule: 5 mM in a suitable solvent (e.g., DMSO or water).

  • Alkyne-containing Biomolecule: Prepare in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).

2. Reaction Setup (for a 500 µL final volume): The following describes a reaction with final concentrations of ~50 µM alkyne, 100 µM azide, 100 µM CuSO₄, 500 µM THPTA, and 5 mM sodium ascorbate.

  • In a microcentrifuge tube, add the alkyne-containing biomolecule and buffer to a volume of 432.5 µL to achieve a final alkyne concentration of 50 µM.

  • In a separate tube, prepare the premixed catalyst solution:

    • Add 5.0 µL of 50 mM THPTA stock.

    • Add 2.5 µL of 20 mM CuSO₄ stock.

    • Mix gently and let it stand for a few minutes.

  • Add 10 µL of the 5 mM azide stock solution to the biomolecule solution.

  • Add the 7.5 µL of the premixed CuSO₄/THPTA solution to the reaction tube.

  • (Optional) Add 25 µL of 100 mM aminoguanidine stock.

  • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate stock.

  • Close the tube to minimize oxygen exposure and mix by gentle inversion or by placing on a slow rotator.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress if possible.

3. Work-up and Purification:

  • The reaction can be quenched by adding EDTA to chelate the copper.

  • Purify the conjugate using methods appropriate for your biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the copper catalyst.

Protocol 2: Test Reaction with a Fluorogenic Azide

To optimize conditions before committing a valuable biomolecule, a test reaction using a small molecule alkyne (e.g., propargyl alcohol) and a fluorogenic azide (which becomes fluorescent upon triazole formation) is highly recommended.[6][9] This allows for an easy readout of reaction efficiency.

The general workflow for a fluorogenic test reaction is depicted below.

fluorogenic_test_workflow start Plan Experiment prep Prepare Stock Solutions (CuSO4, THPTA, Ascorbate, Fluorogenic Azide, Model Alkyne) start->prep mix Combine Reagents (Pre-mix Cu/Ligand) prep->mix react Incubate Reaction (e.g., 1 hour, RT) mix->react measure Measure Fluorescence react->measure analyze Analyze Results & Optimize Conditions measure->analyze

Caption: Experimental workflow for a test CuAAC reaction using a fluorogenic azide.

1. Perform a "100% Reaction" Standard:

  • Follow the setup in Protocol 1, but use a simple alkyne like propargyl alcohol in excess to ensure the fluorogenic azide fully reacts. This will serve as your positive control and define the fluorescence intensity for 100% conversion under your measurement conditions.[9]

2. Perform the Test Reaction:

  • Follow the setup in Protocol 1, using your biomolecule-alkyne (or a model protein with an alkyne handle) and the fluorogenic azide.

  • After the desired reaction time, measure the fluorescence intensity of your test reaction.

  • Compare the fluorescence of your test reaction to the "100% reaction" standard to estimate the conversion yield. This allows you to quickly assess the impact of changing parameters like catalyst concentration, ligands, or additives.

References

Technical Support Center: Optimizing Boc Deprotection while Avoiding Ester Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the selective removal of the tert-butyloxycarbonyl (Boc) protecting group in the presence of sensitive functionalities, particularly esters.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection?

The most common method for Boc deprotection involves treatment with a strong acid.[1][2] Typically, trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is used.[2] Another frequently used reagent is hydrochloric acid (HCl) in a solvent like dioxane, methanol, or ethyl acetate (B1210297).[1][3] These reactions are generally fast and occur at room temperature.[1]

Q2: Why is my ester group being cleaved during Boc deprotection?

Ester groups, especially tert-butyl esters, are sensitive to acidic conditions, which are the standard for Boc deprotection.[4][5] The strong acids used to remove the Boc group, such as TFA and HCl, can also catalyze the hydrolysis or cleavage of the ester bond, leading to the formation of a carboxylic acid and an alcohol.[5] This is a common side reaction when working with molecules containing both Boc-protected amines and acid-labile esters.[3]

Q3: What milder acidic reagents can be used to preserve ester groups?

Several milder acidic conditions have been developed to selectively deprotect the N-Boc group while leaving ester functionalities intact. These include:

  • Aqueous Phosphoric Acid (85 wt%): This reagent is effective for N-Boc deprotection and is compatible with acid-sensitive groups like benzyl (B1604629) and methyl esters.[6]

  • p-Toluenesulfonic acid (pTSA): Often used in a deep eutectic solvent, pTSA provides an efficient and eco-friendly option for Boc cleavage at room temperature, showing good selectivity over methyl esters.[7]

  • Oxalyl chloride in methanol: This system offers a mild method for deprotecting a wide range of N-Boc protected substrates at room temperature.[3]

  • Sulfuric acid in tert-butyl acetate: Using concentrated sulfuric acid (1.5–3.0 equivalents) in tert-butyl acetate can achieve selective Boc deprotection in the presence of tert-butyl esters.[4]

  • Methanesulfonic acid: In a mixture of tert-butyl acetate and dichloromethane, methanesulfonic acid can also be used for selective N-Boc removal.[4]

Q4: Are there any non-acidic methods for Boc deprotection?

Yes, several non-acidic or neutral condition methods can be employed to avoid ester cleavage:

  • Tetrabutylammonium fluoride (B91410) (TBAF): Refluxing with TBAF in THF is a mild method that can selectively remove the N-Boc group in the presence of both acid- and base-sensitive groups like tert-butyl and alkyl esters.[8]

  • Cerium(III) chloride and Sodium Iodide: The CeCl₃·7H₂O–NaI system in acetonitrile (B52724) provides a highly selective method for deprotecting tert-butyl esters in the presence of N-Boc groups, though this is the reverse of the primary goal, it highlights methods for selective cleavage.[9][10]

  • Thermal Deprotection: In some cases, if the molecule is thermally stable, heating it to around 150-190°C, sometimes under vacuum or in a microwave, can effect Boc deprotection without the need for acid.[11][12]

  • Trimethylsilyl iodide (TMSI): This reagent can be used for deprotection under neutral conditions, often in a solvent like dichloromethane.[1][11]

Troubleshooting Guide

Issue: My ester is being cleaved along with the Boc group.

This is a common issue when using standard strong acid conditions like TFA in DCM. Here’s a step-by-step guide to troubleshoot this problem.

Caption: Troubleshooting workflow for preventing ester cleavage.

Q: I lowered the TFA concentration, but the deprotection is very slow and I still see some ester cleavage. What should I do?

A slow reaction with persistent side-product formation suggests that the conditions are not optimal for selectivity.

  • Change the solvent: Sometimes, the solvent can influence the reaction outcome. For instance, using anhydrous conditions with HCl in dioxane might offer better protection for your ester compared to aqueous acidic environments.[11]

  • Switch to a different mild acid: If reducing the strength of one acid doesn't work, another might provide better selectivity for your specific substrate. Aqueous phosphoric acid is a good alternative to try as it has been shown to be compatible with methyl and benzyl esters.[6] One user reported that for their specific compound, HCl in EtOAc worked with no ester cleavage over 6 hours, whereas TFA in DCM caused 10-20% ester loss in just 30 minutes.[12]

Q: My starting material is poorly soluble in the recommended solvents. What are my options?

Solubility is critical for a successful reaction. If your PEGylated compound or other substrate is not dissolving well in DCM or dioxane, you may need to screen other solvents.[13] Ensure that both your substrate and the acidic reagent are soluble. For some methods, like those using pTSA, a deep eutectic solvent can act as both the reaction medium and the catalyst.[7]

Q: I'm observing unexpected side products other than just ester cleavage. What could be the cause?

The cleavage of the Boc group generates a tert-butyl cation, which is a reactive electrophile.[13] This cation can alkylate nucleophilic residues in your molecule, such as tryptophan or methionine, leading to undesired side products.[13]

Data Summary: Comparison of Selective Boc Deprotection Methods

The following table summarizes various reagent systems used for N-Boc deprotection with a focus on preserving ester groups.

Reagent SystemSolventTemperatureTimeYield RangeNotes
TFA (20-50%) DCM0°C to RT30 min - 2 hVariableStandard method; high risk of ester cleavage.[1][2][11]
HCl (4M) Dioxane / EtOAc0°C to RT1 - 6 hGoodGenerally cleaner than TFA; anhydrous conditions are key.[11][12]
H₃PO₄ (85% aq.) Dioxane / Toluene50°C2 - 6 hHighMild and compatible with methyl and benzyl esters.[6]
(COCl)₂ / MeOH MethanolRT1 - 4 hup to 90%Mild conditions suitable for various functional groups.[3]
H₂SO₄ (1.5-3 equiv.) tBuOAcRT1 - 3 h70 - 100%Selective for N-Boc over t-butyl esters.[4]
MeSO₃H (1.5-3 equiv.) tBuOAc:DCM (4:1)RT1 - 3 h70 - 100%Similar selectivity to H₂SO₄.[4]
TBAF THFReflux1 - 5 hGoodNon-acidic; preserves both acid- and base-labile groups.[8]
pTSA-based RDES RDESRT~25 min63 - 68%Eco-friendly; acts as both solvent and catalyst.[7]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is adapted from a method for mild, selective N-Boc deprotection.[3]

  • Dissolve the N-Boc protected substrate (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Selective Boc Deprotection using Sulfuric Acid in tert-Butyl Acetate

This protocol is based on a method for selective Boc removal in the presence of tert-butyl esters.[4]

  • Suspend the N-Boc protected substrate (1 equivalent) in tert-butyl acetate (tBuOAc).

  • Add concentrated sulfuric acid (1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature, monitoring for completion (typically 1-3 hours).

  • After the reaction is complete, perform a basic workup to neutralize the acid.

  • Extract the product, dry the organic phase, and concentrate to obtain the deprotected compound.

Visualized Relationships

ReagentSelectivity cluster_Reagents Deprotection Reagents cluster_Groups Protecting Groups Strong_Acid Strong Acids TFA, HCl Boc N-Boc Group Strong_Acid:f0->Boc Cleaves Ester Ester Group (Acid-Labile) Strong_Acid:f0->Ester Cleaves Mild_Acid Mild Acids H3PO4, pTSA, (COCl)2/MeOH Mild_Acid:f0->Boc Cleaves Mild_Acid:f0->Ester Preserves Non_Acidic Non-Acidic TBAF, Thermal, TMSI Non_Acidic:f0->Boc Cleaves Non_Acidic:f0->Ester Preserves

Caption: Selectivity of different Boc deprotection reagent classes.

References

Technical Support Center: Purification of PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted PEG linkers from conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in removing unreacted PEG linkers?

The primary challenge in purifying PEGylated compounds stems from the complexity of the reaction mixture.[][2] This mixture often contains the desired PEGylated conjugate, unreacted protein or molecule, excess PEG linker, multi-PEGylated species (molecules with varying numbers of attached PEG chains), positional isomers (PEG attached at different sites), and hydrolysis byproducts of the PEG linker.[][2] Separating these components can be difficult because the addition of the neutral, hydrophilic PEG polymer may only cause slight changes in the physicochemical properties used for separation.[2][3]

Q2: What are the most common methods to remove unreacted PEG linkers?

The most common methods for purifying PEGylated conjugates leverage differences in molecular size, charge, and hydrophobicity. These techniques include:

  • Size Exclusion Chromatography (SEC): Highly effective at separating the larger PEGylated conjugate from the smaller, unreacted PEG linker and unreacted protein.[][2][3]

  • Dialysis and Ultrafiltration/Diafiltration (UF/DF): Membrane-based techniques that separate molecules based on molecular weight cutoff (MWCO).[][3][4] These are cost-effective methods for removing small unreacted PEG linkers.[]

  • Tangential Flow Filtration (TFF): A rapid and efficient membrane-based method for concentrating and purifying biomolecules, suitable for a wide range of volumes.[5][6][7][8]

  • Ion Exchange Chromatography (IEX): Separates molecules based on differences in surface charge. The PEG chain can shield charges on the protein surface, altering its interaction with the IEX resin and allowing for separation.[][3]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.[][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique often used for analytical purposes and small-scale purification.[][2]

  • Precipitation: Can be used to selectively precipitate either the product or the impurities.[9]

Q3: How do I choose the best purification method for my conjugate?

The choice of purification method depends on several factors, including:

  • Size difference: The molecular weight difference between your conjugate and the unreacted PEG linker is a critical factor. SEC and dialysis are ideal when there is a significant size difference.

  • Scale of the reaction: For small-scale reactions (1-10 mg of protein), desalting columns or dialysis are suitable.[10] For larger-scale processes, TFF is a scalable option.[5][6]

  • Properties of the biomolecule: The charge and hydrophobicity of your protein or molecule will determine the suitability of IEX and HIC.

  • Purity requirements: For high-purity applications, a multi-step purification strategy combining different techniques is often necessary.[4]

  • Nature of the PEG linker: The size and structure (linear vs. branched) of the PEG linker can influence its hydrodynamic radius and behavior during purification.[11]

Q4: How can I monitor the purity of my PEGylated conjugate after purification?

Several analytical techniques can be used to assess the purity of your final product:[12]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A successful PEGylation will show a significant increase in the apparent molecular weight of the protein.[12]

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the amount of unreacted starting material and determine the purity of the final product.[12]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the PEGylated product and verify the number of attached PEG chains.[12]

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor separation of PEGylated conjugate and unreacted PEG/protein. Inappropriate column choice (pore size).[2]Select a column with a suitable pore size that allows the larger conjugate to elute in the void volume while retaining the smaller molecules.[2] For higher resolution, consider a longer column or a resin with a smaller particle size.[12]
High sample loading volume.The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[12]
Non-specific interactions between the sample and the column resin.[13]Optimize the mobile phase composition. Adding excipients like arginine can help reduce non-specific binding.[13]
Broad peaks. Heterogeneity of the attached PEG.[2]This is inherent to some PEGylation reactions. Further purification by IEX or HIC may be needed to separate species with different numbers of PEG chains.
Low recovery of the PEGylated product. The product is binding irreversibly to the column.Modify the mobile phase to reduce non-specific interactions. Consider using a different type of SEC resin.
Dialysis / Ultrafiltration
Problem Possible Cause Solution
Unreacted PEG linker remains in the sample. Incorrect Molecular Weight Cut-Off (MWCO) of the membrane.Choose a membrane with an MWCO that is significantly smaller than your PEGylated conjugate but large enough to allow the unreacted PEG to pass through. For a 5 kDa PEG, a 100 kDa MWCO filter has been shown to be effective.[14]
Insufficient dialysis time or buffer changes.Dialyze for a longer period and perform multiple buffer changes to ensure complete removal of the unreacted PEG.[4][15]
Loss of PEGylated conjugate. MWCO of the membrane is too large.[14]Select a membrane with a smaller MWCO. Remember that the linear nature of PEG can sometimes allow it to pass through pores that would retain a globular protein of similar molecular weight.[4][16]
Slow filtration rate. Membrane fouling.Optimize the operating conditions, such as transmembrane pressure, to minimize fouling.[5]
Tangential Flow Filtration (TFF)
Problem Possible Cause Solution
Low flux rate. High transmembrane pressure (TMP) causing gel layer formation.[5]Optimize the TMP and cross-flow flux rates to find a balance that maximizes flux without excessive fouling.[5]
Inappropriate membrane choice.Select a membrane with the appropriate pore size and material for your specific application.[17]
Low product recovery. Product loss during processing.Ensure the system is properly set up to minimize dead volume. Optimize recovery steps.[18]

Experimental Protocols

Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol provides a general method for the removal of unreacted PEG linker from a PEGylated protein.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)

  • FPLC or HPLC system

  • Reaction mixture containing the PEGylated protein

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at the flow rate recommended by the manufacturer.[12]

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[12]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[12]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.[12]

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute earlier than the smaller, unreacted PEG linker and unreacted protein.[12]

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[12]

  • Pooling: Pool the fractions containing the pure product.[12]

Protocol 2: Removal of Unreacted PEG Linker using Dialysis

This protocol is suitable for removing small molecular weight PEG linkers from a PEGylated protein solution.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K MWCO for small proteins PEGylated with a large PEG, or a higher MWCO if the protein is large)

  • Dialysis buffer (e.g., PBS, pH 7.4), at least 200-500 times the sample volume[19]

  • Stir plate and stir bar

  • Beaker or container large enough to hold the dialysis buffer and the sample

Procedure:

  • Membrane Preparation: Pre-wet the dialysis membrane according to the manufacturer's instructions.[15]

  • Sample Loading: Load the sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed dialysis device in the beaker with the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C or room temperature.

  • Buffer Exchange: Dialyze for 2-4 hours.[15] Change the dialysis buffer. A typical procedure involves at least two buffer changes.[15] For complete removal, an overnight dialysis with a final buffer change is recommended.[15]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified sample.

Protocol 3: Purification and Concentration using Tangential Flow Filtration (TFF)

This protocol outlines a general procedure for using TFF to remove unreacted PEG and concentrate the PEGylated product.

Materials:

  • TFF system with pump, reservoir, pressure gauges, and tubing

  • TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 30 kDa for a ~150 kDa ADC)[18]

  • Diafiltration buffer (e.g., final formulation buffer)

  • Feed solution (conjugation reaction mixture)

Procedure:

  • System Setup: Install the TFF membrane into the system.[18]

  • System Conditioning: Flush the system and membrane with the feed buffer to remove any storage solutions and equilibrate the membrane.[18]

  • Concentration: Add the feed solution to the reservoir. Begin recirculation and concentrate the sample to a target volume by removing permeate. This is achieved by maintaining a feed flow rate (e.g., 5 L/min/m²) and a transmembrane pressure (TMP) (e.g., 10-20 psi).[18]

  • Diafiltration (Buffer Exchange): Once the target concentration is reached, begin diafiltration by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This is done in a constant-volume mode and is an efficient way to exchange the buffer and remove the unreacted PEG.[18]

  • Final Concentration: After the buffer exchange is complete (typically after 5-10 diavolumes), stop adding the diafiltration buffer and continue to concentrate the product to the desired final volume.[18]

  • Product Recovery: Recover the concentrated and purified product from the TFF system.[18]

Data and Parameters

Table 1: Typical Parameters for Purification Techniques

Technique Parameter Typical Value/Range Notes
Size Exclusion Chromatography (SEC) Mobile Phase100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2[13]Arginine helps to reduce non-specific interactions.[13]
Flow Rate0.5 mL/min (for a 7.8 mm x 300 mm column)[13]Varies depending on column dimensions and resin.
Injection Volume2-5% of total column volume[12]Smaller volumes lead to better resolution.
Dialysis MWCO3.5K, 7K, 10K, 20K Da[15]Must be smaller than the conjugate and larger than the unreacted PEG.
Buffer Volume200-500x the sample volume[19]Larger volumes drive the equilibrium towards removal.
Number of Buffer Changes2-3 changes[15]More changes lead to more complete removal.
Tangential Flow Filtration (TFF) MWCO30 kDa (for a ~150 kDa conjugate)[18]Dependent on the size of the conjugate.
Transmembrane Pressure (TMP)10-20 psi[18]Needs to be optimized to balance flux and fouling.
Feed Flow Rate5 L/min/m²[18]Important for controlling the cross-flow and reducing fouling.

Visual Workflows

SEC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis & Pooling Equilibrate Equilibrate SEC Column Prepare_Sample Prepare & Filter Sample Inject Inject Sample Prepare_Sample->Inject Elute Elute with Buffer Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, UV-Vis) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: Workflow for purification using Size Exclusion Chromatography (SEC).

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery Prepare_Membrane Prepare Dialysis Membrane Load_Sample Load Sample Prepare_Membrane->Load_Sample Dialyze_1 Dialyze (2-4 hours) Load_Sample->Dialyze_1 Change_Buffer_1 Change Buffer Dialyze_1->Change_Buffer_1 Dialyze_2 Dialyze (Overnight) Change_Buffer_1->Dialyze_2 Recover Recover Purified Sample Dialyze_2->Recover

Caption: Workflow for removal of unreacted PEG linker using Dialysis.

TFF_Workflow cluster_setup System Setup cluster_process Purification Process cluster_end Final Step Setup Setup & Condition TFF System Concentrate Concentrate Sample Setup->Concentrate Diafilter Diafilter (Buffer Exchange) Concentrate->Diafilter Final_Concentrate Final Concentration Diafilter->Final_Concentrate Recover Recover Product Final_Concentrate->Recover

Caption: Workflow for purification and concentration using Tangential Flow Filtration (TFF).

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize proteins, exposing hydrophobic regions and promoting aggregation.[1]

  • PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: The presence of impurities, such as diol in a monofunctional PEG reagent, can cause unintended cross-linking.[1]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1][3]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.[1]

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[1]

  • Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon protein misfolding and aggregation can be monitored by fluorescence spectroscopy.[4]

  • Aggregation Index: A UV-based method that examines the ratio of protein absorbance at 280 nm versus 350 nm to detect light-scattering aggregates.[4]

Troubleshooting Guide

Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Optimize Reaction Conditions

Systematically evaluate and optimize the reaction conditions to maintain protein stability.

  • Protein Concentration: Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1] High concentrations can increase the rate of aggregation.[2][5]

  • PEG:Protein Molar Ratio: Evaluate different molar excess ratios of PEG to protein (e.g., 1:1, 5:1, 10:1, 20:1).[1] An excess of PEG reagent can sometimes lead to increased aggregation.

  • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.[1][5]

  • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature). Lowering the temperature can slow down the reaction rate and may reduce aggregation.[1][5]

Step 2: Incorporate Stabilizing Excipients

If optimizing reaction conditions is not sufficient, consider adding stabilizing excipients to the reaction buffer.

ExcipientTypical ConcentrationMechanism of Action
Sugars/Polyols
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.[1]
Trehalose5-10% (w/v)Acts as a protein stabilizer.[1]
Sorbitol5-10% (w/v)Functions as a protein stabilizer.[1]
Glycerol5-20% (v/v)Stabilizes proteins and prevents aggregation.[1][6]
Amino Acids
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Glycine50-100 mMKnown to suppress protein aggregation.[1]
Surfactants
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time.[1]

Step 4: Consider Alternative PEGylation Strategies

If aggregation persists, alternative strategies that offer more control over the conjugation site may be necessary.

  • Site-Specific PEGylation: This approach targets specific amino acid residues (e.g., cysteine) that may be less prone to causing aggregation upon modification.[7][8] This can be achieved by introducing a cysteine residue at a desired location through genetic engineering.[9]

Experimental Protocols

Protocol 1: Screening for Optimal Reaction Conditions

  • Preparation: Prepare stock solutions of your protein at various concentrations (e.g., 1, 2, 5, 10 mg/mL) in a suitable buffer. Prepare a stock solution of the activated PEG reagent.

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, set up a matrix of small-scale reactions (50-100 µL).[1]

    • Vary the protein concentration (e.g., 0.5, 1, 2, 5 mg/mL).[1]

    • Vary the PEG:protein molar ratio (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • Vary the pH of the reaction buffer (e.g., 6.0, 7.0, 7.4, 8.0).[1]

    • Set up parallel reactions to be incubated at different temperatures (e.g., 4°C and room temperature).[1]

  • Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Analysis: Analyze the extent of aggregation in each reaction using methods described in the FAQs, such as turbidity measurement, SDS-PAGE, or a quick spin in a centrifuge to look for a pellet.[1]

Protocol 2: Evaluation of Stabilizing Excipients

  • Excipient Stock Solutions: Prepare concentrated stock solutions of various excipients (e.g., 50% sucrose, 1M Arginine, 1% Polysorbate 20).

  • Reaction Setup: Using the optimized reaction conditions from Protocol 1, set up a new series of reactions. To each reaction, add a different excipient at its target final concentration. Include a control reaction with no added excipient.

  • Incubation and Analysis: Incubate and analyze the reactions as described in Protocol 1 to determine which excipient(s) effectively reduce aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Condition Screening cluster_analysis Analysis prep_protein Prepare Protein Stock setup_rxn Set up Reaction Matrix (Protein Conc., Molar Ratio, pH, Temp) prep_protein->setup_rxn prep_peg Prepare PEG Stock prep_peg->setup_rxn incubation Incubate Reactions setup_rxn->incubation analysis Analyze Aggregation (SEC, DLS, SDS-PAGE) incubation->analysis optimization Identify Optimal Conditions analysis->optimization

Caption: Workflow for screening optimal PEGylation reaction conditions.

aggregation_prevention cluster_causes Primary Causes cluster_prevention Prevention Strategies Aggregation Protein Aggregation Optimize_Cond Optimize Conditions Aggregation->Optimize_Cond Add_Excipients Add Stabilizing Excipients Aggregation->Add_Excipients Control_Rate Control Reaction Rate Aggregation->Control_Rate Alt_Strategy Alternative PEGylation Strategy Aggregation->Alt_Strategy Crosslinking Intermolecular Cross-linking Crosslinking->Aggregation High_Conc High Protein Concentration High_Conc->Aggregation Suboptimal_Cond Suboptimal Conditions (pH, Temp) Suboptimal_Cond->Aggregation PEG_Interaction PEG-Protein Interaction PEG_Interaction->Aggregation

Caption: Causes of protein aggregation and corresponding prevention strategies.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of PEGylated compounds.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of PEGylated molecules, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield of Purified PEGylated Product

Question: After purification, the final yield of my PEGylated compound is significantly lower than expected. What are the potential causes and how can I improve my recovery?

Answer: Low recovery of a PEGylated product can stem from several factors throughout the purification process. The primary causes often relate to non-specific binding to chromatography media, precipitation of the product on the column, or harsh elution conditions.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Non-specific binding to the column matrix Modify the buffer conditions, such as pH or ionic strength, to minimize unintended interactions. Consider adding a mild organic modifier to the elution buffer to aid in desorption.
Irreversible binding to the column If using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the product may be too hydrophobic and bind irreversibly. Try a less hydrophobic stationary phase or adjust the elution gradient. For Ion-Exchange Chromatography (IEX), increasing the salt concentration in the elution buffer can help.[1]
Product precipitation on the column High salt concentrations, particularly in HIC, can cause precipitation. It's recommended to screen different salts and their optimal concentrations.[2] You can also try decreasing the concentration of the sample loaded onto the column.[1]
Harsh elution conditions Extreme pH or high concentrations of organic solvents can lead to product degradation or aggregation. Ensure the elution conditions are compatible with the stability of your PEGylated molecule.

Issue 2: Presence of Unreacted PEG in the Final Product

Question: My final product is contaminated with a significant amount of unreacted PEG reagent. What is the most effective way to remove it?

Answer: The presence of unreacted PEG is a common issue due to the use of excess PEG reagent in the conjugation reaction to drive it to completion.[2] The most effective method for removal is typically Size-Exclusion Chromatography (SEC), which separates molecules based on their size.[2][]

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inadequate separation by size Ensure the chosen SEC column has the appropriate pore size to effectively separate the larger PEGylated conjugate from the smaller, unreacted PEG.[1][2] For larger PEGylated proteins, a column with a pore size of 500-1000 Å is often suitable.[2]
Sample volume too large for SEC column For optimal resolution in SEC, the sample volume should not exceed 2-5% of the total column volume.[1][2]
Aggregation of unreacted PEG with the product Modifying buffer conditions such as pH and ionic strength can help to disrupt non-specific interactions and prevent co-elution.[1]

Issue 3: Difficulty Separating Mono-PEGylated from Multi-PEGylated Species and Positional Isomers

Question: I am struggling to separate the desired mono-PEGylated product from di- or multi-PEGylated species and positional isomers. What techniques can I use to improve this separation?

Answer: This is a significant challenge because the addition of PEG chains can lead to only slight differences in the physicochemical properties used for separation.[2] Ion-Exchange Chromatography (IEX) is often the most effective technique for this purpose.[]

Potential Causes and Solutions:

Potential CauseSuggested Solution
"Charge shielding" effect of PEG in IEX The covalent attachment of neutral PEG chains can mask the surface charges of the protein, altering its interaction with the IEX resin.[2][] This change can be exploited to separate species with different numbers of PEG chains. Optimizing the pH of the mobile phase is crucial, as small changes can significantly impact the protein's surface charge.[2]
Inappropriate salt gradient in IEX For separating species with very similar charges, a shallow salt gradient is generally more effective than a step elution.[1][2]
Steric hindrance from the PEG chain in IEX The large PEG chain can prevent the protein from accessing the binding sites within the resin pores.[2] Using a resin with a larger pore size, such as an agarose-based resin, can improve binding capacity.[2]
Insufficient resolution in other methods While SEC is less effective for separating multi-PEGylated species, high-resolution analytical techniques like Reverse-Phase HPLC (RP-HPLC) can be used to separate positional isomers.[][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The main challenge arises from the heterogeneity of the reaction mixture resulting from the PEGylation process.[2][] This mixture often contains the desired PEGylated product alongside unreacted protein, excess unreacted PEG, proteins with varying numbers of attached PEG molecules (multi-PEGylated species), and positional isomers where PEG is attached at different sites.[2] These components can have very similar physicochemical properties, making their separation difficult.[2]

Q2: What are the most common chromatography methods for purifying PEGylated compounds?

The most widely used purification techniques leverage differences in molecular size, charge, and hydrophobicity. These include:

  • Size-Exclusion Chromatography (SEC): Highly effective for removing unreacted PEG and native protein from the larger PEGylated conjugate.[2][]

  • Ion-Exchange Chromatography (IEX): The primary method for separating species with different degrees of PEGylation (mono-, di-, multi-) and can also separate positional isomers.[2][]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[2][]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution method often used for analytical purposes and for the purification of smaller PEGylated molecules.[1][]

Q3: What analytical methods are recommended for characterizing my purified PEGylated compound?

A combination of analytical techniques is often necessary for comprehensive characterization.[5]

  • SDS-PAGE: A simple method to visualize the increase in apparent molecular weight due to PEGylation.[6]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the PEGylated product and determine the number of attached PEG chains.[1][6]

  • High-Performance Liquid Chromatography (HPLC): SEC-HPLC can assess purity and aggregation, while RP-HPLC can be used to separate and quantify different PEGylated species.[5]

  • Charged Aerosol Detection (CAD): This detection method can be coupled with HPLC to quantify PEG and PEGylation reagents that lack a UV chromophore.[7][8]

Experimental Workflows and Logic Diagrams

G General Purification Workflow for PEGylated Proteins cluster_0 PEGylation Reaction cluster_1 Primary Purification cluster_2 Secondary Purification (Polishing) cluster_3 Analysis Reaction Crude Reaction Mixture (PEGylated Protein, Unreacted Protein, Free PEG) SEC Size-Exclusion Chromatography (SEC) Reaction->SEC Free_PEG Unreacted PEG & Unreacted Protein SEC->Free_PEG Smaller Size PEG_Protein PEGylated Protein Pool SEC->PEG_Protein Larger Size IEX Ion-Exchange Chromatography (IEX) PEG_Protein->IEX Mono_PEG Purified Mono-PEGylated Product IEX->Mono_PEG Desired Fraction Multi_PEG Multi-PEGylated Species IEX->Multi_PEG Other Fractions Analysis Characterization (SDS-PAGE, MS, HPLC) Mono_PEG->Analysis G Troubleshooting Logic for Impure Product Impure Analysis shows impure product Contaminant What is the main contaminant? Impure->Contaminant FreePEG Free PEG Contaminant->FreePEG UnreactedProtein Unreacted Protein Contaminant->UnreactedProtein MultiPEG Multi-PEGylated Species Contaminant->MultiPEG OptimizeSEC Optimize SEC conditions (Column pore size, sample volume) FreePEG->OptimizeSEC UnreactedProtein->OptimizeSEC OptimizeIEX Optimize IEX conditions (pH, salt gradient) MultiPEG->OptimizeIEX ConsiderHIC Consider HIC or RP-HPLC OptimizeIEX->ConsiderHIC

References

Technical Support Center: Improving PROTAC Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used to improve PROTAC solubility?

A1: PROTACs are often large, complex molecules that can suffer from poor aqueous solubility, which hinders their development as therapeutic agents.[1][2] PEG linkers are incorporated into PROTAC design to increase their water solubility and improve physicochemical properties.[1][3] The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, creating a dynamic hydration shell around the PROTAC.[] This hydration shell enhances solubility and can also improve cell permeability and oral absorption.[][5][6]

Q2: How does the length of a PEG linker affect PROTAC properties?

A2: The length of the PEG linker is a critical parameter that significantly influences a PROTAC's efficacy and drug-like properties.[1][3] Linker length affects not only solubility but also the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), cell permeability, and ultimately, the efficiency of target protein degradation.[1][3][7] While longer PEG linkers generally lead to higher solubility, an optimal length is required to achieve the desired biological activity, as a linker that is too long or too short can prevent effective ternary complex formation.[7]

Q3: Can PEG linkers negatively impact PROTAC permeability?

A3: The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers may adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[1] However, excessive PEGylation can lead to decreased cellular uptake.[1]

Q4: What are the main challenges when using PEG linkers in PROTACs?

A4: While beneficial for solubility, PEG linkers can introduce challenges such as:

  • Reduced Metabolic Stability: PEG linkers can be susceptible to in vivo metabolism, which may affect the PROTAC's half-life.[3]

  • Cost and Synthesis: The synthesis of PEG linkers can be more complex and costly compared to simpler alkyl linkers.[3]

  • Balancing Properties: Achieving the right balance between improved solubility and optimal permeability, ternary complex formation, and metabolic stability can be challenging and often requires iterative optimization.[1][8]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with PEGylated PROTACs.

Issue Potential Cause Suggested Solution
Poor aqueous solubility despite PEG linker incorporation. The PEG chain may be too short to sufficiently improve solubility. The overall lipophilicity of the PROTAC is still too high. The PROTAC is aggregating.Synthesize analogs with longer PEG chains.[7] Incorporate additional polar functional groups into the linker or the ligands.[9] Evaluate solubility in biorelevant buffers (e.g., FaSSIF/FeSSIF), as solubility may be better under these conditions.[10][11] Use biophysical techniques like Dynamic Light Scattering (DLS) to assess for aggregation.
PROTAC is soluble but shows low cell permeability. The PEG linker is too long, leading to an excessively high polar surface area. The PROTAC is not adopting a favorable conformation for membrane crossing.Synthesize analogs with shorter PEG linkers.[12] Replace a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring, to balance hydrophilicity and lipophilicity.[8][11]
Good solubility and permeability, but low degradation efficiency. The linker length and/or composition is not optimal for the formation of a stable and productive ternary complex. Steric hindrance between the target protein and the E3 ligase.Systematically vary the PEG linker length to find the optimal distance and geometry for ternary complex formation.[7][13] Modify the attachment points of the linker on the warhead or E3 ligase ligand.[13]
High variability in experimental results. PROTAC degradation during sample preparation or analysis. Instability in plasma or cell culture media.Optimize LC-MS/MS parameters to minimize in-source fragmentation.[8] Assess the stability of the PROTAC in relevant biological matrices.

Quantitative Data Summary

The following tables summarize key quantitative data related to the impact of PEG linkers on PROTAC properties.

Table 1: Effect of Linker Modification on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
Degrader 1Alkyl Chain>1000<20[13]
Degrader 23 PEG units25070[13]

Table 2: Impact of PEG Linker Length on EGFR/HER2 Degradation

PROTACLinker CompositionTarget SelectivityReference
PROTAC 12 PEG unitsDegrades both EGFR and HER2[14]
PROTAC 53 PEG unitsSelectively degrades EGFR[14]

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis via Click Chemistry

This protocol provides a general methodology for synthesizing a PROTAC using a bifunctional PEG linker and copper-catalyzed azide-alkyne cycloaddition (click chemistry).

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., containing an amine) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in a suitable solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature and monitor its completion using LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the target protein ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate).

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Purify the final PROTAC product using preparative HPLC.[1]

Protocol 2: Assessing PROTAC Solubility using HPLC-UV

This protocol outlines a common method for determining the aqueous solubility of a PROTAC.

  • Sample Preparation:

    • Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).

    • Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration that is expected to be above the solubility limit (e.g., 100 µM).

    • Shake the suspension at room temperature for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the suspension to pellet the undissolved compound.

    • Carefully collect the supernatant.

  • Analysis:

    • Analyze the supernatant by HPLC with UV detection.

    • Quantify the concentration of the dissolved PROTAC by comparing its peak area to a standard curve prepared from known concentrations of the compound.[]

Protocol 3: Evaluation of Cell Permeability using a Caco-2 Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent monolayer.

  • Permeability Assay:

    • Wash the Caco-2 cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess efflux, add the PROTAC to the basolateral side and collect samples from the apical side.

  • Analysis:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.[16]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase Ub Ubiquitin Ub->E3_Ligase_bound Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI_bound->PROTAC_bound POI_ub Ubiquitinated POI POI_bound->POI_ub PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation Experimental_Workflow start Start: PROTAC Design synthesis PROTAC Synthesis (e.g., Click Chemistry) start->synthesis solubility Solubility Assessment (e.g., HPLC-UV) synthesis->solubility permeability Permeability Assay (e.g., Caco-2) solubility->permeability Sufficiently Soluble? optimization Optimization (Modify Linker/Ligands) solubility->optimization Insoluble degradation Degradation Assay (e.g., Western Blot) permeability->degradation Sufficiently Permeable? permeability->optimization Impermeable degradation->optimization Ineffective end End: Optimized PROTAC degradation->end Potent Degradation? optimization->synthesis Redesign

References

Technical Support Center: Troubleshooting Side Reactions in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the covalent modification of biomolecules. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to help you optimize your conjugation strategies and ensure the quality and consistency of your results.

General Troubleshooting Workflow

Before diving into specific chemistries, it's helpful to have a general framework for troubleshooting unexpected results in bioconjugation. Problems like low yield, aggregation, or loss of biological activity often have common root causes that can be systematically investigated.

Troubleshooting_Workflow General Bioconjugation Troubleshooting Workflow cluster_Initial_Problem Problem Identification cluster_Analysis Analysis & Characterization cluster_Investigation Investigation of Cause cluster_Solutions Potential Solutions Problem Unexpected Result (e.g., Low Yield, Aggregation) Analyze Characterize Conjugate (SEC, RP-HPLC, MS, SDS-PAGE) Problem->Analyze Assess_Purity Assess Purity & Reagents (Check buffers, crosslinker integrity) Problem->Assess_Purity Check_Yield Low Yield? Analyze->Check_Yield Check_Aggregation Aggregation? Analyze->Check_Aggregation Check_Activity Loss of Activity? Analyze->Check_Activity Optimize_Ratio Adjust Molar Ratio Assess_Purity->Optimize_Ratio Reagent degradation Optimize_pH Optimize pH & Buffer Check_Yield->Optimize_pH Side reactions likely Check_Yield->Optimize_Ratio Optimize_Temp Modify Temp & Time Check_Aggregation->Optimize_Temp Change_Linker Use Stabilizing Linker/Excipients Check_Aggregation->Change_Linker Hydrophobicity/charge issue Check_Activity->Optimize_pH Modification of active site Check_Activity->Optimize_Ratio Over-labeling Optimize_pH->Analyze Re-evaluate Optimize_Ratio->Analyze Re-evaluate Optimize_Temp->Analyze Re-evaluate Change_Linker->Analyze Re-evaluate

A general workflow for troubleshooting bioconjugation experiments.

Amine-Reactive Chemistry: N-Hydroxysuccinimide (NHS) Esters

NHS esters are one of the most common reagents for modifying primary amines (the N-terminus and lysine (B10760008) side chains) on proteins and peptides to form stable amide bonds.[1]

FAQs and Troubleshooting Guide

Q1: My conjugation efficiency is very low. What is the most likely cause?

A1: The most common cause of low efficiency is the hydrolysis of the NHS ester, which competes with the desired amine reaction. The rate of hydrolysis increases significantly with pH.[1][2]

  • Troubleshooting Steps:

    • Check pH: The optimal pH is a compromise between amine reactivity (favored at higher pH) and NHS ester stability (favored at lower pH). A range of pH 7.2-8.5 is typical.[1] For sensitive proteins or to minimize hydrolysis, start closer to pH 7.2-7.5.

    • Use Fresh Reagents: Prepare NHS ester solutions immediately before use. If the reagent is dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[2]

    • Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.[1] Use phosphate, borate, or HEPES buffers instead.

    • Protein Concentration: Low protein concentrations can favor hydrolysis. If possible, perform the conjugation at a higher protein concentration (>0.5 mg/mL).

Q2: My protein is aggregating after conjugation. How can I prevent this?

A2: Aggregation can be caused by over-labeling, which can alter the protein's surface charge and hydrophobicity, or by inappropriate buffer conditions.

  • Troubleshooting Steps:

    • Reduce Molar Excess: Perform a titration experiment to determine the lowest molar excess of the NHS ester that provides an acceptable degree of labeling.[3]

    • Optimize Reaction Conditions: Lowering the reaction temperature to 4°C (and extending the reaction time) can sometimes reduce aggregation.[3][4]

    • Add Stabilizing Excipients: Including additives like arginine (50-100 mM), glycerol (B35011) (5-20%), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) in the reaction buffer can enhance protein solubility.[3][4]

    • Use Hydrophilic Linkers: If the labeling molecule is hydrophobic, using a crosslinker with a hydrophilic spacer arm (e.g., PEG) can improve the solubility of the final conjugate.

Q3: Are there other side reactions besides hydrolysis?

A3: Yes, although less frequent, NHS esters can react with other nucleophilic residues like tyrosine, histidine, and serine, particularly at higher pH. These resulting esters are often less stable than the desired amide bond and can hydrolyze or lead to intramolecular acyl transfer.[5]

Data Presentation: NHS Ester Hydrolysis

The stability of an NHS ester in aqueous solution is highly dependent on pH and temperature. The half-life is a critical parameter to consider when planning your experiment.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.04~1 hour
8.6410 minutes
8.5Room Temp<10 minutes
Data compiled from multiple sources.[1][6]

Visualization: NHS Ester Reaction Pathway

NHS_Ester_Reactions cluster_pathways Competing Reaction Pathways NHS NHS Ester (Active) Amine Protein-NH2 (Primary Amine) NHS->Amine Amidation (pH 7.2-8.5) Water H2O (Hydrolysis) NHS->Water Hydrolysis (rate increases with pH) Conjugate Stable Amide Bond (Desired Product) Amine->Conjugate Hydrolyzed Inactive Carboxylic Acid (Side Product) Water->Hydrolyzed

Competition between amidation and hydrolysis in NHS ester reactions.

Thiol-Reactive Chemistry: Maleimides

The reaction between a maleimide (B117702) and a thiol (from a cysteine residue) proceeds via a Michael addition to form a stable thioether bond. This reaction is highly selective for thiols within a pH range of 6.5-7.5.[7][8]

FAQs and Troubleshooting Guide

Q1: My maleimide-thiol conjugation is inefficient. What could be wrong?

A1: Several factors can lead to low yield.

  • Troubleshooting Steps:

    • Check Thiol Accessibility: Ensure the target cysteine residue's thiol group is reduced and accessible. Pre-treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent before adding the maleimide reagent.

    • Optimize pH: The reaction is fastest between pH 7.0 and 7.5. Below pH 6.5, the reaction rate slows considerably because the thiol is less likely to be in its reactive thiolate form.[9]

    • Prevent Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis at pH values above 7.5, which renders it unreactive.[7] Always use freshly prepared maleimide solutions and maintain the pH within the recommended 6.5-7.5 range.

    • Check Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10 to 20-fold molar excess is often a good starting point.

Q2: My bioconjugate seems to be unstable and loses its payload over time. Why is this happening?

A2: The thioether bond formed by the maleimide-thiol reaction can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[10]

  • Troubleshooting Steps:

    • Post-conjugation Hydrolysis: After the conjugation is complete, the stability of the linkage can be significantly increased by intentionally hydrolyzing the thiosuccinimide ring. This is typically done by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period. The resulting ring-opened structure is much more stable.[9]

    • Use Next-Generation Maleimides: Consider using maleimide derivatives designed for greater stability, such as those that undergo intramolecular cyclization to form a more stable linkage.[10]

Q3: I am observing off-target modification. What is the cause?

A3: At pH values above 7.5, the maleimide group can lose its selectivity and begin to react with primary amines, such as lysine residues.[7] Additionally, if working with a peptide containing an N-terminal cysteine, a side reaction can occur leading to thiazine (B8601807) rearrangement, which complicates purification and characterization.[11]

  • Troubleshooting Steps:

    • Strict pH Control: Maintain the reaction pH strictly between 6.5 and 7.5 to ensure high chemoselectivity for thiols.[7]

    • Protect N-terminus: For N-terminal cysteine peptides, consider protecting the N-terminal amine if thiazine formation is a significant issue.

Visualization: Maleimide Reaction Pathways

Maleimide_Reactions cluster_reactions Reaction Pathways Maleimide Maleimide (Active) Thiol Protein-SH (Thiol) Maleimide->Thiol Michael Addition (pH 6.5-7.5) Amine Protein-NH2 (Amine) Maleimide->Amine Side Reaction (pH > 7.5) Water H2O (Hydrolysis) Maleimide->Water Hydrolysis (pH > 7.5) Thioether Thioether Bond (Desired Product) Thiol->Thioether AmineAdduct Amine Adduct (Side Product) Amine->AmineAdduct InactiveMaleicAmide Inactive Maleamic Acid (Side Product) Water->InactiveMaleicAmide Thioether->Maleimide Retro-Michael (Instability)

Reaction pathways for maleimide, including desired and side reactions.

Carbodiimide Chemistry: EDC/NHS

Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are "zero-length" crosslinkers that mediate the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without becoming part of the final linkage.[12][13]

FAQs and Troubleshooting Guide

Q1: My EDC coupling reaction has a very low yield. How can I improve it?

A1: The primary challenge with EDC chemistry is the instability of the O-acylisourea intermediate formed upon activation of the carboxyl group. This intermediate is highly susceptible to hydrolysis.[13][14]

  • Troubleshooting Steps:

    • Use a Two-Step Procedure with NHS/Sulfo-NHS: This is the most effective way to improve yield. First, react the carboxyl-containing molecule with EDC and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable amine-reactive NHS ester intermediate. This intermediate can then be reacted with the amine-containing molecule in a separate step.[14]

    • Optimize pH: The initial activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the activated intermediate with amines is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[15] A two-step protocol allows for optimizing the pH for each stage.

    • Avoid Phosphate Buffers: Phosphate ions can react with the carbodiimide, reducing its effectiveness. Use non-nucleophilic buffers like MES for the activation step.[15]

Q2: I'm observing significant cross-linking and aggregation of my protein.

A2: This is a common issue when using a one-step EDC protocol, as the EDC can indiscriminately link any available carboxyl and amine groups, leading to intermolecular cross-linking.

  • Troubleshooting Steps:

    • Switch to a Two-Step Protocol: Activating one protein with EDC/NHS first, removing excess crosslinker, and then adding the second protein will prevent unwanted homodimerization of the second protein.[14]

    • Control Stoichiometry: Using an excessive amount of EDC can promote side reactions and cross-linking.[12] Titrate the amount of EDC to find the optimal concentration for your specific application.

Visualization: EDC/NHS Reaction Mechanism

EDC_NHS_Mechanism Carboxyl Protein-COOH EDC EDC Carboxyl->EDC Activation (pH 4.5-6.0) Intermediate O-acylisourea (Highly Unstable) EDC->Intermediate Hydrolysis {Hydrolysis (Reverts to -COOH)} Intermediate->Hydrolysis Fast Side Reaction NHS NHS / Sulfo-NHS Intermediate->NHS Stabilization NHS_Ester NHS Ester (More Stable Intermediate) NHS->NHS_Ester Amine Protein-NH2 NHS_Ester->Amine Coupling (pH 7.2-8.0) Conjugate Stable Amide Bond (Desired Product) Amine->Conjugate

EDC/NHS two-step reaction mechanism to improve stability and yield.

Experimental Protocols for Characterization

Proper analytical characterization is crucial for troubleshooting bioconjugation reactions. Here are key methodologies for assessing the outcome of your experiments.

Protocol 1: Analysis by Size Exclusion Chromatography (SEC-HPLC)

Objective: To detect and quantify aggregates or fragments in the bioconjugate sample.[16]

  • Instrumentation: HPLC system with a UV detector and a size exclusion column suitable for proteins (e.g., Agilent AdvanceBio SEC).[16]

  • Mobile Phase: A physiological buffer is typically used to maintain the native structure of the protein. A common mobile phase is 50-100 mM sodium phosphate, 150-250 mM NaCl, pH 6.8-7.4.[16]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Inject 10-50 µg of the bioconjugate sample.

    • Monitor the elution profile at 280 nm.

    • Analyze the chromatogram: Aggregates will elute first (in or near the void volume), followed by the main monomeric conjugate peak, and then any smaller fragments or unconjugated small molecules.

    • Integrate the peak areas to determine the percentage of aggregate, monomer, and fragment.

Protocol 2: Analysis by Reversed-Phase HPLC (RP-HPLC)

Objective: To assess the purity of the conjugate, quantify the average Drug-to-Antibody Ratio (DAR), and measure the amount of free (unconjugated) drug/payload.[17]

  • Instrumentation: HPLC system with a UV or DAD detector and a reversed-phase column (e.g., C4, C8, or PLRP-S).[17]

  • Mobile Phase: A typical mobile phase consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). A gradient from low to high %B is used for elution.

  • Sample Preparation (for DAR analysis of cysteine-linked ADCs):

    • Reduce the ADC by incubating with a reducing agent (e.g., DTT) to separate the light and heavy chains.

  • Procedure:

    • Equilibrate the column with the starting mobile phase conditions.

    • Inject the prepared sample.

    • Run the gradient elution method.

    • Monitor at 280 nm (for protein) and a wavelength specific to the drug/payload if it has a suitable chromophore.

    • Analyze the chromatogram: For reduced ADCs, peaks corresponding to the unconjugated light chain, conjugated light chain, unconjugated heavy chain, and heavy chains with different numbers of drugs will be resolved.

    • Calculate the weighted average DAR based on the integrated peak areas of each species.[17]

Protocol 3: Analysis by Mass Spectrometry (MS)

Objective: To obtain a precise mass of the intact conjugate, confirm the degree of labeling, and identify any side products.[18][19]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system (LC-MS).[18][19] Native MS conditions can be used to keep non-covalent complexes intact.[20]

  • Procedure:

    • The bioconjugate is first separated by chromatography (e.g., SEC or RP-HPLC) using an MS-compatible mobile phase (e.g., containing ammonium (B1175870) acetate (B1210297) or formic acid instead of non-volatile salts like PBS).[18][21]

    • The eluent is introduced into the mass spectrometer via electrospray ionization (ESI).

    • A mass spectrum of the intact conjugate is acquired.

    • The raw spectrum, which shows a distribution of multiply charged ions, is deconvoluted to obtain the zero-charge mass of the protein.

    • Analyze the deconvoluted spectrum: A series of peaks corresponding to the protein conjugated with 0, 1, 2, 3, etc., molecules will be visible. The distribution of these peaks provides information on the average DAR and the heterogeneity of the sample.[22][23]

References

Technical Support Center: Confirmation of Successful Boc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to confidently confirm the complete removal of the tert-butyloxycarbonyl (Boc) protecting group.

Troubleshooting Guide

Issue: Incomplete Boc Deprotection

Incomplete removal of the Boc group is a common issue that can lead to challenging purification steps and the generation of deletion sequences in peptide synthesis.[1][2] If you suspect incomplete deprotection, consider the following causes and solutions.

Potential Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis, and insufficient acid strength or concentration can lead to an incomplete reaction.[3][4] Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[3] Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[3]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process; short reaction times may not be sufficient for complete removal.[3] Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[3] While most deprotections are performed at room temperature, gentle heating may be required for some substrates.[3]
Poor Resin Swelling (Solid-Phase Synthesis) In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can prevent the acid from efficiently accessing all peptide chains.[1] Ensure the chosen solvent provides good solubility and swelling for your resin. Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM).[1]
Steric Hindrance Bulky amino acid side chains or the presence of other protecting groups near the Boc-protected amine can hinder the approach of the acid.[1][3] This may necessitate longer reaction times or stronger acidic conditions.

Issue: Observation of Side Products

The generation of the reactive tert-butyl cation during Boc deprotection can lead to unwanted side reactions.[1][4]

Side Reaction Mitigation Strategies
Alkylation of Nucleophilic Residues The tert-butyl cation is an electrophile that can alkylate nucleophilic amino acid side chains such as methionine, tryptophan, and cysteine.[1][4][5] To prevent this, add scavengers to the deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[3] A widely used mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O.[6]
Oxidation of Cysteine The free thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide bonds.[6] The use of scavengers can also help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to confirm Boc group removal?

The successful removal of the Boc group can be confirmed using several analytical techniques. The choice of method often depends on the available instrumentation and the nature of the compound. The most common methods are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and the Ninhydrin (B49086) test.[7][8]

Q2: How can I use TLC to monitor the deprotection reaction?

TLC is a quick and straightforward method to monitor the progress of a reaction.[8] The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value (it will travel a shorter distance up the TLC plate). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What changes should I expect in the LC-MS analysis after Boc deprotection?

LC-MS is a powerful technique that confirms both the removal of the Boc group and the identity of the product.

  • Liquid Chromatography (LC): Similar to TLC, the deprotected product will have a different retention time than the starting material, typically eluting earlier from a reverse-phase column due to its increased polarity.

  • Mass Spectrometry (MS): The mass spectrum will show a decrease in the molecular weight of the compound corresponding to the loss of the Boc group (100.12 g/mol ). You should observe the appearance of the mass corresponding to the deprotected amine.[9]

Q4: How does the ¹H NMR spectrum change upon Boc group removal?

¹H NMR spectroscopy provides unambiguous evidence of Boc group removal.[7] The most telling sign is the disappearance of the large singlet peak in the upfield region of the spectrum (around 1.4-1.5 ppm), which corresponds to the nine equivalent protons of the tert-butyl group.[7][8] You may also observe a shift in the signals of protons adjacent to the amine.[7]

Q5: What is the Ninhydrin test and how can it be used to confirm Boc deprotection?

The ninhydrin test is a colorimetric assay used to detect the presence of primary and secondary amines.[10][11] Since the Boc-protected compound has no free primary or secondary amine, it will not react with ninhydrin. After successful deprotection, the newly formed free amine will react with ninhydrin to produce a deep blue or purple color, known as Ruhemann's purple, indicating a positive result.[10][12] This test is particularly useful in solid-phase peptide synthesis to confirm the complete deprotection of the N-terminus before the next coupling step.[10]

Comparison of Analytical Methods

Analytical Method Principle Advantages Disadvantages
Thin-Layer Chromatography (TLC) Separation based on polarity.Simple, fast, and inexpensive for reaction monitoring.[8]Not quantitative; does not provide structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity coupled with mass detection.Highly sensitive and provides molecular weight confirmation of the product.[9][13]Requires more expensive instrumentation.
¹H NMR Spectroscopy Measures the magnetic environment of protons.Provides unambiguous structural confirmation of Boc group removal.[7] Can be quantitative.[7]Requires a relatively pure sample and access to an NMR spectrometer.[7]
Ninhydrin Test Colorimetric reaction with primary/secondary amines.[10]Simple, sensitive, and widely used in peptide synthesis.[10][11][14]Not effective for detecting high molecular weight proteins due to steric hindrance.[10] Can give a false positive with ammonia.[10]

Experimental Protocols

General Protocol for Boc Deprotection with TFA

  • Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).[1]

  • Add the deprotection cocktail (e.g., 20-50% Trifluoroacetic Acid (TFA) in DCM) to the solution.[3] For substrates with acid-sensitive groups, scavengers like triisopropylsilane (TIS) and water may be added (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O).[6]

  • Stir the reaction at room temperature for 1-2 hours.[1] Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[1][3]

  • Proceed with the work-up and purification of the deprotected product.[1]

Ninhydrin Test Protocol

  • Prepare a 2% ninhydrin solution by dissolving 0.2 g of ninhydrin in 10 ml of ethanol (B145695) or acetone.[11]

  • Prepare a 1% solution of your sample in distilled water.[11]

  • In a test tube, add a few drops of the 2% ninhydrin solution to your sample solution.[11]

  • Heat the test tube in a boiling water bath for approximately 5 minutes.[11]

  • Observe the color change. The development of a deep blue or purple color indicates the presence of a free amine and successful Boc deprotection.[11][12]

Workflow for Boc Deprotection and Confirmation

Boc_Deprotection_Workflow cluster_reaction Boc Deprotection cluster_analysis Confirmation of Deprotection cluster_result Outcome start Boc-Protected Compound reaction Treat with Acid (e.g., TFA in DCM) start->reaction workup Reaction Work-up reaction->workup tlc TLC Analysis (Check for disappearance of starting material spot) workup->tlc lcms LC-MS Analysis (Confirm mass change) workup->lcms nmr ¹H NMR Analysis (Confirm disappearance of t-butyl signal) workup->nmr ninhydrin Ninhydrin Test (Check for color change) workup->ninhydrin complete Deprotection Complete tlc->complete Single, more polar spot incomplete Incomplete Deprotection tlc->incomplete Starting material spot remains lcms->complete Correct mass observed lcms->incomplete Starting material mass observed nmr->complete t-Butyl signal absent nmr->incomplete t-Butyl signal present ninhydrin->complete Positive (blue/purple color) ninhydrin->incomplete Negative (no color change) incomplete->reaction Optimize reaction conditions

Caption: Experimental workflow for Boc deprotection and subsequent confirmation.

References

Technical Support Center: Navigating Steric Hindrance in PEG Linker Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance in PEG linker reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEG linker reactions, and how does it affect my experiment?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of molecules impede a chemical reaction. In PEGylation, the bulky nature of the polyethylene (B3416737) glycol (PEG) chain can physically block the reactive ends of the linker and the target functional groups on your biomolecule (e.g., protein, peptide) from coming into close enough proximity for a reaction to occur. This can lead to lower reaction yields, slower reaction rates, or even prevent the desired conjugation altogether. The choice of a longer PEG chain can help overcome steric hindrance by providing greater distance and flexibility for the reactive groups to interact.[1]

Q2: How do I choose the right PEG linker to minimize steric hindrance?

A2: Selecting the appropriate PEG linker is crucial for a successful conjugation. Key considerations include:

  • Length (Molecular Weight): Longer PEG chains can provide more space between the conjugated molecules, reducing steric hindrance, which is especially important when working with large biomolecules.[1][2] Shorter PEG chains are suitable for more compact systems.[2]

  • Architecture (Linear vs. Branched):

    • Linear PEG linkers are generally preferred for site-specific conjugations where minimal steric interference is desired.[3] They offer predictable behavior and are cost-effective.

    • Branched PEG linkers provide a larger hydrodynamic radius, which can enhance in vivo half-life and offer higher drug-loading capacity.[4] However, they can also increase steric hindrance, potentially impacting the binding affinity of the conjugated molecule.[4]

  • Functional Groups: The choice of reactive groups on the PEG linker must be compatible with the target functional groups on your biomolecule (e.g., NHS esters for amines, maleimides for thiols).[2]

Q3: What are common side reactions I should be aware of that can be caused or exacerbated by steric hindrance?

A3: Steric hindrance can lead to slower reaction rates, which may allow for competing side reactions to become more prominent. Common side reactions in PEGylation include:

  • Hydrolysis of Activated Esters: NHS esters, commonly used to react with primary amines, are sensitive to moisture and can hydrolyze, rendering the PEG linker inactive. This is a competing reaction that can be more significant if the desired conjugation is slow due to steric hindrance.

  • Formation of Byproducts: In some reactions, such as the reduction of nitrile-terminated PEGs, steric hindrance can contribute to the formation of secondary and tertiary amines as byproducts, reducing the yield of the desired primary amine.[5]

  • Over-labeling or Cross-linking: While seemingly counterintuitive, if a large excess of PEG linker is used to try and overcome slow reaction kinetics due to steric hindrance, it can lead to multiple PEG molecules attaching to a single biomolecule, potentially causing precipitation or aggregation.[6]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

This is one of the most common problems encountered in PEGylation reactions and can often be attributed to steric hindrance or other reaction conditions.

Potential Cause Recommended Solution
Steric Hindrance - Increase the length of the PEG linker to provide more space for the reaction to occur.[1][2]- Switch from a branched to a linear PEG linker to reduce bulkiness near the reaction site.[3]- For sterically hindered systems, consider using "click chemistry" (e.g., azide-alkyne cycloaddition), which is highly efficient and less susceptible to steric effects.[7][8]
Inactive PEG Reagent - Use a fresh vial of the PEG reagent. Activated PEGs like NHS esters are moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.[6]- Prepare stock solutions of activated PEGs immediately before use and do not store them.[6][9]
Suboptimal Reaction Conditions - pH: For NHS-ester to amine reactions, ensure the pH is between 7.0 and 8.5.[6][10] For maleimide (B117702) to thiol reactions, a pH of 7.0-7.5 is optimal.[11][12]- Temperature and Time: If the reaction is slow, consider increasing the incubation time or temperature. However, monitor for protein degradation or increased side reactions. Reactions can be run at room temperature for 1-4 hours or at 4°C overnight.[12][13][14]- Buffer Choice: Use non-amine containing buffers like PBS or HEPES for NHS-ester reactions, as buffers like Tris will compete for the reagent.[6]
Insufficient Molar Ratio - Increase the molar excess of the PEG reagent. A 10- to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific biomolecule and concentration.[6][12][13]
Issue 2: Protein Precipitation During or After the Reaction

Precipitation is a sign that the physicochemical properties of your biomolecule have been unfavorably altered.

Potential Cause Recommended Solution
Over-Labeling - A high degree of PEGylation can lead to aggregation. Reduce the molar excess of the PEG reagent in the reaction.[6]- Perform a titration experiment with varying molar ratios of the PEG linker to find the optimal degree of labeling that maintains solubility.
Change in Solubility - The addition of hydrophobic linkers or payloads can cause the conjugate to precipitate. Using a hydrophilic PEG linker can help to improve the overall solubility of the conjugate.[3]
Solvent Issues - If the PEG reagent is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing the protein.

Quantitative Data on Linker Selection

The choice of PEG linker architecture and length has a quantifiable impact on the properties of the final conjugate.

Table 1: Comparison of Linear vs. Branched PEG Linkers in Antibody-Drug Conjugates (ADCs) [4]

Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM)Key Takeaway
Homogeneous DAR 2 (Linear Linker)2~0.5Linear linkers can be effective at lower DARs.
Homogeneous DAR 6 ("Short" Branched Linker)60.68A short branched linker at a high DAR showed lower potency, possibly due to steric hindrance.
Homogeneous DAR 6 ("Long" Branched Linker)60.074A longer branched linker significantly improved potency at a high DAR, likely by overcoming steric hindrance.

Table 2: Impact of PEG Linker Length on ADC Efficacy [15]

Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo EfficacyPlasma Half-Life
Short (e.g., PEG4)Generally higher (more potent)May be lower due to rapid clearanceShorter
Medium (e.g., PEG12)IntermediateOften improvedIntermediate
Long (e.g., PEG18, PEG24)Generally lower (less potent)Can be significantly improvedLonger

Experimental Protocols

Protocol 1: General Procedure for Maleimide-Thiol Conjugation

This protocol is for labeling a thiol-containing protein with a maleimide-functionalized PEG linker.[11][12]

Materials:

  • Thiol-containing protein

  • Maleimide-PEG reagent

  • Reaction Buffer: Degassed, thiol-free buffer such as PBS, Tris, or HEPES at pH 7.0-7.5.

  • TCEP (Tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.

  • Maleimide-PEG Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide-PEG reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the maleimide-PEG stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).

  • Incubation: Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect from light if the PEG reagent is fluorescently labeled.

  • Purification: Remove unreacted maleimide-PEG reagent using a desalting column or another suitable chromatography method.

Protocol 2: Two-Step NHS-Ester Conjugation to a Primary Amine

This protocol details the activation of a carboxyl-containing PEG linker and subsequent conjugation to a primary amine on a protein.[9][10]

Materials:

  • Carboxyl-containing PEG linker

  • Protein with primary amines (e.g., lysine (B10760008) residues)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column for buffer exchange and purification

Procedure:

  • Buffer Exchange: Ensure the protein is in the Coupling Buffer.

  • Activation of PEG Linker (Step 1):

    • Dissolve the carboxyl-containing PEG linker in the Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG linker solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction (Step 2):

    • Immediately add the activated PEG-NHS ester solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary using the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein conjugate using a desalting column or size-exclusion chromatography to remove unreacted reagents and byproducts.

Visual Guides

Troubleshooting_Low_Yield start Low Conjugation Yield q1 Is the PEG reagent active? start->q1 q2 Is the reaction buffer correct? q1->q2 Yes sol1 Use fresh, unhydrolyzed PEG reagent. q1->sol1 No q3 Is the pH optimal? q2->q3 Yes sol2 Use an amine-free buffer (e.g., PBS) for NHS reactions. q2->sol2 No q4 Is steric hindrance a likely issue? q3->q4 Yes sol3 Adjust pH to 7.0-8.5 for NHS or 7.0-7.5 for maleimide. q3->sol3 No q5 Is the molar ratio sufficient? q4->q5 No sol4 Increase PEG linker length or switch to a linear linker. Consider click chemistry. q4->sol4 Yes sol5 Increase molar excess of PEG reagent (e.g., 20x to 50x). q5->sol5 No

Troubleshooting workflow for low conjugation yield.

PEG_Linker_Selection start Start: Choose a PEG Linker q1 What are the reactive groups on your biomolecule? start->q1 amine Primary Amines (-NH2) q1->amine thiol Thiols (-SH) q1->thiol other Other (e.g., Alkyne, Azide) q1->other linker_nhs Use NHS-ester PEG amine->linker_nhs linker_mal Use Maleimide PEG thiol->linker_mal linker_click Use Click Chemistry PEG (e.g., DBCO, Azide) other->linker_click q2 Are you conjugating large biomolecules? linker_nhs->q2 linker_mal->q2 linker_click->q2 yes_large Yes q2->yes_large no_large No q2->no_large long_linear Consider a longer or linear PEG linker to minimize steric hindrance. yes_large->long_linear short_linker A shorter PEG linker may be sufficient. no_large->short_linker q3 Is maximizing in vivo circulation time a priority? long_linear->q3 short_linker->q3 yes_circ Yes q3->yes_circ no_circ No q3->no_circ branched_peg Consider a branched PEG for a larger hydrodynamic radius. yes_circ->branched_peg linear_peg A linear PEG is likely suitable. no_circ->linear_peg

Decision guide for selecting a suitable PEG linker.

References

Technical Support Center: Stability of N-(Azido-PEG2)-N-Boc-PEG4-conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(Azido-PEG2)-N-Boc-PEG4-conjugates. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my N-(Azido-PEG2)-N-Boc-PEG4-conjugate?

A1: The stability of your conjugate is primarily influenced by the chemical liabilities of its core components: the Boc-protected amine, the azide (B81097) group, and the polyethylene (B3416737) glycol (PEG) backbone. Key factors to consider are:

  • pH: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions and will be cleaved.[1][2]

  • Temperature: Elevated temperatures can accelerate the degradation of all components, particularly the azide group, which is thermally labile.[3]

  • Light: Exposure to light, especially UV light, can lead to the degradation of the azide functionality.[4][5]

  • Oxidizing and Reducing Agents: The azide group can be sensitive to strong reducing agents, while the PEG chain can be susceptible to oxidative degradation.[5][6]

Q2: What are the expected degradation products of my conjugate?

A2: The primary degradation pathways involve the cleavage of the Boc group and reactions of the azide group.

  • Acid-catalyzed degradation: The main degradation product will be the deprotected amine, resulting from the hydrolysis of the Boc group.[1][2]

  • Thermal or Photolytic degradation: The azide group may degrade, potentially leading to the formation of a nitrene, which can undergo various reactions.[3]

  • Oxidative degradation: The PEG chain can undergo oxidation, leading to chain cleavage and the formation of various byproducts such as aldehydes and carboxylic acids.

Q3: What are the recommended storage conditions for N-(Azido-PEG2)-N-Boc-PEG4-conjugates?

A3: To ensure long-term stability, it is recommended to store the conjugate at -20°C or below, protected from light and moisture.[7][8] For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen).

Q4: How can I monitor the stability of my conjugate?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the stability of your conjugate.[] A reverse-phase HPLC method coupled with a suitable detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), can effectively separate and quantify the intact conjugate from its degradation products.[10][11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Boc protecting group (observed by LC-MS) Exposure to acidic conditions (e.g., acidic buffers, contaminated solvents).Ensure all buffers and solvents are neutral or slightly basic. Avoid prolonged exposure to acidic environments during purification or analysis.[1][2]
Degradation of the azide group (loss of azide signal in IR or by "click" reaction) Exposure to heat, light, or reducing agents.Store the conjugate protected from light at low temperatures.[3][4] Avoid using reducing agents unless intended for a specific reaction.
Broad peaks or appearance of multiple new peaks in HPLC Degradation of the PEG chain.Protect the conjugate from strong oxidizing agents and sources of free radicals. Store under an inert atmosphere.
Inconsistent results in conjugation reactions ("click" chemistry) Degradation of the azide functionality.Perform a quality control check on the azide conjugate before use. This can be a small-scale "click" reaction with a known alkyne.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for understanding the stability of a molecule under stress conditions.[5][13]

Objective: To identify potential degradation pathways and products of the N-(Azido-PEG2)-N-Boc-PEG4-conjugate.

Materials:

  • N-(Azido-PEG2)-N-Boc-PEG4-conjugate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Deionized water

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), HPLC grade

  • HPLC system with UV and CAD/ELSD/MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the conjugate in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place the solid conjugate in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid conjugate to light in a photostability chamber according to ICH Q1B guidelines. Dissolve in the mobile phase for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact conjugate from its potential degradation products.[14]

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: CAD, ELSD, or MS

Data Presentation

Table 1: Summary of Forced Degradation Study Results

Stress Condition % Degradation of Parent Conjugate Major Degradation Products Observed
0.1 M HCl, 60°C, 24h>95%Deprotected amine (loss of Boc group)
0.1 M NaOH, 60°C, 24h<5%Minor unidentified peaks
3% H₂O₂, RT, 24h~15%Multiple small peaks (potential PEG chain cleavage)
80°C, 48h (solid)~10%Products related to azide degradation
Photostability~5%Minor peaks, potential azide degradation

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution of Conjugate (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (80°C, solid) stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-MS/CAD acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Identify Degradants) hplc->data

Caption: Workflow for the forced degradation study of the conjugate.

degradation_pathway cluster_acid Acidic Conditions cluster_heat_light Heat / Light cluster_oxidation Oxidative Stress parent N-(Azido-PEG2)-N-Boc-PEG4-conjugate deprotected Deprotected Amine Conjugate parent->deprotected H+ azide_degraded Azide Degraded Products parent->azide_degraded Δ or hν peg_cleaved PEG Chain Cleavage Products parent->peg_cleaved [O]

Caption: Potential degradation pathways of the N-(Azido-PEG2)-N-Boc-PEG4-conjugate.

References

Technical Support Center: Characterization of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of heterobifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these critical reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing heterobifunctional PEG linkers?

The main challenges in characterizing heterobifunctional PEG linkers stem from their inherent properties. Polydispersity, the presence of a distribution of chain lengths, can complicate analysis by techniques like mass spectrometry and chromatography, leading to broad peaks and complex spectra.[1] Ensuring the purity of the linker and verifying the identity and integrity of the two different functional end groups are also critical challenges.[2] Incomplete functionalization or the presence of side products from the synthesis can significantly impact downstream applications.[3] Furthermore, the flexibility and polymeric nature of the PEG chain can lead to non-ideal behavior in chromatographic separations, such as distorted peak shapes.[4]

Q2: Which analytical techniques are most suitable for characterizing these linkers?

A combination of techniques is typically required for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure, verifying the presence and integrity of the functional end groups, and assessing purity.[3][5]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are used to determine the molecular weight distribution and confirm the mass of the PEG linker and its conjugates.[2][6]

  • High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC): These chromatographic methods are crucial for determining purity, analyzing the molecular weight distribution (polydispersity), and separating the desired product from impurities and starting materials.[4][7]

Q3: What is a typical acceptable Polydispersity Index (PDI) for a heterobifunctional PEG linker?

The acceptable Polydispersity Index (PDI) depends on the specific application. For many applications, a PDI below 1.1 is considered acceptable for polydisperse PEGs.[1] However, for applications requiring high precision, such as in the development of therapeutics, monodisperse PEGs (PDI = 1.0) are often preferred to ensure batch-to-batch consistency and predictable pharmacokinetics.[1][8] Some synthetic methods for heterobifunctional PEGs report PDI values around 1.07-1.08.[9]

Troubleshooting Guides

NMR Spectroscopy

Problem: I see unexpected small peaks flanking the main PEG backbone signal in my ¹H NMR spectrum. Are these impurities?

Answer: Not necessarily. These are often ¹³C satellite peaks arising from the 1.1% natural abundance of the ¹³C isotope. The protons attached to a ¹³C atom will be split, resulting in these satellite peaks. In large PEG molecules, the integration of these satellites can become comparable to the signals from the end groups, leading to potential misinterpretation.[3]

Troubleshooting Steps:

  • Check the coupling constant: ¹³C-¹H coupling constants are typically around 125-150 Hz. Calculate the separation of the satellite peaks in Hz to confirm if they fall within this range.

  • Run a ¹³C-decoupled ¹H NMR experiment: If the satellite peaks disappear, they are confirmed to be ¹³C satellites.

  • Careful integration: When calculating the degree of functionalization, be sure to exclude the ¹³C satellite peaks from the integration of the main PEG backbone signal to ensure accurate quantification.[3]

NMR_Troubleshooting start Unexpected peaks in ¹H NMR check_coupling Calculate peak separation (Hz) start->check_coupling is_satellite Separation ~125-150 Hz? check_coupling->is_satellite decouple_exp Run ¹³C-decoupled experiment is_satellite->decouple_exp Yes impurity Potential Impurity is_satellite->impurity No peaks_disappear Peaks disappear? decouple_exp->peaks_disappear confirm_satellite Confirmed ¹³C Satellites peaks_disappear->confirm_satellite Yes peaks_disappear->impurity No integrate Exclude satellites from backbone integration confirm_satellite->integrate analyze_impurity Further analysis needed (e.g., 2D NMR, MS) impurity->analyze_impurity

Caption: Troubleshooting workflow for unexpected NMR peaks.

Mass Spectrometry

Problem: My mass spectrum of a PEG linker shows a very broad hump instead of a clear peak distribution. What could be the issue?

Answer: This is a common issue when analyzing polydisperse PEG samples, especially with high molecular weights. The broad hump represents the distribution of different PEG chain lengths. Other factors can also contribute to poor spectral quality.

Troubleshooting Steps:

  • Matrix and Cationizing Agent Selection (for MALDI-TOF): Ensure you are using an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid - HCCA, or 2,5-dihydroxybenzoic acid - DHB) and a suitable cationizing agent (e.g., sodium trifluoroacetate (B77799) - NaTFA). The choice of matrix and cationizing agent can significantly impact ionization efficiency.[6][10]

  • Sample Preparation: The sample-to-matrix ratio is crucial. Experiment with different ratios to achieve optimal co-crystallization for MALDI-TOF analysis.[11] For ESI-MS, ensure the sample is adequately desalted.

  • Instrument Settings: Optimize the laser power (for MALDI) or cone voltage (for ESI) to minimize fragmentation and maximize signal intensity.

  • Consider a Different Technique: If polydispersity is very high, consider using SEC-MS to separate the different chain lengths before they enter the mass spectrometer.

MS_Troubleshooting start Broad, unresolved MS spectrum check_sample_prep Review Sample Preparation start->check_sample_prep is_maldi Technique is MALDI? check_sample_prep->is_maldi optimize_maldi Optimize matrix and cationizing agent is_maldi->optimize_maldi Yes optimize_esi Ensure proper desalting is_maldi->optimize_esi No check_instrument Optimize Instrument Settings optimize_maldi->check_instrument optimize_esi->check_instrument laser_power Adjust laser power check_instrument->laser_power MALDI cone_voltage Adjust cone voltage check_instrument->cone_voltage ESI still_broad Spectrum still broad? laser_power->still_broad cone_voltage->still_broad consider_secms Consider SEC-MS for separation still_broad->consider_secms Yes resolved_spectrum Improved Spectrum still_broad->resolved_spectrum No

Caption: Troubleshooting workflow for poor MS resolution.

HPLC/SEC

Problem: I am observing distorted or tailing peaks during the HPLC analysis of my heterobifunctional PEG linker. How can I improve the peak shape?

Answer: Poor peak shape in the chromatography of PEG linkers is often due to secondary interactions with the stationary phase, issues with the mobile phase, or problems with the column itself.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Ionic Strength: Ensure the ionic strength of your mobile phase is sufficient (e.g., by adding salts like NaCl or phosphate (B84403) buffers) to minimize ionic interactions between the PEG linker and the stationary phase.[1]

    • pH: Adjust the pH of the mobile phase to ensure that your functional groups are in a consistent protonation state.

  • Column Selection and Conditioning:

    • Stationary Phase: For SEC, ensure the pore size of the column is appropriate for the molecular weight range of your PEG linker. For reversed-phase HPLC, a C4 or C8 column might be more suitable than a C18 for larger PEG molecules to reduce strong hydrophobic interactions.

    • Column Conditioning: Preconditioning the column with an agent like trifluoroacetic acid (TFA) can sometimes improve peak shape for PEG analysis on certain stationary phases.[4]

  • Flow Rate and Temperature:

    • Flow Rate: A lower flow rate can sometimes improve peak shape and resolution.

    • Temperature: Increasing the column temperature can reduce viscosity and improve peak symmetry.

  • Check for Contamination: A contaminated guard column or analytical column can lead to peak tailing. Flush the column with a strong solvent or replace the guard column.[12]

Data Presentation

Table 1: Typical Polydispersity Index (PDI) for PEG Linkers
Synthesis MethodTypical PDIReference
Anionic Ring-Opening Polymerization> 1.1[1]
Stepwise Organic Synthesis~1.0 (Monodisperse)[1]
Modified Commercial PEG~1.07 - 1.08[9]
Table 2: Approximate ¹H NMR Chemical Shifts for Common Functional Groups in Heterobifunctional PEG Linkers (in CDCl₃)

| Functional Group | Proton | Approximate Chemical Shift (ppm) | Reference | | :--- | :--- | :--- | | PEG Backbone | -O-CH ₂-CH ₂-O- | 3.64 (broad singlet) |[13] | | Methoxy | -OCH ₃ | 3.38 (singlet) |[3] | | Hydroxyl | -CH ₂-OH | ~3.7 (triplet) |[3] | | Tosylate | Ar-CH ₃ | ~2.45 (singlet) |[9] | | | Ar-H | ~7.35 (doublet), ~7.80 (doublet) |[9] | | Azide | -CH ₂-N₃ | ~3.38 (triplet) |[13] | | Alkyne (terminal) | -C≡C-H | ~2.4 (triplet) |[13] | | | -CH ₂-C≡CH | ~4.2 (doublet) |[13] | | Amine | -CH ₂-NH₂ | ~2.8-2.9 (triplet) |[9] | | Maleimide | -CH =CH - | ~6.7 (singlet) | N/A | | NHS Ester | Succinimide protons | ~2.8 (singlet) | N/A |

Note: Chemical shifts can vary depending on the solvent and the specific structure of the molecule.[14]

Table 3: Approximate ¹³C NMR Chemical Shifts for Key Functional Groups (in CDCl₃)

| Functional Group | Carbon | Approximate Chemical Shift (ppm) | Reference | | :--- | :--- | :--- | | PEG Backbone | -O-C H₂-C H₂-O- | ~70.5 |[15] | | Hydroxyl | -C H₂-OH | ~61.5 |[15] | | Azide | -C H₂-N₃ | ~50.6 |[13] | | Alkyne (terminal) | -C ≡CH | ~81.2, ~76.6 |[13] | | Amine | -C H₂-NH₂ | ~41.8 |[9] |

Experimental Protocols

Protocol 1: Purity and Functionalization Assessment by ¹H NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the heterobifunctional PEG linker.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ can be particularly useful for observing hydroxyl protons, which appear as a stable triplet around 4.56 ppm.[9]

    • Add a known amount of an internal standard with a distinct, non-overlapping signal if quantitative analysis is required.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the end-group signals.

    • If ¹³C satellite peaks interfere with analysis, acquire a ¹³C-decoupled ¹H spectrum.

  • Data Analysis:

    • Integrate the characteristic signals of the two different end groups and the repeating ethylene (B1197577) glycol units of the PEG backbone.

    • Calculate the degree of functionalization by comparing the integration of the end-group signals to the integration of the PEG backbone signal (excluding ¹³C satellites).

    • Assess purity by identifying and integrating any signals corresponding to impurities or residual starting materials.

Protocol 2: Molecular Weight Distribution by MALDI-TOF MS
  • Matrix and Sample Solution Preparation:

    • Prepare a saturated solution of the matrix (e.g., HCCA) in a suitable solvent (e.g., a 1:1 mixture of acetonitrile (B52724) and water with 0.1% TFA).[11]

    • Prepare a solution of the cationizing agent (e.g., NaTFA) in a similar solvent.[6]

    • Dissolve the PEG linker sample in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL.

  • Sample Spotting (Dried-Droplet Method):

    • Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry.

    • Mix the sample solution, matrix solution, and cationizing agent solution in a 1:1:1 ratio.

    • Spot 1 µL of this mixture onto the pre-spotted matrix on the target plate and let it co-crystallize by air drying.[6]

  • MS Acquisition:

    • Acquire the mass spectrum in positive ion reflectron mode.

    • Calibrate the instrument using a known standard in a similar mass range.

    • Adjust the laser power to achieve good signal intensity while minimizing fragmentation.

  • Data Analysis:

    • Analyze the resulting spectrum to determine the mass of the individual oligomers (m/z).

    • The difference in mass between adjacent peaks should correspond to the mass of the ethylene glycol repeating unit (44 Da).

    • Use the instrument's software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Protocol 3: Purity Analysis by HPLC/SEC
  • System Preparation:

    • Choose an appropriate column (e.g., a C4 or C8 column for RP-HPLC, or an SEC column with a suitable pore size).

    • Prepare the mobile phase. For SEC, this is typically an aqueous buffer (e.g., phosphate-buffered saline). For RP-HPLC, it will be a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the PEG linker in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject a suitable volume of the sample (e.g., 10-20 µL).

    • Run the appropriate method (isocratic for SEC, gradient for RP-HPLC).

    • Use a suitable detector. Since many PEG linkers lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used. A Refractive Index (RI) detector can also be used for isocratic methods.[7]

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the heterobifunctional PEG linker as the percentage of the main peak area relative to the total area of all peaks.

    • Identify any impurity peaks by comparing the chromatogram to that of a reference standard or by collecting fractions for further analysis.

Visualizations

Characterization_Workflow start Heterobifunctional PEG Linker Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (MALDI-TOF or ESI) start->ms hplc HPLC/SEC start->hplc structure Confirm Structure & End Groups nmr->structure purity_nmr Assess Purity nmr->purity_nmr mw_dist Determine MW & Polydispersity ms->mw_dist purity_hplc Quantify Purity hplc->purity_hplc final Comprehensive Characterization Report structure->final purity_nmr->final mw_dist->final purity_hplc->final

Caption: General experimental workflow for characterization.

References

Validation & Comparative

A Head-to-Head Comparison of CuAAC and SPAAC for Protein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein labeling, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that impacts experimental outcomes. Both "click chemistry" techniques offer remarkable specificity for covalently linking molecules to proteins, yet they differ significantly in their efficiency, biocompatibility, and procedural requirements. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable method for your research needs.

Executive Summary

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Catalyst Copper(I)None
Biocompatibility Lower (due to copper toxicity)Higher (copper-free)
Reaction Kinetics Generally faster (k ≈ 10² - 10³ M⁻¹s⁻¹)Slower (k ≈ 10⁻³ - 1 M⁻¹s⁻¹)
Reagent Size Smaller alkyne probesBulky cyclooctyne (B158145) reagents
Side Reactions ROS formation, potential protein degradation.[1][2] Thiol-alkyne side reactions.[3]Potential reaction with thiols (cysteine residues).[4][5][6]
Ideal Use Case In vitro labeling, fixed cells, applications where speed is critical and copper toxicity can be mitigated.Live-cell imaging, in vivo studies, long-term labeling experiments where biocompatibility is paramount.[7][8]

Reaction Kinetics and Labeling Efficiency

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility.

CuAAC is renowned for its rapid reaction kinetics, with second-order rate constants typically in the range of 10² to 10³ M⁻¹s⁻¹. This high efficiency is achieved through the use of a copper(I) catalyst, which significantly accelerates the cycloaddition reaction between a terminal alkyne and an azide.[9] The development of copper-chelating ligands, such as THPTA and BTTAA, has further enhanced reaction rates and reduced the cytotoxicity associated with the copper catalyst.[10][11]

SPAAC , on the other hand, is a catalyst-free reaction that relies on the high ring strain of cyclooctyne reagents to drive the reaction with azides.[12][13] While this approach eliminates the issue of copper toxicity, it generally results in slower reaction kinetics compared to CuAAC, with rate constants varying from 10⁻³ to 1 M⁻¹s⁻¹, depending on the specific cyclooctyne used.[14] However, advancements in cyclooctyne design, such as the development of difluorinated cyclooctynes (DIFO) and dibenzocyclooctynes (DIBO), have led to significantly faster SPAAC reactions.[13][15]

A study comparing the labeling efficiency of CuAAC and SPAAC for cell surface glycoproteins found that a high labeling efficiency was achieved rapidly with CuAAC, while SPAAC required a longer reaction time to achieve comparable results.[16][17] Another comparative study on O-GlcNAcylated proteins concluded that CuAAC with a specific alkyne probe was a more powerful method for proteomic analysis, identifying a greater number of proteins with better accuracy compared to SPAAC.[18]

Biocompatibility and Side Reactions

The primary advantage of SPAAC is its superior biocompatibility, making it the preferred method for labeling proteins in living cells and organisms.[7] The absence of a copper catalyst circumvents the issue of cytotoxicity, which is a major concern with CuAAC.[10] Copper ions can generate reactive oxygen species (ROS) that can damage proteins and other biomolecules, potentially leading to misleading experimental results.[1][2]

While CuAAC has been successfully used for live-cell labeling, it requires careful optimization of reaction conditions, including the use of copper-chelating ligands and low copper concentrations, to minimize cellular toxicity.[19] Despite these measures, the potential for copper-induced artifacts remains a consideration.

Both methods are susceptible to certain side reactions. In CuAAC, besides ROS-mediated damage, a copper-catalyzed reaction between the alkyne and thiol groups of cysteine residues can occur, leading to non-specific labeling.[3] Similarly, some cyclooctyne reagents used in SPAAC have been shown to react with cysteine residues, although this reactivity is generally lower than the desired azide-alkyne cycloaddition.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible protein labeling experiments. Below are representative protocols for CuAAC and SPAAC.

Protocol 1: General CuAAC Protocol for Protein Labeling

This protocol is a general guideline and may require optimization based on the specific protein and label.

Materials:

  • Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne- or azide-functionalized label (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 250 mM in water)

  • Reducing agent (e.g., sodium ascorbate) freshly prepared stock solution (e.g., 500 mM in water)

  • Aminoguanidine hydrochloride (optional, to prevent side reactions)

Procedure:

  • In a microcentrifuge tube, combine the azide- or alkyne-modified protein with the alkyne- or azide-functionalized label.

  • Add the copper-chelating ligand to the reaction mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

  • Incubate the reaction at room temperature or 37°C for a specified time (e.g., 1-4 hours). The reaction time may need to be optimized.

  • (Optional) Quench the reaction by adding a chelating agent like EDTA.

  • Purify the labeled protein using a suitable method (e.g., size exclusion chromatography, dialysis) to remove excess reagents.

Protocol 2: General SPAAC Protocol for Protein Labeling

This protocol is a general guideline for labeling with a DBCO-functionalized reagent.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized label (e.g., DBCO-dye) stock solution in a compatible solvent (e.g., DMSO)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with the cyclooctyne-functionalized label.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary significantly (from minutes to several hours) depending on the reactivity of the cyclooctyne and the concentration of the reactants.

  • Monitor the progress of the reaction if necessary.

  • Purify the labeled protein using a suitable method to remove the unreacted label.

Visualizing the Workflows and Comparison

To better understand the processes, the following diagrams illustrate the reaction pathways and a logical comparison of the two methods.

CuAAC_vs_SPAAC_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Azide/Alkyne-Modified Protein CuAAC_Reagents Add Alkyne/Azide Probe, Cu(I) Catalyst, Ligand CuAAC_Start->CuAAC_Reagents Step 1 CuAAC_Reaction Incubation (Fast Reaction) CuAAC_Reagents->CuAAC_Reaction Step 2 CuAAC_Product Labeled Protein CuAAC_Reaction->CuAAC_Product Step 3 SPAAC_Start Azide-Modified Protein SPAAC_Reagents Add Strained Alkyne (e.g., DBCO) SPAAC_Start->SPAAC_Reagents Step 1 SPAAC_Reaction Incubation (Slower Reaction) SPAAC_Reagents->SPAAC_Reaction Step 2 SPAAC_Product Labeled Protein SPAAC_Reaction->SPAAC_Product Step 3

A simplified comparison of the experimental workflows for CuAAC and SPAAC protein labeling.

Logical_Comparison cluster_CuAAC_attributes CuAAC Attributes cluster_SPAAC_attributes SPAAC Attributes Comparison Protein Labeling Method CuAAC CuAAC Comparison->CuAAC SPAAC SPAAC Comparison->SPAAC CuAAC_Speed Fast Kinetics CuAAC->CuAAC_Speed CuAAC_Catalyst Requires Cu(I) Catalyst CuAAC->CuAAC_Catalyst CuAAC_Toxicity Potential Cytotoxicity CuAAC->CuAAC_Toxicity CuAAC_Reagents Small Alkyne Probes CuAAC->CuAAC_Reagents CuAAC_Use Ideal for in vitro CuAAC->CuAAC_Use SPAAC_Speed Slower Kinetics SPAAC->SPAAC_Speed SPAAC_Catalyst Catalyst-Free SPAAC->SPAAC_Catalyst SPAAC_Toxicity High Biocompatibility SPAAC->SPAAC_Toxicity SPAAC_Reagents Bulky Cyclooctynes SPAAC->SPAAC_Reagents SPAAC_Use Ideal for in vivo SPAAC->SPAAC_Use

References

The Pivotal Role of PEG Linker Length in Antibody-Drug Conjugate (ADC) Stability and Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, a critical component connecting the antibody to the cytotoxic payload, significantly influences the stability, pharmacokinetics, and ultimately, the efficacy of the ADC. Among various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered considerable attention for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides a comprehensive comparison of the effects of different PEG linker lengths on ADC stability and efficacy, supported by experimental data.

The inclusion of PEG linkers in ADC design offers several advantages. By increasing the hydrophilicity of the ADC, PEGylation can mitigate the propensity for aggregation, a common challenge with hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[1][2] This enhanced solubility contributes to improved formulation stability.[3] Furthermore, the hydrophilic nature of PEG can extend the plasma half-life of the ADC by increasing its hydrodynamic radius, which reduces renal clearance and non-specific interactions.[1][4][5] This prolonged circulation time can lead to greater accumulation of the ADC in tumor tissues.[1]

Comparative Analysis of ADC Performance by PEG Linker Length

The length of the PEG chain is a critical parameter that can be fine-tuned to balance the trade-off between improved pharmacokinetics and potential impacts on in vitro potency. The following tables summarize quantitative data from various preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.

Physicochemical Properties and Stability

The length of the PEG linker directly impacts the hydrophilicity and stability of the ADC. Longer PEG chains generally lead to increased hydrophilicity and reduced aggregation.

Linker TypePEG LengthKey Physicochemical PropertyImpact on StabilityReference
m-PEG-acid10High HydrophilicityHigh in vitro plasma stability[4]
SMCCN/A (Non-PEG)Low HydrophilicityModerate in vitro plasma stability[4]
Pendant-type PEG4, 8, 12Increasing hydrophilicity with chain lengthAggregate content decreases as PEG length increases[6]
Pharmacokinetics

The pharmacokinetic profile of an ADC is significantly influenced by the PEG linker length. Longer PEG chains tend to increase the plasma half-life and reduce clearance.

Linker TypePEG LengthPlasma Half-life (t½)Clearance (CL)Key FindingReference
m-PEG-acid10LongerLowerReduced non-specific uptake and aggregation lead to lower clearance.[4]
SMCCN/A (Non-PEG)ShorterHigherHydrophobic nature can lead to faster clearance.[4]
PEGylated Glucuronide-MMAE<8-Increased rapidlyA threshold effect was observed, with PEG8 and longer chains showing optimal slower clearance.[7]
Pendant-type PEG4, 8, 12--ADCs with PEG8 and PEG12 showed a better pharmacokinetic profile than PEG4.[8]
PEGylated Dipeptide Linker24Prolonged-mPEG24 moiety demonstrated prolonged half-life.[9]
In Vitro Efficacy (Cytotoxicity)

The in vitro potency of an ADC can be affected by the linker length, with some studies suggesting a potential decrease in cytotoxicity with very long PEG chains.

Linker TypePEG Length (n)Cell LineIC50 (nM)Key FindingReference
NOTA-PEGn-RM262PC-33.1 ± 0.2Shorter PEG linker showed higher binding affinity (lower IC50).[10][11]
NOTA-PEGn-RM263PC-33.9 ± 0.3[10][11]
NOTA-PEGn-RM264PC-35.4 ± 0.4[10][11]
NOTA-PEGn-RM266PC-35.8 ± 0.3Longer PEG linkers showed slightly lower binding affinity.[10][11]
Affibody-PEG-MMAE4k DaHER2-positive-4.5-fold reduction in cytotoxicity compared to no PEG.
Affibody-PEG-MMAE10k DaHER2-positive-22-fold reduction in cytotoxicity compared to no PEG.
In Vivo Efficacy

The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo anti-tumor activity.

Linker TypePEG LengthTumor ModelEfficacy OutcomeKey FindingReference
PEGylated Dipeptide Linker24Trop-2 positive xenograftEnhanced tumor suppressionThe ADC with an mPEG24 moiety demonstrated maximum tumor suppression.[9]
Affibody-PEG-MMAE4k DaNCI-N87 tumor model--
Affibody-PEG-MMAE10k DaNCI-N87 tumor modelStronger tumor growth inhibitionDespite reduced in vitro cytotoxicity, the prolonged half-life led to better in vivo efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Methodology:

    • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • ADC Treatment: Cells are treated with serial dilutions of the ADC and control articles.

    • Incubation: Plates are incubated for a period of 72 to 120 hours.

    • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • Data Analysis: The absorbance or luminescence values are plotted against the ADC concentration, and the IC50 value is calculated using a non-linear regression model.

In Vivo Tumor Growth Inhibition Study
  • Objective: To evaluate the anti-tumor efficacy of an ADC in a xenograft mouse model.

  • Methodology:

    • Cell Line Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

    • Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size, and mice are then randomized into treatment and control groups.

    • ADC Administration: ADCs are administered intravenously at specified doses and schedules.

    • Tumor Measurement: Tumor volume is measured regularly using calipers.

    • Data Analysis: Tumor growth curves are plotted for each group, and the tumor growth inhibition (TGI) is calculated.

Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic parameters of an ADC, such as plasma half-life and clearance.

  • Methodology:

    • ADC Administration: A single dose of the ADC is administered intravenously to rodents or non-human primates.

    • Blood Sampling: Blood samples are collected at various time points post-administration.

    • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

    • ADC Quantification: The concentration of the ADC in plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: Pharmacokinetic parameters are calculated using appropriate software.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate important relationships and workflows.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Payload Release ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Antigen Tumor-Specific Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PEG_Linker_Impact cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Therapeutic Outcomes Hydrophilicity Increased Hydrophilicity Aggregation Reduced Aggregation Hydrophilicity->Aggregation Stability Enhanced Stability Aggregation->Stability PK Improved Pharmacokinetics (Longer Half-life) Efficacy Improved In Vivo Efficacy PK->Efficacy Toxicity Reduced Off-Target Toxicity PK->Toxicity PEG Increasing PEG Linker Length PEG->Hydrophilicity PEG->PK

Caption: Impact of increasing PEG linker length on ADC properties and outcomes.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (IC50 Determination) Stability_vitro Plasma Stability Assays PK_study Pharmacokinetic Studies (t½, Clearance) Efficacy_study Tumor Growth Inhibition Studies PK_study->Efficacy_study ADC_Candidate ADC Candidate with Varying PEG Linker Length ADC_Candidate->Cytotoxicity ADC_Candidate->Stability_vitro ADC_Candidate->PK_study

References

A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success. This guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols to inform your selection process.

Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. This approach simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. The two most dominant strategies in SPPS are defined by the type of protecting group used for the α-amino group of the incoming amino acid: the acid-labile Boc group and the base-labile Fmoc group.

The Core Chemistry: A Tale of Two Protecting Groups

The fundamental difference between Boc and Fmoc SPPS lies in the chemistry of the N-terminal protecting group and the corresponding deprotection and cleavage conditions.

Boc Strategy: This classic approach utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin. This reliance on graduated acid lability is a key feature of the Boc strategy.

Fmoc Strategy: This has become the more prevalent method in modern peptide synthesis. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA. This represents a fully orthogonal protection scheme, where the Nα- and side-chain protecting groups are removed by entirely different chemical mechanisms.

Quantitative Performance Comparison

While both methods can produce high-quality peptides, their performance can vary depending on the specific peptide sequence, length, and complexity. The following table summarizes the key characteristics and performance metrics of each strategy.

FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Trifluoroacetic Acid (TFA)Piperidine in DMF
Side-Chain Protection Benzyl-basedtert-Butyl-based
Final Cleavage Reagent Hydrofluoric Acid (HF)Trifluoroacetic Acid (TFA)
Orthogonality Partial (both Boc and side-chain groups are acid-labile)Fully Orthogonal (Nα-protection is base-labile, side-chain is acid-labile)
Coupling Efficiency Good, can be advantageous for "difficult sequences" prone to aggregation.Generally very high, often exceeding 99%.[1]
Typical Crude Purity 75-85%70-90%
Typical Overall Yield 50-70%60-80%
Major Side Reactions - Alkylation of sensitive residues (e.g., Cys, Met, Trp) by carbocations generated during Boc deprotection.[2] - Premature loss of side-chain protecting groups with repeated acid exposure.- Diketopiperazine formation at the dipeptide stage, especially with Proline. - Aspartimide formation in sequences containing Aspartic acid. - Racemization of Cysteine during coupling.[2]
Automation Friendliness Less common in modern automated synthesizers.Standard for automated synthesizers.
Handling Precautions Requires specialized HF-resistant apparatus and stringent safety protocols.Standard laboratory glassware is sufficient; avoids highly corrosive HF.
Compatibility with PTMs Limited due to harsh final cleavage conditions.Generally compatible with post-translational modifications like phosphorylation and glycosylation.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.

Boc_SPPS_Workflow cluster_cycle Cyclical Steps Deprotection Boc Deprotection (TFA in DCM) Wash1 Wash (DCM, IPA) Deprotection->Wash1 Remove TFA Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Remove Base Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Remove Excess Reagents Wash3->Deprotection Start Next Cycle FinalCleavage Final Cleavage (HF) Wash3->FinalCleavage After Final Cycle Start Start: Resin-Bound Amino Acid Start->Deprotection

Boc Solid-Phase Peptide Synthesis Workflow

Fmoc_SPPS_Workflow cluster_cycle Cyclical Steps Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle FinalCleavage Final Cleavage & Deprotection (TFA) Wash2->FinalCleavage After Final Cycle Start Start: Resin-Bound Amino Acid Start->Deprotection

Fmoc Solid-Phase Peptide Synthesis Workflow

Experimental Protocols

Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis. These should be optimized based on the specific peptide sequence and resin characteristics.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a manual synthesis on a Merrifield or PAM resin.

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Merrifield resin, 1 g, 0.5 mmol/g) in dichloromethane (B109758) (DCM, 15 mL) for 1-2 hours in a reaction vessel.

    • Couple the first Boc-protected amino acid (e.g., Boc-Ser(Bzl)-OH, 3 equivalents) to the resin using a suitable activation method such as DCC/HOBt or HBTU/DIEA in a DMF/DCM solvent mixture. The reaction is typically carried out for 2-4 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin thoroughly with DMF (3 x 15 mL), DCM (3 x 15 mL), and isopropanol (B130326) (IPA) (2 x 15 mL).

  • Cyclical Deprotection, Neutralization, and Coupling:

    • Deprotection: Treat the resin with 50% TFA in DCM (15 mL) for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 30 minutes.

    • Washing: Wash the resin with DCM (3 x 15 mL) and IPA (2 x 15 mL), followed by DCM (3 x 15 mL).

    • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 15 mL) for 2 minutes each.

    • Washing: Wash the resin with DCM (3 x 15 mL).

    • Coupling: Couple the next Boc-protected amino acid (3 equivalents) using an appropriate activator (e.g., HBTU, 3 equivalents) and base (e.g., DIEA, 6 equivalents) in DMF (10 mL) for 2 hours.

    • Monitoring and Washing: Monitor coupling completion with a Kaiser test. Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

    • Repeat this cycle for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and subsequent deprotection, wash the peptide-resin with DCM and methanol (B129727) and dry under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with a cleavage cocktail such as HF/anisole (9:1, v/v) at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by centrifugation and purify it using RP-HPLC.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a manual synthesis on a Wang or Rink Amide resin.

  • Resin Preparation and First Amino acid Coupling:

    • Swell the appropriate resin (e.g., Wang resin, 1 g, 0.5 mmol/g) in DMF (15 mL) for 1-2 hours in a reaction vessel.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH, 3 equivalents) to the resin. For Wang resin, use an activation method like DIC/DMAP. The reaction is typically performed for 2-4 hours at room temperature.

    • Monitor for completion and cap any unreacted hydroxyl groups with acetic anhydride/DIEA.

    • Wash the resin thoroughly with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Cyclical Deprotection and Coupling:

    • Deprotection: Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes.

    • Washing: Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.

    • Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using an activator (e.g., HBTU, 3 equivalents) and base (e.g., DIEA, 6 equivalents) in DMF (10 mL) for 1-2 hours.

    • Monitoring and Washing: Monitor coupling completion with a Kaiser test. Wash the resin with DMF (3 x 15 mL).

    • Repeat this cycle for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DMF and DCM, then dry under vacuum.

    • Treat the resin with a cleavage cocktail, for example, TFA:triisopropylsilane (TIS):water (95:2.5:2.5, v/v/v), for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by centrifugation, wash with ether, and dry.

    • Purify the crude peptide by RP-HPLC.

Conclusion: Making the Right Choice

The decision between Boc and Fmoc SPPS is not always straightforward and depends on several factors, including the peptide sequence, desired purity, available equipment, and cost considerations.

Fmoc-SPPS is now the most widely used method for routine peptide synthesis due to its milder reaction conditions, high yields, and amenability to automation. It is particularly well-suited for the synthesis of peptides containing sensitive residues and for the preparation of modified peptides.

Boc-SPPS , while older, remains a valuable tool, especially for the synthesis of "difficult" or aggregation-prone sequences where the acidic deprotection can be advantageous. The protonation of the N-terminus during the deprotection step can help to disrupt inter-chain hydrogen bonding that leads to aggregation. However, the requirement for the highly corrosive and hazardous HF for final cleavage is a significant drawback.

Ultimately, a thorough understanding of the chemistry, advantages, and limitations of each strategy, as presented in this guide, will empower researchers to make an informed decision that best suits their specific peptide synthesis needs.

References

Beyond the PEG Paradigm: A Comparative Guide to Alternative Bifunctional Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of the bifunctional linker is a critical determinant of therapeutic success. Far from being a passive tether, the linker actively influences the formation and stability of the ternary complex, dictates crucial physicochemical properties, and ultimately governs the potency and selectivity of the protein degrader. While polyethylene (B3416737) glycol (PEG) linkers have been a mainstay in early-stage development, the field is rapidly evolving towards a more diverse and sophisticated chemical toolbox to overcome the limitations of these traditional linkers and unlock the full potential of targeted protein degradation.

This guide provides an objective comparison of alternative linker strategies, supported by experimental data, to empower the rational design of next-generation PROTACs. We delve into the characteristics of different linker classes, from simple alkyl chains to "smart" responsive linkers, and provide detailed methodologies for their evaluation.

The Critical Role of the Linker

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] A well-designed linker is essential for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for subsequent ubiquitination and degradation of the target protein.[1] The linker's length, composition, rigidity, and attachment points can all profoundly impact the PROTAC's efficacy.[2][3]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4][5] The following sections compare different linker classes, with quantitative data summarized in tables to facilitate direct comparison. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Flexible Linkers: The Workhorses of PROTAC Design

Flexible linkers, predominantly composed of alkyl chains or PEG units, are often the first choice in PROTAC design due to their synthetic tractability and the conformational freedom they provide.[2][6] This flexibility can be crucial in the initial stages of development to identify a productive ternary complex geometry.[2]

  • Alkyl Chains: These simple hydrocarbon chains are synthetically accessible and can improve membrane permeability by reducing the polar surface area compared to their PEG counterparts.[7][] However, they can also increase lipophilicity, potentially leading to poor solubility and off-target effects.[6]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and drug-like properties of PROTACs.[2][6] However, excessive PEGylation can lead to poor cell permeability and increased susceptibility to metabolism.[6][] Studies have shown that for some targets, replacing a PEG linker with an alkyl chain can be detrimental to permeability, suggesting the optimal choice is scaffold-dependent.[9]

Table 1: Comparison of Flexible Linkers for BTK Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
P13I Alkyl-ether1.8>95TMD8
MT-802 PEG-based~9.0>99Namalwa

Data synthesized from published literature.[1]

Rigid Linkers: Enhancing Potency and Selectivity

To overcome the drawbacks of flexible linkers, such as the entropic penalty upon binding, researchers have increasingly turned to more rigid designs.[6][] Rigid linkers, which often incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[2][][11] This can lead to improved potency, selectivity, and better pharmacokinetic properties.[2]

A notable case study is the development of the SMARCA2/4 degrader ACBI1. Initial PROTACs with flexible PEG linkers were potent, but structural insights revealed that a more rigid, para-disubstituted aryl unit could mimic the PEG linker's conformation while providing conformational restriction and reducing polarity, leading to an improved degrader.[2][12][13][14]

Table 2: Impact of Linker Rigidification on BET Protein Degraders

PROTACLinker CompositionIC50 (pM) in MV4;11 cells
PROTAC 48 Alkyl chainPotent (pM range)
QCA570 (49) Rigid ethynyl (B1212043) group3-fold more potent than 48

Data synthesized from published literature.[2]

Click Chemistry Linkers: Streamlining Synthesis and Optimization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid and efficient synthesis of PROTAC libraries.[4][15] This approach allows for the modular assembly of PROTACs from azide- and alkyne-functionalized fragments, facilitating the exploration of a wide range of linker lengths, compositions, and attachment points to identify optimal degraders.[2][3][4] The resulting triazole moiety is also metabolically stable, making it a favorable component in linker design.[]

G

"Smart" Linkers: Spatiotemporal Control of Protein Degradation

A frontier in linker design is the development of "smart" or functional linkers that allow for external control over PROTAC activity. Photo-switchable or photocleavable linkers, for instance, incorporate light-sensitive moieties that can be used to activate or deactivate the PROTAC with high spatiotemporal precision.[2]

For example, researchers have incorporated azobenzene (B91143) moieties into PROTAC linkers, which can be reversibly switched between an active and an inactive state using light of specific wavelengths.[17] Another approach involves caging a PROTAC with a photolabile group that is cleaved upon irradiation, releasing the active degrader. For instance, pc-PROTAC1, a photocaged version of the BET degrader dBET1, showed no degradation activity in the dark. However, upon irradiation with 365 nm UV light, the caging group was removed, releasing dBET1 and leading to near-complete degradation of the BRD4 protein.[2]

Table 3: Performance of a Photocleavable PROTAC

PROTACConditionBRD4 Degradation (Dmax)
pc-PROTAC1 DarkNo appreciable degradation
pc-PROTAC1 365 nm UV light93%

Data synthesized from published literature.[2]

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for PROTAC-Induced Degradation

This is a fundamental technique to quantify the reduction in the level of a target protein following PROTAC treatment.[18]

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[18]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.[18]

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[18]

G A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (DC50 & Dmax) G->H

NanoBRET™ Ternary Complex Assay in Live Cells

This assay allows for the real-time, quantitative measurement of PROTAC-induced ternary complex formation within living cells.[11][19][20]

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC of interest to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[19]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[19]

G POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay is used to predict the passive permeability of a PROTAC across an artificial lipid membrane, providing an early indication of its potential for oral absorption.[21][22]

  • Plate Preparation: Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: Add the PROTAC solution to the donor wells of the filter plate.

  • Incubation: Place the donor plate into an acceptor plate containing buffer and incubate for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability (e.g., low, moderate, high).

Conclusion: The Future of PROTAC Linker Design

The linker is a pivotal and multifaceted component in PROTAC design, with a profound impact on the molecule's overall performance. While flexible PEG and alkyl linkers have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse and rationally designed chemical toolbox. Rigid linkers can enhance potency and improve pharmacokinetic profiles, while click chemistry has streamlined the synthesis and optimization of PROTAC libraries. Furthermore, the development of "smart" linkers promises a future of highly controllable and targeted protein degradation therapies. As our understanding of the structural and dynamic requirements for efficient ternary complex formation continues to grow, so too will our ability to rationally design linkers that maximize the therapeutic potential of PROTACs.

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry Analysis of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the characterization of PEGylated peptides is a critical yet challenging task. This guide provides an objective comparison of mass spectrometry-based approaches and other alternatives, supported by experimental data, to aid in selecting the most suitable analytical strategy.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic peptides, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve solubility, increase in vivo stability, and reduce immunogenicity. However, the inherent polydispersity of PEG polymers and the potential for multiple PEGylation sites on a single peptide present significant analytical hurdles. Mass spectrometry (MS) has emerged as a powerful tool for the detailed characterization of these complex biomolecules. This guide will delve into the nuances of various MS platforms, compare their performance, and provide detailed experimental protocols for key analytical methods.

The Challenge of Analyzing PEGylated Peptides

The primary difficulty in analyzing PEGylated peptides lies in their heterogeneity. Commercial PEG reagents are mixtures of polymers with varying chain lengths, leading to a distribution of molecular weights in the final PEGylated product. This polydispersity, coupled with the multiple charge states generated during ionization, results in complex and often overlapping signals in the mass spectrum, making data interpretation challenging.[1]

Mass Spectrometry Platforms: A Head-to-Head Comparison

The choice of mass spectrometry platform significantly impacts the quality and detail of data obtained for PEGylated peptides. The most commonly employed ionization techniques are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with various mass analyzers such as Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF), and Orbitrap.

Performance Comparison of Mass Spectrometry Platforms
FeatureMALDI-TOFESI-Q-TOFOrbitrap
Typical Mass Accuracy 50 - 100 ppm< 10 ppm (< 0.01% with post-column amines)[2][3]< 5 ppm[4]
Typical Resolution 10,000 - 40,00020,000 - 60,000Up to 150,000[4]
Sensitivity Low to mid fmol rangeLow fmol to high amol rangeHigh amol to low fmol range
Throughput HighModerate to HighModerate
Key Advantages Tolerant to salts and buffers, simple sample preparation, good for high molecular weight polymers.[5][6]High resolution and mass accuracy, suitable for LC-coupling and fragmentation studies.[1]Highest resolution and mass accuracy, excellent for resolving complex isotopic patterns.[7][8]
Key Disadvantages Lower resolution and mass accuracy compared to ESI-based methods, potential for fragmentation.Can be sensitive to sample contaminants, complex spectra due to multiple charging.[9]Slower scan speed compared to TOF, potential for space charge effects.[7]

Key Experimental Protocols in Detail

Intact Mass Analysis of PEGylated Peptides by LC-MS with Post-Column Addition of Amines

This method is designed to reduce the charge state of PEGylated peptides, simplifying the mass spectrum and improving mass accuracy.

Materials:

  • PEGylated peptide sample

  • HPLC system (e.g., Agilent 1260 Infinity LC)[1]

  • Q-TOF mass spectrometer (e.g., Agilent 6520)[1]

  • Reversed-phase C8 or C18 column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Post-column infusion solution: 1% Triethylamine (TEA) in 50:50 acetonitrile/water[1]

  • Syringe pump

Protocol:

  • Prepare the mobile phases and the post-column infusion solution.

  • Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the PEGylated peptide sample onto the column.

  • Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Introduce the post-column infusion solution at a constant flow rate (e.g., 10 µL/min) via a T-connector between the HPLC outlet and the mass spectrometer inlet.[1]

  • Acquire data on the Q-TOF mass spectrometer in positive ion mode over a suitable m/z range.

  • Process the data using appropriate software to deconvolute the mass spectrum and determine the average molecular weight and distribution of the PEGylated peptide.[1]

PEGylation Site Analysis using LC-MS/MS with In-Source Fragmentation

This protocol enables the identification of the specific amino acid residues where PEG is attached.

Materials:

  • PEGylated peptide sample

  • Nano-LC system

  • Mass spectrometer capable of MS/MS (e.g., Q-TOF or Orbitrap)

  • Reversed-phase nano-column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Enzyme for digestion (e.g., Trypsin)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylation agent (e.g., Iodoacetamide - IAA)

Protocol:

  • Proteolytic Digestion:

    • Dissolve the PEGylated peptide in digestion buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 60°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin (e.g., 1:50 enzyme to substrate ratio) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested sample onto the nano-LC system.

    • Separate the peptides using a gradient of Mobile Phase B.

    • Introduce the eluted peptides into the mass spectrometer.

    • Configure the mass spectrometer to perform data-dependent acquisition, where precursor ions are selected for fragmentation (e.g., Collision-Induced Dissociation - CID).

    • Enable in-source fragmentation to generate characteristic PEG fragment ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against the peptide sequence using a database search engine (e.g., Mascot, Sequest).

    • Include variable modifications for the PEG moiety and potential side products.

    • Identify the peptide fragments containing the PEG modification to pinpoint the PEGylation site.

Visualizing the Workflow and Challenges

To better understand the analytical process and its inherent difficulties, the following diagrams illustrate a typical experimental workflow and the challenges associated with analyzing PEGylated peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Interpretation Sample PEGylated Peptide Sample Digestion Proteolytic Digestion (for site analysis) Sample->Digestion Optional Desalting Desalting / Purification Sample->Desalting Digestion->Desalting LC Liquid Chromatography Separation Desalting->LC Ionization Ionization (ESI or MALDI) LC->Ionization MS Mass Analyzer (TOF, Q-TOF, Orbitrap) Ionization->MS Deconvolution Deconvolution of Spectra MS->Deconvolution DatabaseSearch Database Search (for site analysis) MS->DatabaseSearch MS/MS Data Characterization Characterization (MW, Purity, Site) Deconvolution->Characterization DatabaseSearch->Characterization

Caption: Experimental workflow for mass spectrometry analysis of PEGylated peptides.

challenges_diagram PEG_Heterogeneity PEG Polydispersity Spectral_Complexity Complex Mass Spectra PEG_Heterogeneity->Spectral_Complexity Multiple_Sites Multiple PEGylation Sites Multiple_Sites->Spectral_Complexity Charge_States Multiple Charge States Charge_States->Spectral_Complexity Data_Interpretation Difficult Data Interpretation Spectral_Complexity->Data_Interpretation

Caption: Key challenges in the mass spectrometry analysis of PEGylated peptides.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a cornerstone for the detailed structural characterization of PEGylated peptides, other techniques can provide valuable complementary information or serve as alternatives for specific applications.

Comparison with Alternative Techniques
TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Size Exclusion Chromatography with UV and/or Charged Aerosol Detection (SEC-UV/CAD) Separation based on hydrodynamic volume, detection by UV absorbance and/or charge aerosol detection.Purity, aggregation, and quantification of PEGylated species.Robust and reproducible for quantification, can be non-destructive.Does not provide molecular weight or structural information, lower resolution than MS.
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay utilizing specific antibodies to detect and quantify the peptide.Quantification of the PEGylated peptide in biological matrices.High sensitivity and specificity, suitable for pharmacokinetic studies.May not distinguish between PEGylated and non-PEGylated forms, antibody development can be time-consuming and costly.
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary.Purity, heterogeneity, and degree of PEGylation.High separation efficiency, low sample consumption.Can be less robust than HPLC, quantification can be challenging.

A notable advantage of HPLC with Charged Aerosol Detection (CAD) is its ability to provide a more uniform response for non-volatile analytes, including PEG and PEGylated products that lack a strong UV chromophore.[10][11] This makes it a powerful tool for quantitative analysis, with sensitivity often in the low-nanogram range.[10]

Conclusion

The analysis of PEGylated peptides is a complex but essential aspect of biopharmaceutical development. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled capabilities for detailed characterization, including the determination of molecular weight distribution, purity, and the precise location of PEGylation sites. The choice of ionization technique and mass analyzer should be guided by the specific analytical needs, with high-resolution instruments like Orbitraps providing the most detailed information. For routine quality control and quantification, alternative techniques such as SEC-UV/CAD can offer robust and reliable results. By understanding the strengths and limitations of each approach, researchers can develop a comprehensive analytical strategy to ensure the quality, safety, and efficacy of their PEGylated peptide therapeutics.

References

A Researcher's Guide to Validating the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A critical quality attribute (CQA) for ensuring the safety and efficacy of Antibody-Drug Conjugates (ADCs), the drug-to-antibody ratio (DAR) dictates the amount of cytotoxic payload delivered to target cells. Accurate and robust validation of the DAR is therefore a cornerstone of ADC development and manufacturing. This guide provides a comprehensive comparison of the most widely used analytical techniques for DAR determination, complete with experimental protocols and performance data to aid researchers in selecting the optimal method for their specific needs.

The heterogeneity inherent in the conjugation process results in a mixture of ADC species with varying numbers of drugs attached to the antibody. This distribution, along with the average DAR, can significantly impact the therapeutic window of an ADC. Low DAR may lead to reduced potency, while high DAR can negatively affect pharmacokinetics, stability, and potentially increase toxicity. Consequently, regulatory agencies require rigorous characterization and control of the DAR throughout the lifecycle of an ADC product.

This guide explores four principal techniques for DAR validation: Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of the information it provides, its suitability for different types of ADCs, and its implementation in a research or quality control environment.

Comparative Analysis of DAR Validation Methods

The selection of an appropriate analytical method for DAR determination depends on several factors, including the stage of drug development, the specific characteristics of the ADC, and the level of detail required. The following table summarizes the key performance characteristics of the four main techniques.

FeatureUV-Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Principle Measures absorbance of the protein and the drug at different wavelengths to calculate the average DAR based on their extinction coefficients.Separates ADC species based on differences in hydrophobicity under non-denaturing conditions.Separates ADC components (intact, or reduced light and heavy chains) based on hydrophobicity under denaturing conditions.Measures the mass-to-charge ratio of intact or fragmented ADC to determine the mass of different drug-loaded species.
Information Provided Average DAR only.[1][2]Average DAR and drug load distribution.[1][2]Average DAR and drug load distribution (typically after reduction).[1][2]Average DAR, drug load distribution, and precise mass confirmation of each species.[1][2]
Advantages Simple, rapid, and requires minimal sample preparation.[]- Mild, non-denaturing conditions preserve the native ADC structure.- Widely used and well-established for cysteine-linked ADCs.[1][2][4]- High resolution.- Compatible with MS detection.[5]- High specificity and accuracy.- Provides detailed molecular information.- Can be used for site-specific conjugation analysis.
Limitations - Does not provide information on drug load distribution.- Can be inaccurate if the drug and antibody absorbance spectra overlap or if free drug is present.[1]- Lower resolution compared to RP-HPLC.- Mobile phases are often incompatible with MS.- May not be suitable for highly hydrophobic ADCs.- Denaturing conditions can disrupt non-covalent interactions in some ADCs.- Requires reduction for detailed analysis of cysteine-linked ADCs.- Higher cost and complexity.- Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[6]
Typical Application Rapid, initial estimation of average DAR.Routine quality control and release testing of cysteine-linked ADCs.Orthogonal method to HIC; analysis of reduced ADCs and site-specific ADCs.Detailed characterization, investigation of heterogeneity, and analysis of complex ADCs.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible DAR values. Below are representative protocols for each of the discussed analytical techniques.

UV-Vis Spectroscopy

This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug.

Methodology:

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug at two different wavelengths (e.g., 280 nm for the antibody and the wavelength of maximum absorbance for the drug). This is typically done by measuring the absorbance of solutions with known concentrations.

  • Sample Preparation:

    • Prepare a solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline). The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer.

  • Absorbance Measurement:

    • Measure the absorbance of the ADC solution at the two selected wavelengths.

  • DAR Calculation:

    • Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug):

      • A_λ1 = (ε_Ab,λ1 * C_Ab) + (ε_Drug,λ1 * C_Drug)

      • A_λ2 = (ε_Ab,λ2 * C_Ab) + (ε_Drug,λ2 * C_Drug)

    • The average DAR is then calculated as the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

    • Flow Rate: e.g., 0.5-1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 20-30 minutes).

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Data Analysis:

    • Integrate the peak areas of the different ADC species (unconjugated, DAR2, DAR4, etc.).

    • The weighted average DAR is calculated using the following formula:

      • Average DAR = Σ (% Peak Area_i * DAR_i) / 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that can be used to analyze both intact and reduced ADCs. For cysteine-linked ADCs, reduction is typically required to separate the light and heavy chains.

Methodology:

  • Sample Preparation (for reduced ADC):

  • Mobile Phase Preparation:

    • Mobile Phase A: e.g., 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: e.g., 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C4, C8).

    • Flow Rate: e.g., 0.5-1.0 mL/min.

    • Detection: UV at 280 nm and/or 254 nm.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.

    • The weighted average DAR is calculated based on the relative peak areas and the number of drugs conjugated to each chain.

Native Mass Spectrometry (MS)

Native MS allows for the analysis of intact ADCs under non-denaturing conditions, providing accurate mass measurements of the different drug-loaded species.

Methodology:

  • Sample Preparation:

    • Buffer exchange the ADC sample into a volatile, MS-compatible buffer such as ammonium acetate. This is often performed using size-exclusion chromatography (SEC) online with the MS.

  • Mass Spectrometry Conditions:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization: Electrospray ionization (ESI) under native conditions (gentle source conditions).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different ADC species.

    • The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.

    • The weighted average DAR is calculated using the following formula:

      • Average DAR = Σ (Relative Abundance_i * DAR_i) / 100

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the key chromatographic and mass spectrometric techniques.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis A Prepare ADC Sample C Measure Absorbance at λ1 & λ2 A->C B Prepare Antibody & Drug Standards D Calculate Concentrations B->D C->D E Calculate Average DAR D->E

UV-Vis Spectroscopy Workflow

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Separation cluster_analysis Data Analysis A Dilute ADC in High Salt Buffer B Inject onto HIC Column A->B C Apply Salt Gradient B->C D UV Detection (280 nm) C->D E Integrate Peak Areas D->E F Calculate Weighted Average DAR E->F RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Separation cluster_analysis Data Analysis A ADC Sample B Reduction (DTT/TCEP) A->B C Inject onto RP Column B->C D Apply Organic Solvent Gradient C->D E UV Detection D->E F Integrate Chain Peaks E->F G Calculate Weighted Average DAR F->G NativeMS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Buffer Exchange to Volatile Buffer (e.g., SEC) B Native ESI A->B C High-Resolution MS Analysis B->C D Deconvolution of Mass Spectrum C->D E Calculate Weighted Average DAR D->E

References

A Comparative Guide to Branched vs. Linear PEG for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene (B3416737) glycol (PEG) plays a pivotal role in the therapeutic efficacy of PEGylated drugs. The choice between a linear and a branched PEG structure can significantly influence a drug's pharmacokinetic profile, immunogenicity, and overall performance. This guide provides an objective comparison of branched and linear PEG for drug delivery, supported by experimental data and detailed methodologies to inform rational drug design and development.

Performance Comparison: Branched vs. Linear PEG

Branched PEG architectures often exhibit advantages over their linear counterparts of similar molecular weight. The three-dimensional structure of branched PEGs can provide a more effective shielding of the conjugated drug from enzymatic degradation and the host immune system. This enhanced steric hindrance can lead to a longer circulation half-life and reduced immunogenicity.

Pharmacokinetic Properties

A key advantage of branched PEG is its superior pharmacokinetic (PK) profile. Studies have shown that for the same total molecular weight, branched PEGs can lead to a longer plasma residence time compared to linear PEGs. This is attributed to a larger hydrodynamic radius and more effective shielding from clearance mechanisms.

A comparative study on tumor necrosis factor (TNF) nanobodies conjugated to different 40 kDa PEG architectures demonstrated the superior PK profile of branched PEGs.[1][2]

Table 1: Comparison of Pharmacokinetic Parameters for 40 kDa Linear vs. Branched PEG-TNF Nanobody Conjugates in Mice [1][2]

ParameterLinear PEG (1x40 kDa)Branched PEG (2x20 kDa)Branched PEG (4x10 kDa)
t½ (half-life) (h) 35.7 ± 4.545.9 ± 3.942.8 ± 3.9
CL (Clearance) (mL/h/kg) 0.49 ± 0.060.35 ± 0.030.38 ± 0.04
Vss (Volume of distribution at steady state) (mL/kg) 25.1 ± 1.823.0 ± 1.323.4 ± 1.8
AUC (Area under the curve) (h*µg/mL) 2058 ± 2602831 ± 2482621 ± 276

Data presented as mean ± standard deviation.

These data clearly indicate that the branched PEG conjugates (both 2-arm and 4-arm) exhibit a longer half-life and lower clearance compared to the linear PEG conjugate of the same total molecular weight, resulting in a greater overall drug exposure (AUC).[1][2]

The choice of PEG architecture also impacts the pharmacokinetic properties of larger molecules like interferons. For instance, a branched 40 kDa PEGylated interferon alfa-2a has a significantly longer absorption half-life (50 hours) compared to a linear 12 kDa PEGylated interferon alfa-2b (4.6 hours), although the molecular weights are different.[3]

Immunogenicity

While PEGylation is intended to reduce the immunogenicity of therapeutic molecules, the PEG molecule itself can sometimes elicit an immune response, leading to the production of anti-PEG antibodies.[4][5] These antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug and, in some cases, hypersensitivity reactions.

The architecture of the PEG can influence its immunogenicity. Some studies suggest that branched PEGs may be less immunogenic than linear PEGs. For example, liposomes formulated with branched DSPE-mPEG did not induce the ABC phenomenon after repeated injections and generated lower levels of anti-PEG IgM compared to those with linear DSPE-mPEG.[6] However, other research indicates that the branching of PEG may have an insignificant effect on the anti-PEG immune response to PEGylated proteins.

In Vivo Efficacy

The improved pharmacokinetic profile of branched PEGylated drugs often translates to enhanced in vivo efficacy. The prolonged circulation allows for a sustained therapeutic effect and can lead to a reduction in the required dosing frequency. For example, PEGylated interferon-gamma with a 20- to 32-fold longer half-life than the unmodified protein was significantly more effective at inhibiting tumor growth in a human tumor xenograft model in mice.[7] While this study did not directly compare branched and linear PEG, the principle of extended half-life leading to improved efficacy is a key driver for choosing branched architectures.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of branched and linear PEGylated drugs. Below are representative protocols for key experiments.

Protein PEGylation (Site-Specific)

This protocol describes a general strategy for the site-specific PEGylation of a protein with an engineered cysteine residue using a maleimide-activated PEG.

Materials:

  • Protein with a single accessible cysteine residue

  • Linear-PEG-Maleimide (e.g., 40 kDa)

  • Branched-PEG-Maleimide (e.g., 2x20 kDa)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M β-mercaptoethanol)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Reduction: Dissolve the protein in the reaction buffer. Add a 10-fold molar excess of TCEP to reduce any disulfide bonds involving the target cysteine. Incubate for 1 hour at room temperature.

  • PEGylation Reaction: Add a 1.5 to 5-fold molar excess of the desired PEG-Maleimide (linear or branched) to the reduced protein solution.

  • Incubation: Gently mix the reaction and incubate at 4°C for 2-4 hours or overnight. The optimal time and temperature should be determined empirically.

  • Quenching: Add a 10-fold molar excess of β-mercaptoethanol to quench the unreacted PEG-Maleimide. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC. The column should be equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm PEGylation and assess purity.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PEGylated protein in mice.

Materials:

  • PEGylated protein (linear and branched conjugates)

  • Male CD-1 mice (or other appropriate strain)

  • Dosing vehicles (e.g., sterile saline)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic

  • ELISA kit for quantification of the specific protein

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the study.

  • Dosing: Administer a single intravenous (IV) bolus dose of the linear or branched PEGylated protein via the tail vein. A typical dose might be 1 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from the retro-orbital sinus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Quantification: Determine the concentration of the PEGylated protein in the plasma samples using a validated ELISA specific for the protein.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vss), and area under the curve (AUC).

Enzyme-Linked Immunosorbent Assay (ELISA) for PEGylated Protein Quantification

This protocol describes a sandwich ELISA for the quantification of a PEGylated protein in plasma samples.

Materials:

  • 96-well microplate coated with a capture antibody specific to the protein

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • PEGylated protein standards of known concentrations

  • Plasma samples from the pharmacokinetic study

  • Detection antibody (biotinylated) specific to a different epitope on the protein

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Wash the pre-coated microplate twice with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Standard and Sample Addition: Add 100 µL of the prepared standards and diluted plasma samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve and determine the concentrations of the PEGylated protein in the plasma samples.

Visualizations

Structural Differences

The fundamental difference between linear and branched PEG lies in their molecular architecture.

G cluster_linear Linear PEG cluster_branched Branched PEG L1 L1 L2 L2 L1->L2 L3 L3 L2->L3 L4 L4 L3->L4 L5 L5 L4->L5 Drug Drug L5->Drug Core Core B1 B1 Core->B1 B2 B2 Core->B2 B3 B3 Core->B3 B4 B4 Core->B4 Drug_B Drug Core->Drug_B

Caption: Structural representation of linear and branched PEG architectures.

Experimental Workflow for Comparison

A typical experimental workflow to compare the in vivo performance of linear and branched PEGylated drugs involves several key stages.

G cluster_synthesis Synthesis & Conjugation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Protein Therapeutic Protein Conjugation Conjugation Protein->Conjugation LinearPEG Linear PEG LinearPEG->Conjugation BranchedPEG Branched PEG BranchedPEG->Conjugation Linear_Conj Linear_Conj Conjugation->Linear_Conj Linear Conjugate Branched_Conj Branched_Conj Conjugation->Branched_Conj Branched Conjugate AnimalModel Animal Model (e.g., Mice) Linear_Conj->AnimalModel Branched_Conj->AnimalModel PK_Study Pharmacokinetic Study AnimalModel->PK_Study Efficacy_Study Efficacy Study AnimalModel->Efficacy_Study PK_Analysis PK Parameter Calculation PK_Study->PK_Analysis Efficacy_Analysis Therapeutic Outcome Assessment Efficacy_Study->Efficacy_Analysis Comparison Performance Comparison PK_Analysis->Comparison Efficacy_Analysis->Comparison

Caption: Experimental workflow for comparing linear and branched PEGylated drugs.

Differential Effects on Drug Delivery

The choice of PEG architecture has a cascading effect on various aspects of drug delivery.

G cluster_architecture PEG Architecture cluster_properties Physicochemical Properties cluster_pkpd Pharmacokinetics/Pharmacodynamics Linear Linear PEG Hydro_Radius Hydrodynamic Radius Linear->Hydro_Radius Smaller Steric_Hindrance Steric Hindrance Linear->Steric_Hindrance Lower Branched Branched PEG Branched->Hydro_Radius Larger Branched->Steric_Hindrance Higher Circulation Longer Circulation Half-life Hydro_Radius->Circulation Clearance Reduced Renal Clearance Hydro_Radius->Clearance Immunogenicity Decreased Immunogenicity Steric_Hindrance->Immunogenicity Efficacy Enhanced In Vivo Efficacy Circulation->Efficacy Immunogenicity->Efficacy

Caption: Influence of PEG architecture on drug delivery characteristics.

References

Comparison of Key Quantitative Analysis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Quantitative Analysis of Bioconjugation Reactions

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring efficacy and safety. The quantitative analysis of bioconjugation reactions provides essential data on reaction efficiency, product purity, and the degree of labeling, such as the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). This guide offers an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.

The selection of an analytical method for bioconjugation reactions depends on various factors, including the nature of the biomolecule and the conjugating molecule, the required level of detail, and the available instrumentation. The following table summarizes the performance of commonly used techniques.

TechniquePrincipleKey Parameters Measured & PerformanceAdvantagesLimitations
Mass Spectrometry (MS) [1][2]Measures the mass-to-charge ratio (m/z) of ionized molecules.[1]DAR, drug load distribution, identification of conjugation sites, impurity profiling. High accuracy and resolution.[1]Provides detailed molecular weight information and structural characterization. High throughput capabilities.[1]Can be complex to operate and requires expensive instrumentation. Potential for ion suppression effects.
Hydrophobic Interaction Chromatography (HIC) [3][4][5][6]Separates molecules based on their hydrophobicity.[4][5]Average DAR, drug load distribution. Excellent resolution for species with different drug loads.[5][6]Robust and widely used for ADCs.[4][6] Non-denaturing conditions maintain the protein's native structure.[5]Mobile phases are often incompatible with mass spectrometry, requiring offline analysis or specialized setups.[4][7]
Size Exclusion Chromatography (SEC) [8][9][10]Separates molecules based on their hydrodynamic volume (size).[8][9]Aggregation, fragmentation, and purity. Can approximate molecular weight.[8]Simple, robust, and useful for assessing the homogeneity of the bioconjugate.[8][10]Limited resolution for species with similar sizes. Not suitable for determining DAR.
UV-Vis Spectroscopy [11][12]Measures the absorbance of light by a sample to determine concentration.[12]Average DAR, protein and drug concentration. Simple, rapid, and requires basic laboratory equipment.[11]Provides an average DAR value and no information on the distribution of drug-loaded species. Requires accurate extinction coefficients for both the biomolecule and the conjugated molecule.[11]
Enzyme-Linked Immunosorbent Assay (ELISA) [13][14][15]Uses antibodies to detect and quantify a target molecule.[13][15]Binding activity, presence of specific epitopes, and quantification of conjugated molecules. High sensitivity.[14]Highly specific and sensitive for functional characterization.[14][15]Can be indirect and may not provide information on the overall conjugation efficiency or distribution.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlines of key experimental protocols for the discussed analytical techniques.

Mass Spectrometry (MS) for ADC Characterization

Objective: To determine the average DAR, drug load distribution, and confirm the identity of an antibody-drug conjugate.

Methodology:

  • Sample Preparation:

    • Desalt the ADC sample using a suitable method (e.g., buffer exchange column) to remove non-volatile salts.

    • Dilute the sample to an appropriate concentration (typically 0.1-1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile (B52724) with 0.1% formic acid.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[1]

  • Data Acquisition:

    • Infuse the sample directly or perform a rapid online separation using a short C4 or reversed-phase column.

    • Acquire data in the positive ion mode over a mass range that encompasses the expected charge state distribution of the ADC.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass spectrum.

    • Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by taking the weighted average of the peak intensities.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Objective: To determine the average DAR and the distribution of different drug-loaded species of an ADC.

Methodology:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1-2 mg/mL in the HIC binding buffer (e.g., 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).[6]

  • Instrumentation:

    • Use a biocompatible HPLC or UPLC system with a UV detector.

    • Equip the system with a HIC column (e.g., TSKgel Butyl-NPR).[6]

  • Chromatographic Conditions:

    • Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.[6]

    • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[6]

    • Gradient: A linear gradient from 0% to 100% B over 20 minutes is a typical starting point.[6]

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: Monitor absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100.[5]

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To assess the presence of aggregates and fragments in a bioconjugate sample.

Methodology:

  • Sample Preparation:

    • Dilute the bioconjugate sample to a concentration of 1 mg/mL in the SEC mobile phase.[8]

  • Instrumentation:

    • Use an HPLC or UPLC system with a UV detector.

    • Employ an appropriate SEC column (e.g., Agilent AdvanceBio SEC).[10]

  • Chromatographic Conditions:

    • Mobile Phase: A buffered saline solution, such as phosphate-buffered saline (PBS), pH 7.4.

    • Flow Rate: Isocratic elution at a flow rate appropriate for the column dimensions (e.g., 0.5 mL/min).

    • Detection: Monitor absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).

    • Calculate the percentage of each species relative to the total peak area.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for understanding the logical flow of each analytical method.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Desalting Desalting Dilution Dilution Desalting->Dilution ESI Electrospray Ionization Dilution->ESI MassAnalyzer Mass Analyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Deconvolution Deconvolution Detector->Deconvolution DAR_Calc DAR Calculation Deconvolution->DAR_Calc

Caption: Workflow for Mass Spectrometry Analysis of Bioconjugates.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_data Data Analysis Dilution Dilution in Binding Buffer Injection Injection Dilution->Injection HIC_Column HIC Column Injection->HIC_Column UV_Detector UV Detector HIC_Column->UV_Detector Peak_Integration Peak Integration UV_Detector->Peak_Integration DAR_Calculation Average DAR Calculation Peak_Integration->DAR_Calculation

Caption: Workflow for HIC Analysis of Bioconjugates.

SEC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_data Data Analysis Dilution Dilution in Mobile Phase Injection Injection Dilution->Injection SEC_Column SEC Column Injection->SEC_Column UV_Detector UV Detector SEC_Column->UV_Detector Peak_Integration Peak Integration UV_Detector->Peak_Integration Quantification Quantification of Aggregates/Fragments Peak_Integration->Quantification

Caption: Workflow for SEC Analysis of Bioconjugates.

References

Navigating the Impact of PEGylation on Biomolecule Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional consequences of PEGylation is paramount. This guide provides a comprehensive comparison of the activity of PEGylated biomolecules versus their non-PEGylated counterparts, supported by experimental data and detailed protocols.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules. This modification can improve a molecule's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation, thereby extending its circulation half-life.[1][2][3][4] However, the addition of PEG can also introduce steric hindrance, potentially impacting the biomolecule's interaction with its target and modulating its biological activity.[3][5] Therefore, a thorough assessment of a biomolecule's activity post-PEGylation is a critical step in the development of PEGylated therapeutics.

Quantitative Comparison of Bioactivity

The impact of PEGylation on the bioactivity of different biomolecules can vary significantly depending on the nature of the biomolecule, the size and structure of the PEG chain, and the site of attachment.[5][][7] Below are tables summarizing quantitative data from various studies comparing the in vitro activity of PEGylated biomolecules with their native forms.

Table 1: Comparison of Enzyme Kinetics

EnzymePEG Size (kDa)Degree of ModificationKM (mM)kcat (s-1)kcat/KM (M-1s-1)% Residual ActivityReference
α-Chymotrypsin ---Unmodified0.081501.88 x 106100%[5]
0.76 PEGs/enzyme0.15805.33 x 105~53%[5]
2.06 PEGs/enzyme0.16754.69 x 105~50%[5]
5.06 PEGs/enzyme0.18905.00 x 105~60%[5]

Table 2: Comparison of Receptor Binding Affinity

LigandPEG Size (kDa)KD (nM)% Change in AffinityReference
Glycoconjugate ---1.0 (Unmodified)---[8][9]
52.5-150%[8][9]
Interferon-α2a ---(Unmodified)100% (In vitro activity)[10]
40(Pegasys®)7%[10]

Table 3: Comparison of Cellular Uptake

Nanoparticle/DrugCell LinePEGylated% Uptake vs. ControlReference
Gold Nanoparticles (AS1411 targeted) Tumor CellsNo100%[11]
Yes (5 kDa)Significantly Higher[11]
Gold Nanoparticles (CRO oligonucleotide) Macrophage CellsNo100%[11]
Yes (5 kDa)Reduced[11]
Doxorubicin-loaded liposomes 4T1 breast tumor cellsNoHigher[12]
YesLower[12]

Experimental Protocols

Accurate and reproducible assessment of bioactivity is crucial. Below are detailed methodologies for key experiments commonly used to evaluate the functional consequences of PEGylation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol provides a general framework for determining the binding affinity of a PEGylated protein to its target receptor.

Materials:

  • High-binding 96-well microplates

  • Recombinant receptor

  • PEGylated protein and non-PEGylated control

  • Biotinylated detection antibody specific to the protein

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in wash buffer)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the recombinant receptor at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Prepare serial dilutions of the PEGylated protein and the non-PEGylated control in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer, to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the concentration of the protein and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD).

Cell-Based Proliferation/Cytotoxicity Assay

This protocol outlines a method to assess the biological activity of a PEGylated cytokine or growth factor by measuring its effect on cell proliferation.

Materials:

  • Target cell line responsive to the cytokine/growth factor

  • Complete cell culture medium

  • PEGylated and non-PEGylated cytokine/growth factor

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®)

  • Incubator (37°C, 5% CO2)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

  • Sample Preparation: Prepare serial dilutions of the PEGylated and non-PEGylated cytokine/growth factor in cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include a negative control (medium only) and a positive control (unmodified biomolecule).

  • Incubation: Incubate the plate for a period determined by the specific cell line and biomolecule (typically 24-72 hours).

  • Cell Viability Measurement:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.

    • For MTS or CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and then reading the absorbance or luminescence.

  • Data Analysis: Plot the cell viability (as a percentage of the control) against the concentration of the biomolecule. Calculate the EC50 (half-maximal effective concentration) for both the PEGylated and non-PEGylated forms to compare their potency.[10]

Visualizing the Process and Impact

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the theoretical impact of PEGylation.

experimental_workflow cluster_prep Biomolecule Preparation cluster_assay Activity Assessment cluster_analysis Data Analysis & Comparison start Native Biomolecule peg PEGylation Reaction start->peg purify Purification of PEGylated Biomolecule peg->purify binding Binding Assay (e.g., ELISA, SPR) purify->binding cell_based Cell-Based Assay (e.g., Proliferation, Cytotoxicity) purify->cell_based enzymatic Enzymatic Assay (if applicable) purify->enzymatic compare Compare Activity Metrics (KD, EC50, kcat/KM) binding->compare cell_based->compare enzymatic->compare conclusion Conclusion on PEGylation Impact compare->conclusion

Caption: Experimental workflow for assessing biomolecule activity after PEGylation.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Biomolecule (Ligand) receptor Receptor ligand->receptor Binding peg_ligand PEGylated Biomolecule peg_ligand->receptor Potentially Hindered Binding cascade Signaling Cascade receptor->cascade response Cellular Response cascade->response

Caption: Impact of PEGylation on a signaling pathway.

comparison_properties cluster_non_peg Non-PEGylated Biomolecule cluster_peg PEGylated Biomolecule np_activity High Bioactivity np_clearance Rapid Clearance np_stability Lower Stability np_immuno Higher Immunogenicity p_activity Potentially Reduced Bioactivity p_clearance Slower Clearance p_stability Higher Stability p_immuno Lower Immunogenicity

Caption: Comparison of properties: PEGylated vs. Non-PEGylated biomolecules.

References

Safety Operating Guide

Proper Disposal of N-(Azido-PEG2)-N-Boc-PEG4-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N-(Azido-PEG2)-N-Boc-PEG4-Boc is critical to ensure laboratory safety and environmental protection. This molecule contains three key functional components—an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) linker, and a tert-Butoxycarbonyl (Boc) protecting group—each with specific handling and disposal considerations. Due to the presence of the azide group, this compound is classified as potentially hazardous and must be managed as regulated chemical waste.

Immediate Safety and Handling Precautions

  • Eye and Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.

  • Skin Protection: Use impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder where dust may be generated, use a respirator with a particulate filter.

  • Work Area: All handling should be conducted in a well-ventilated chemical fume hood.[1]

  • Utensils: Do not use metal spatulas or tools to handle the compound, as azides can form shock-sensitive and explosive salts with heavy metals.[2][3] Use plastic or glass spatulas instead.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4][5] Do not dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol for Waste Collection:

  • Containerization:

    • Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.[4]

    • Use separate containers for solid and liquid waste.

    • Azide-containing waste should be collected in a dedicated container separate from other chemical waste streams.[1][2][3]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste material.

    • List any solvents used to dissolve the compound.

    • Attach appropriate hazard symbols as required by your institution's guidelines.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Store azide-containing waste away from acids, heavy metals, and their salts.[2][3] Mixing azides with acids can generate highly toxic and explosive hydrazoic acid.[2][5]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (in a chemical fume hood):

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[1][4]

    • Clean the spill surface with a suitable solvent (e.g., alcohol) and collect all cleanup materials in the hazardous waste container.[6]

  • Large Spills (or spills outside of a chemical fume hood):

    • Evacuate the immediate area.

    • Notify your supervisor and contact your institution's EHS department or emergency response team immediately.[1]

Summary of Chemical Hazards and Disposal Considerations

Component Primary Hazard Disposal Consideration
Azide Group (-N3) Potentially explosive, shock-sensitive, and toxic.[2]Must be treated as hazardous waste.[1] Do not mix with acids or heavy metals.[2][3] Collect in a dedicated, labeled waste container.
PEG Linker Generally low toxicity and biodegradable.[7]While the PEG component itself is less hazardous, the presence of the azide group dictates the overall disposal protocol. Do not dispose of in wastewater systems.[7]
Boc Protecting Group Generally stable, removed under acidic conditions.[8]The Boc group itself does not pose a significant disposal hazard, but the entire molecule must be treated as hazardous waste due to the azide.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Have Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood container Select Designated Hazardous Waste Container (Azide-Specific) hood->container Is waste solid or liquid? transfer Transfer Waste to Container (Use non-metal tools) container->transfer labeling Securely Cap and Label Container with Contents and Hazards transfer->labeling storage Store in a Secure, Designated Waste Area labeling->storage incompatible Ensure Segregation from Incompatible Materials (Acids, Metals) storage->incompatible contact Contact EHS or Licensed Waste Disposal Contractor incompatible->contact end End: Professional Disposal contact->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(Azido-PEG2)-N-Boc-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with N-(Azido-PEG2)-N-Boc-PEG4-Boc. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe handling and disposal of this azide-containing PEGylated compound, fostering a secure laboratory environment.

This compound is a valuable tool in the synthesis of PROTACs (Proteolysis Targeting Chimeras), utilized for its azide (B81097) group that facilitates click chemistry reactions.[1] However, the presence of the azide functional group necessitates stringent safety precautions due to its potential for explosive decomposition and toxicity.[2][3][4] A Safety Data Sheet (SDS) for a structurally similar compound, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE), handling procedures, and disposal methods are paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Weighing and Preparing Solutions - Chemical splash goggles or a face shield.[4][6] - Nitrile or neoprene gloves (double gloving recommended).[7] - Polyethylene-coated polypropylene (B1209903) gown or equivalent.[7] - Work within a certified chemical fume hood.[8]
Performing Reactions - Chemical splash goggles and a face shield.[4][6] - Nitrile or neoprene gloves (double gloving recommended).[7] - Flame-resistant lab coat over a polyethylene-coated polypropylene gown. - Conduct experiments behind a blast shield within a chemical fume hood.[4]
Work-up and Purification - Chemical splash goggles or a face shield.[4][6] - Nitrile or neoprene gloves.[7] - Polyethylene-coated polypropylene gown.[7] - Work within a certified chemical fume hood.[8]
Waste Disposal - Chemical splash goggles.[6] - Heavy-duty nitrile or butyl rubber gloves. - Polyethylene-coated polypropylene gown.[7] - Work within a certified chemical fume hood.[8]

It is crucial to always inspect PPE for any signs of damage before use and to follow proper donning and doffing procedures to avoid cross-contamination.[7]

Operational Plan: Safe Handling from Start to Finish

Adherence to a strict operational protocol is essential to minimize the risk of accidents. The following workflow outlines the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS and SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound with Non-Metal Spatula prep_area->handle_weigh handle_dissolve Dissolve in Non-Halogenated Solvent handle_weigh->handle_dissolve handle_react Perform Reaction Behind Blast Shield handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate cleanup_waste Segregate Azide Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose Following Institutional Guidelines cleanup_waste->cleanup_dispose

Figure 1. Safe handling workflow for this compound.

Key Experimental Protocols:

  • Weighing: Use non-metal (e.g., plastic or ceramic) spatulas to handle the solid compound to prevent the formation of shock-sensitive metal azides.[3][8]

  • Solvent Selection: Avoid using halogenated solvents such as dichloromethane (B109758) and chloroform, as they can react with azides to form highly unstable and explosive di- and tri-azidomethane.[2][3]

  • Reaction Conditions:

    • Always conduct reactions in a well-ventilated chemical fume hood, preferably behind a blast shield.[4]

    • Avoid exposing the compound to heat, shock, friction, or light, as these can trigger explosive decomposition.[2]

    • Do not use ground glass joints, as the friction can be sufficient to cause detonation.[4]

  • Purification: Avoid concentrating azide-containing reaction mixtures to dryness through rotary evaporation or distillation.[4] Purification should ideally be limited to techniques such as extraction and precipitation.[3]

Disposal Plan: Managing Azide-Containing Waste

Improper disposal of azide waste can lead to the formation of highly explosive heavy metal azides in plumbing.[9] Therefore, a dedicated waste stream for azide-containing materials is mandatory.

cluster_waste Azide Waste Management waste_source Azide-Containing Waste (Solutions, Contaminated Materials) waste_collection Collect in a Designated, Labeled, Non-Metal Container waste_source->waste_collection waste_separation Keep Separate from Acidic Waste waste_collection->waste_separation waste_treatment Chemical Deactivation (if applicable) (e.g., reaction with nitrous acid) waste_collection->waste_treatment waste_disposal Dispose as Hazardous Waste via Institutional EHS waste_treatment->waste_disposal

Figure 2. Logical flow for the disposal of azide-containing waste.

Disposal Protocol:

  • Segregation: All azide-containing waste must be collected in a dedicated and clearly labeled waste container.[2] This container should be made of a non-metallic material to prevent the formation of explosive metal azides.[10]

  • Incompatibility: Never mix azide waste with acidic waste. The combination can generate highly toxic and explosive hydrazoic acid.[2]

  • Deactivation: For dilute solutions of azides (typically less than 5%), chemical deactivation can be performed by reacting with nitrous acid.[9][11] This procedure must be carried out in a chemical fume hood due to the evolution of nitric oxide.[9] Always add the sodium nitrite (B80452) solution before acidifying to prevent the formation of hydrazoic acid.[9]

  • Institutional Disposal: All azide-containing waste, including deactivated solutions and contaminated materials, must be disposed of through your institution's Environmental Health and Safety (EHS) program.[2] Do not pour azide solutions down the drain.[9][11]

By adhering to these stringent safety and logistical protocols, researchers can effectively mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Azido-PEG2)-N-Boc-PEG4-Boc
Reactant of Route 2
Reactant of Route 2
N-(Azido-PEG2)-N-Boc-PEG4-Boc

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。